molecular formula C6H13NO2 B167607 Diethylglycine CAS No. 1606-01-5

Diethylglycine

Número de catálogo: B167607
Número CAS: 1606-01-5
Peso molecular: 131.17 g/mol
Clave InChI: SGXDXUYKISDCAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-Diethylglycine (CAS 1606-01-5) is a diethylamino derivative of glycine with significant relevance in neuroscientific and pharmacological research. This compound serves as a key metabolite of the prodrug propacetamol, which is hydrolyzed in vivo to release acetaminophen and N,N-Diethylglycine . Its primary research value lies in its interaction with the glycinergic system. Studies indicate that N,N-Diethylglycine acts as a low-affinity substrate for both glycine transporter 1 (GlyT1) and glycine transporter 2 (GlyT2), with EC50 values in the range of 5–8 mM . Furthermore, it functions as a positive allosteric modulator (PAM) of glycine receptors (GlyRs) containing the α1 subunit, enhancing inhibitory neurotransmission in the spinal cord dorsal horn . These dual mechanisms—potentiating GlyR function and influencing GlyT activity—make it a compelling compound for investigating novel, non-opioid pathways for pain control and analgesia. Researchers utilize N,N-Diethylglycine to probe the intricacies of glycinergic signaling and its potential for treating chronic and inflammatory pain states . The compound is characterized by a molecular formula of C6H13NO2 and a molecular weight of 131.18 g/mol . It has a boiling point of 203.2°C at 760 mmHg, a flash point of 76.7°C, and a density of 1.013 g/cm³ . As a handling precaution, it may cause skin and serious eye irritation and may cause respiratory irritation . This product is intended for Industrial and Scientific Research Use Only. It is not for diagnostic, therapeutic, or consumer use.

Propiedades

IUPAC Name

2-(diethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDXUYKISDCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166941
Record name N,N-Diethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-01-5
Record name N,N-Diethylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC379GNX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethylglycine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylglycine (DEG), a derivative of the simplest amino acid, glycine (B1666218), is a versatile molecule with significant applications in pharmaceutical and biochemical research. Its unique structural features impart properties that are leveraged in drug delivery, peptide synthesis, and metabolic studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of N,N-diethylglycine, supplemented with detailed experimental protocols and data visualizations to support advanced research and development.

Chemical Structure and Identification

N,N-Diethylglycine is an alpha-amino acid in which the two hydrogen atoms of the amino group of glycine are substituted with ethyl groups.[1][2] This substitution significantly influences its chemical properties, particularly its lipophilicity and basicity, compared to its parent molecule, glycine.

The canonical SMILES representation of N,N-diethylglycine is CCN(CC)CC(=O)O.[2]

Table 1: Chemical Identifiers for N,N-Diethylglycine

IdentifierValueReference(s)
IUPAC Name 2-(diethylamino)acetic acid[2]
CAS Number 1606-01-5[2]
Molecular Formula C₆H₁₃NO₂[2][3]
Molecular Weight 131.17 g/mol [2]
InChI InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)[2]
InChIKey SGXDXUYKISDCAZ-UHFFFAOYSA-N[2]
Canonical SMILES CCN(CC)CC(=O)O[2]
Synonyms Diethylglycine, 2-(Diethylamino)acetic acid, N,N-Diethylaminoacetic acid[1][2]

Physicochemical Properties

The physicochemical properties of N,N-diethylglycine are crucial for its application in various scientific domains. The presence of the diethylamino group and the carboxylic acid moiety dictates its solubility, acidity, and physical state.

Table 2: Physicochemical Properties of N,N-Diethylglycine

PropertyValueReference(s)
Appearance White to off-white powder/solid[3]
Boiling Point 203.2 °C at 760 mmHg[1]
Density 1.013 g/cm³[1]
Flash Point 76.7 °C[1]
pKa (Carboxylic Acid) Not experimentally determined for this compound. General pKa for the carboxylic acid group of amino acids is ~2.2-2.4.[4]
pKa (Tertiary Amine) Not experimentally determined for this compound. The pKa of the conjugate acid of a tertiary amine can vary.
Solubility Soluble in DMSO.[5]

Synthesis of N,N-Diethylglycine

G chloroacetic_acid Chloroacetic Acid reaction Nucleophilic Substitution chloroacetic_acid->reaction diethylamine (B46881) Diethylamine diethylamine->reaction This compound N,N-Diethylglycine reaction->this compound hcl HCl (byproduct) reaction->hcl

Figure 1: Proposed synthetic pathway for N,N-diethylglycine.
General Experimental Protocol for Synthesis

This protocol is a general guideline for the synthesis of N-alkylated glycine derivatives and would require optimization for N,N-diethylglycine.

Materials:

  • Chloroacetic acid

  • Diethylamine (excess)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for purification, if necessary)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add an excess of diethylamine to the stirred solution. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter to remove any diethylamine hydrochloride salt that has precipitated.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid and excess HCl.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude N,N-diethylglycine can be further purified by recrystallization or by converting it to its hydrochloride salt, recrystallizing, and then neutralizing to obtain the pure zwitterionic form.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized N,N-diethylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. While specific assignments for N,N-diethylglycine were not found, spectra for its sodium salt are available.[6] The expected signals in the ¹H and ¹³C NMR spectra of N,N-diethylglycine would correspond to the ethyl groups and the glycine backbone.

Expected ¹H NMR Signals:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

  • A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl groups.

  • A singlet for the methylene protons (-CH₂-) of the glycine backbone.

  • A broad singlet for the carboxylic acid proton (-COOH), which may exchange with solvent protons.

Expected ¹³C NMR Signals:

  • A signal for the methyl carbons (-CH₃).

  • A signal for the methylene carbons (-CH₂-) of the ethyl groups.

  • A signal for the methylene carbon (-CH₂-) of the glycine backbone.

  • A signal for the carbonyl carbon (-C=O).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N,N-diethylglycine is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N stretching vibrations. Spectra for the sodium salt of N,N-diethylglycine are available for reference.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of N,N-diethylglycine would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would involve the loss of the carboxyl group and cleavage of the C-N bonds.

Biological and Pharmacological Properties

N,N-Diethylglycine serves as a versatile building block in pharmaceutical research and has been investigated for its own biological activities.[3]

Role in Drug Development
  • Enhanced Solubility and Bioavailability: The incorporation of the this compound moiety into drug candidates can improve their solubility and bioavailability, which are critical parameters for therapeutic efficacy.[3]

  • Peptide Synthesis: As an unnatural amino acid, it is used in peptide synthesis to create peptidomimetics with altered conformations and improved stability against enzymatic degradation.[3]

  • Precursor for Bioactive Compounds: It is a precursor in the synthesis of various bioactive compounds, including those with potential applications in treating neurological disorders.[3]

Interaction with Glycine Transporters and Receptors

Recent research has shown that N,N-diethylglycine, a metabolite of the analgesic propacetamol, acts as a full agonist at the glycine transporters GlyT1 and GlyT2.[7] This interaction can modulate glycinergic neurotransmission, which plays a role in pain perception.[7]

G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal Glycine Glycine Vesicle Synaptic Vesicle Glycine->Vesicle Uptake DEG N,N-Diethylglycine GlyT2 GlyT2 DEG->GlyT2 Agonist (Inhibits Reuptake) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release GlyR Glycine Receptor (GlyR) Cl_ion Cl⁻ GlyR->Cl_ion Influx Synaptic Cleft->GlyT2 Reuptake Synaptic Cleft->GlyR Binds

Figure 2: Simplified diagram of N,N-diethylglycine's effect at a glycinergic synapse.

Experimental Protocols

Protocol for Determination of pKa by Titration

This is a general protocol for determining the pKa of an amino acid and would need to be adapted for N,N-diethylglycine.[8]

Materials:

  • N,N-Diethylglycine solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH meter, calibrated

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Pipette a known volume of the N,N-diethylglycine solution into a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Fill a burette with the standardized HCl solution.

  • Add the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

  • Continue the titration until the pH has dropped significantly and plateaus at a low value.

  • Repeat the titration with a fresh sample of the N,N-diethylglycine solution, this time titrating with the standardized NaOH solution and recording the pH and volume of NaOH added until the pH plateaus at a high value.

  • Plot two titration curves: pH versus volume of HCl added, and pH versus volume of NaOH added.

  • The pKa values correspond to the pH at the half-equivalence points of the titration curve. For N,N-diethylglycine, you would expect to find pKa values for the carboxylic acid and the conjugate acid of the tertiary amine.

General Protocol for Enzyme Kinetic Assay

This is a general protocol and would need to be tailored to a specific enzyme for which N,N-diethylglycine or its derivative is a substrate.

Materials:

  • Purified enzyme solution of known concentration.

  • N,N-Diethylglycine or a suitable derivative as the substrate.

  • Buffer solution at the optimal pH for the enzyme.

  • Spectrophotometer or other suitable detection instrument.

  • Cuvettes.

  • Micropipettes.

Procedure:

  • Prepare a series of substrate solutions of varying concentrations in the appropriate buffer.

  • To a cuvette, add the buffer solution and the substrate solution.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiate the reaction by adding a small, known amount of the enzyme solution to the cuvette and mix quickly.

  • Immediately start recording the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.

  • The initial reaction rate (v₀) is determined from the linear portion of the absorbance versus time plot.

  • Repeat steps 2-6 for each substrate concentration.

  • Plot the initial reaction rate (v₀) against the substrate concentration ([S]).

  • Analyze the data using Michaelis-Menten kinetics to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This can be done by fitting the data to the Michaelis-Menten equation or by using a linear plot such as the Lineweaver-Burk plot.

G cluster_0 Experimental Setup cluster_1 Data Analysis prepare_reagents Prepare Substrate and Enzyme Solutions reaction_mixture Mix Substrate, Buffer, and Enzyme in Cuvette prepare_reagents->reaction_mixture spectrophotometer Measure Absorbance vs. Time reaction_mixture->spectrophotometer initial_rate Calculate Initial Reaction Rate (v₀) spectrophotometer->initial_rate mm_plot Plot v₀ vs. [S] (Michaelis-Menten Plot) initial_rate->mm_plot kinetic_params Determine Km and Vmax mm_plot->kinetic_params

Figure 3: General workflow for an enzyme kinetic assay.

Conclusion

N,N-Diethylglycine is a valuable synthetic amino acid with a growing range of applications in scientific research and development. Its unique chemical structure provides a platform for enhancing the properties of pharmaceutical compounds and for creating novel bioactive molecules. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals working with this versatile compound. Further research into its specific biological roles and the development of optimized synthetic routes will continue to expand its utility in the fields of chemistry, biology, and medicine.

References

An In-Depth Technical Guide to the Synthesis of N,N-Diethylglycine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethylglycine, a tertiary amino acid, serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a glycine (B1666218) backbone with two ethyl substituents on the nitrogen atom, imparts unique properties that are leveraged in drug design and development. This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N-diethylglycine, including detailed experimental protocols, mechanistic insights, and quantitative data to facilitate laboratory-scale synthesis and process optimization. The synthesis routes discussed herein are based on established and analogous chemical transformations, providing a robust framework for the preparation of this important molecule.

Introduction

N,N-diethylglycine is a non-proteinogenic amino acid characterized by a glycine core with two ethyl groups attached to the amino nitrogen. This substitution pattern precludes its participation in peptide bond formation in the same manner as primary amino acids, yet it offers unique steric and electronic properties that are advantageous in medicinal chemistry. The tertiary amine functionality can influence a molecule's basicity, lipophilicity, and metabolic stability, making N,N-diethylglycine an attractive moiety for incorporation into drug candidates. This guide explores the most common and practical methods for its synthesis, providing detailed procedural information and mechanistic understanding.

Synthesis Pathways

Three primary synthetic routes to N,N-diethylglycine are presented, each with distinct advantages and considerations. These pathways are:

  • Nucleophilic Substitution of an α-Haloacetate with Diethylamine (B46881)

  • Reductive Amination of Glyoxylic Acid with Diethylamine

  • The Strecker Synthesis

Nucleophilic Substitution of Ethyl Chloroacetate (B1199739) with Diethylamine

This method is one of the most direct and widely utilized approaches for the synthesis of N-substituted glycines. It involves the reaction of an α-haloacetate, typically ethyl chloroacetate, with an excess of diethylamine. The reaction proceeds via a nucleophilic substitution mechanism.

The synthesis proceeds in two main stages: the initial nucleophilic attack of diethylamine on ethyl chloroacetate, followed by the hydrolysis of the resulting ester.

Diagram: Nucleophilic Substitution Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Diethylamine Diethylamine Ethyl_chloroacetate Ethyl Chloroacetate Diethylamine->Ethyl_chloroacetate Nucleophilic Attack Diethylammonium_ion Diethylammonium Ion Diethylamine->Diethylammonium_ion Proton Transfer Transition_State_1 SN2 Transition State Ethyl_chloroacetate->Transition_State_1 Intermediate_Ester Ethyl N,N-diethylglycinate Transition_State_1->Intermediate_Ester Chloride_ion Chloride Ion Transition_State_1->Chloride_ion Intermediate_Ester_2 Ethyl N,N-diethylglycinate Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate_Ester_2->Tetrahedral_Intermediate Nucleophilic Acyl Substitution Hydroxide (B78521) Hydroxide Ion (Base Catalyzed) Hydroxide->Intermediate_Ester_2 Final_Product N,N-Diethylglycine Tetrahedral_Intermediate->Final_Product Ethanol (B145695) Ethanol Tetrahedral_Intermediate->Ethanol

Caption: Mechanism of N,N-Diethylglycine synthesis via nucleophilic substitution.

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with diethylamine (2.0-2.5 molar equivalents) and a suitable solvent such as ethanol or water.

  • Addition of Reactant: Ethyl chloroacetate (1.0 molar equivalent) is added dropwise to the stirred solution of diethylamine. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

  • Work-up (Ester Isolation): After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent like diethyl ether or ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl N,N-diethylglycinate.

  • Hydrolysis: The crude ester is then subjected to hydrolysis. For basic hydrolysis, the ester is dissolved in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). For acidic hydrolysis, the ester is refluxed in an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Purification: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of N,N-diethylglycine to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

ParameterValueReference
Molar Ratio (Amine:Ester)2.0 - 2.5 : 1[1]
Reaction Time (Alkylation)1 - 2 hours[1]
Overall Yield67% - 96%[1]
Reductive Amination of Glyoxylic Acid with Diethylamine

Reductive amination is a versatile method for the synthesis of amines. In this pathway, glyoxylic acid reacts with diethylamine to form an unstable enamine or iminium intermediate, which is then reduced in situ to N,N-diethylglycine.

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by a suitable reducing agent.

Diagram: Reductive Amination Pathway

G Glyoxylic_Acid Glyoxylic Acid Hemiaminal Hemiaminal Intermediate Glyoxylic_Acid->Hemiaminal Nucleophilic Addition Diethylamine Diethylamine Diethylamine->Glyoxylic_Acid Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration Final_Product N,N-Diethylglycine Iminium_Ion->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Iminium_Ion

Caption: Mechanism of N,N-Diethylglycine synthesis via reductive amination.

  • Reaction Setup: A solution of glyoxylic acid (1.0 molar equivalent) in a suitable solvent (e.g., methanol, water) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Diethylamine (1.0-1.2 molar equivalents) is added to the solution, and the mixture is stirred to allow for the formation of the iminium ion intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The pH of the solution is typically maintained in a slightly acidic range (pH 4-6) to facilitate iminium ion formation and reduction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water, and the pH is adjusted to the isoelectric point of N,N-diethylglycine to precipitate the product. The product is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed for further purification.

ParameterValue
pH Range4 - 6
Common Reducing AgentsNaBH₃CN, NaBH(OAc)₃, H₂/Pd-C
Typical YieldsModerate to High
The Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. A variation of this synthesis can be employed to produce N,N-disubstituted α-amino acids. The reaction involves the condensation of an aldehyde (formaldehyde), a secondary amine (diethylamine), and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.[2][3][4][5]

The Strecker synthesis for N,N-diethylglycine begins with the formation of a diethylaminomethyl cation, which then reacts with the cyanide ion. The resulting α-aminonitrile is subsequently hydrolyzed to the carboxylic acid.[2][3][4][5]

Diagram: Strecker Synthesis Pathway

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis Formaldehyde (B43269) Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion with Diethylamine Diethylamine Diethylamine Diethylamine->Formaldehyde Aminonitrile α-Diethylaminonitrile Iminium_Ion->Aminonitrile Nucleophilic Attack Cyanide_Ion Cyanide Ion Cyanide_Ion->Iminium_Ion Aminonitrile_2 α-Diethylaminonitrile Final_Product N,N-Diethylglycine Aminonitrile_2->Final_Product Hydrolysis Water Water (Acid/Base) Water->Aminonitrile_2

Caption: Mechanism of N,N-Diethylglycine synthesis via the Strecker reaction.

  • Reaction Setup: An aqueous solution of diethylamine (1.0 molar equivalent) and formaldehyde (1.0 molar equivalent, typically as a 37% aqueous solution) is prepared in a reaction vessel and cooled in an ice bath.

  • Cyanide Addition: A solution of potassium cyanide (1.0 molar equivalent) in water is added slowly to the cooled mixture with vigorous stirring. Caution: Potassium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Aminonitrile Formation: The reaction mixture is stirred at a low temperature for a specified period to allow for the formation of the α-diethylaminonitrile.

  • Hydrolysis: The crude aminonitrile is then hydrolyzed without isolation. This can be achieved by adding a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) and heating the mixture to reflux for several hours.

  • Work-up and Purification: After hydrolysis, the reaction mixture is cooled and neutralized to the isoelectric point of N,N-diethylglycine to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization can be employed for further purification.

ParameterValue
ReactantsAldehyde, Amine, Cyanide Source
Key Intermediateα-Aminonitrile
Final StepHydrolysis of the nitrile
Typical YieldsModerate to High

Data Summary

The following table summarizes the key quantitative parameters for the analogous synthesis of N,N-dimethylglycine, which can be used as a starting point for the optimization of N,N-diethylglycine synthesis.

Synthesis PathwayKey ReactantsMolar RatiosReaction TimeTemperature (°C)Yield (%)Reference
Nucleophilic SubstitutionChloroacetic Acid, Dimethylamine1 : 2.5 - 52 - 5 hours20 - 7090.2 - 91.4[6]
Nucleophilic SubstitutionChloroacetyl Chloride, Diethylamine1 : 2.0 - 2.51 - 2 hoursRoom Temp67 - 96[1]

Conclusion

The synthesis of N,N-diethylglycine can be effectively achieved through several established synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The nucleophilic substitution of an α-haloacetate with diethylamine offers a direct and high-yielding route. Reductive amination provides a versatile alternative, while the Strecker synthesis represents a classic, albeit more hazardous, approach. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important molecule and its derivatives. Further optimization of reaction conditions for each specific pathway is recommended to achieve maximum efficiency and purity for the desired N,N-diethylglycine product.

References

Biological role of Diethylglycine in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of N,N-Diethylglycine in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylglycine (DEG) is an N-alkylated derivative of the amino acid glycine (B1666218). While not a common endogenous metabolite, it has been identified as a significant metabolite of the analgesic drug propacetamol.[1] Its structural similarity to the well-studied N,N-Dimethylglycine (DMG), an intermediate in choline (B1196258) metabolism, suggests potential involvement in related metabolic pathways. Furthermore, recent research has highlighted a direct role for DEG in modulating glycinergic neurotransmission through its interaction with glycine transporters and receptors. This technical guide provides a comprehensive overview of the known and hypothesized biological roles of N,N-Diethylglycine, with a focus on its metabolic fate and interaction with signaling pathways. Due to the limited direct research on DEG, this guide leverages data from its closely related analogue, N,N-Dimethylglycine, to infer potential metabolic activities, while clearly distinguishing between established and hypothesized information.

Introduction

N,N-Diethylglycine is a tertiary amino acid characterized by the substitution of the amino group of glycine with two ethyl groups.[2] Its primary known origin in biological systems is as a product of the in vivo hydrolysis of the drug propacetamol.[1] The study of N,N-Diethylglycine is of interest to drug development professionals due to its potential pharmacological activity, particularly in the central nervous system. For researchers and scientists, its structural analogy to N,N-Dimethylglycine provides a basis for investigating its potential interactions with metabolic enzymes and pathways. This guide will synthesize the available information on N,N-Diethylglycine and provide a framework for its further study.

Hypothesized Biosynthesis and Metabolism of N,N-Diethylglycine

While the primary source of N,N-Diethylglycine in a biological context is xenobiotic metabolism, its potential endogenous processing can be hypothesized based on the well-documented pathways of its dimethylated analogue, N,N-Dimethylglycine (DMG).

Origin from Xenobiotic Metabolism

N,N-Diethylglycine is a known metabolite of propacetamol, a pro-drug of paracetamol (acetaminophen). Propacetamol is hydrolyzed in the body to yield paracetamol and N,N-Diethylglycine.[1]

G Propacetamol Propacetamol Hydrolysis Hydrolysis (in vivo) Propacetamol->Hydrolysis DEG N,N-Diethylglycine Hydrolysis->DEG Paracetamol Paracetamol (Acetaminophen) Hydrolysis->Paracetamol

Caption: Formation of N,N-Diethylglycine from Propacetamol.

Analogy to the Choline-to-Glycine Pathway

N,N-Dimethylglycine is a key intermediate in the catabolism of choline. This pathway involves the sequential demethylation of betaine (B1666868) (N,N,N-trimethylglycine) to DMG, then to sarcosine (B1681465) (N-methylglycine), and finally to glycine.[3][4] This process is crucial for one-carbon metabolism.

G Choline Choline Betaine Betaine (N,N,N-Trimethylglycine) Choline->Betaine Choline Dehydrogenase DMG N,N-Dimethylglycine (DMG) Betaine->DMG Betaine-Homocysteine Methyltransferase Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine Dimethylglycine Dehydrogenase (DMGDH) Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase

Caption: The Choline-to-Glycine metabolic pathway.

Hypothesized N-De-ethylation of N,N-Diethylglycine

Given the structural similarity between DEG and DMG, it is plausible that DEG could undergo a similar N-de-ethylation process. The enzyme responsible for the demethylation of DMG is Dimethylglycine Dehydrogenase (DMGDH), a mitochondrial flavoprotein.[5][6] It is hypothesized that DMGDH or a similar oxidoreductase could catalyze the removal of an ethyl group from DEG to form N-ethylglycine, which could then be further metabolized.

G DEG N,N-Diethylglycine HypotheticalEnzyme Hypothesized: Oxidoreductase (e.g., DMGDH-like) DEG->HypotheticalEnzyme NEthylglycine N-Ethylglycine HypotheticalEnzyme->NEthylglycine Acetaldehyde Acetaldehyde HypotheticalEnzyme->Acetaldehyde FurtherMetabolism Further Metabolism NEthylglycine->FurtherMetabolism

Caption: Hypothesized metabolic fate of N,N-Diethylglycine.

Role in Signaling Pathways: Modulation of Glycinergic Neurotransmission

Recent studies have demonstrated that N,N-Diethylglycine is not metabolically inert but actively participates in neurotransmission by interacting with key components of the glycine signaling system.

Interaction with Glycine Transporters (GlyT1 and GlyT2)

N,N-Diethylglycine has been shown to be a full agonist at the glycine transporters GlyT1 and GlyT2.[1] These transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of glycine available to bind to its receptors. By acting as an agonist, DEG can be transported by GlyTs and can competitively inhibit the reuptake of glycine, potentially leading to an increase in synaptic glycine levels.

Interaction with Glycine Receptors (GlyR)

N,N-Diethylglycine also interacts with glycine receptors, specifically GlyRα1, GlyRα2, and GlyRα3 subtypes.[1] Glycine receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. The interaction of DEG with these receptors suggests it can directly modulate inhibitory signaling.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glycine_vesicle Glycine Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release GlyR Glycine Receptor (GlyR) Glycine_synapse->GlyR Binds GlyT1 Glycine Transporter 1 (GlyT1) Glycine_synapse->GlyT1 Reuptake DEG_synapse N,N-Diethylglycine DEG_synapse->GlyR Binds DEG_synapse->GlyT1 Agonist/ Inhibits Glycine Reuptake

Caption: Interaction of N,N-Diethylglycine with the Glycinergic Synapse.

Quantitative Data

Direct quantitative data on the metabolic effects of N,N-Diethylglycine are not currently available in the literature. However, data from studies on N,N-Dimethylglycine and its primary metabolizing enzyme, DMGDH, can provide a valuable reference point for potential future studies on DEG.

Table 1: Kinetic Parameters of Human Dimethylglycine Dehydrogenase (DMGDH) with N,N-Dimethylglycine [7]

ParameterValueCondition
Km10.039 ± 0.010 mmol/LStandard assay
Km215.4 ± 1.2 mmol/LStandard assay
Km2 (with THF)1.10 ± 0.55 mmol/LWith 4 µmol/L tetrahydrofolate
Specific Activity165 nmol/min per mgRecombinant human DMGDH

Note: The presence of two Km values suggests the existence of high- and low-affinity binding sites on the enzyme.[7][8]

Table 2: Concentrations of N,N-Diethylglycine used in Glycine Transporter/Receptor Studies [1]

ExperimentConcentration Range
Glycine Receptor (GlyRα1-3) activation100 µM to 10 mM
Glycine Transporter (GlyT1 and GlyT2) interaction3.3 mM to 10 mM

Experimental Protocols

The following are generalized protocols that can be adapted for studying the metabolism and quantification of N,N-Diethylglycine.

In Vitro Metabolism of N,N-Diethylglycine using Liver Microsomes

This protocol is designed to identify potential metabolites of N,N-Diethylglycine when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Workflow:

G start Start prep_microsomes Prepare liver microsome suspension in buffer start->prep_microsomes add_cofactors Add NADPH regenerating system (cofactor for P450 enzymes) prep_microsomes->add_cofactors pre_incubate Pre-incubate at 37°C add_cofactors->pre_incubate add_deg Add N,N-Diethylglycine (substrate) pre_incubate->add_deg incubate Incubate at 37°C for a defined time course add_deg->incubate quench Quench reaction with cold acetonitrile (B52724) incubate->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze end Identify metabolites analyze->end

Caption: Workflow for in vitro metabolism studies.

Methodology:

  • Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).

  • Cofactor Addition: Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation: In a microcentrifuge tube, combine the microsome suspension and the NADPH regenerating system. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add N,N-Diethylglycine (from a stock solution in a suitable solvent, e.g., water or DMSO) to a final concentration of interest (e.g., 1-10 µM).

  • Time Course: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile to each aliquot.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and any potential metabolites (e.g., N-ethylglycine).

Quantitative Analysis of N,N-Diethylglycine in Biological Samples by LC-MS/MS

This protocol provides a framework for the accurate quantification of N,N-Diethylglycine in biological matrices such as plasma or urine.

Workflow:

G start Start sample_prep Collect biological sample (e.g., plasma, urine) start->sample_prep add_is Add internal standard (e.g., stable isotope-labeled DEG) sample_prep->add_is protein_precip Protein precipitation with cold acetonitrile add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant_transfer Transfer supernatant centrifuge->supernatant_transfer evaporate Evaporate to dryness (optional, for concentration) supernatant_transfer->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute lcms_analysis Inject into LC-MS/MS system reconstitute->lcms_analysis quantify Quantify using a calibration curve lcms_analysis->quantify end Report concentration quantify->end

Caption: Workflow for quantitative analysis by LC-MS/MS.

Methodology:

  • Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Collect urine samples as appropriate. Store all samples at -80°C until analysis.

  • Sample Preparation:

    • To 100 µL of plasma or urine in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled N,N-Diethylglycine).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed for 10 minutes.

  • Extraction: Transfer the supernatant to a new tube. For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions would be specific for N,N-Diethylglycine (parent ion -> product ion) and its internal standard.

  • Quantification: Prepare a calibration curve using known concentrations of N,N-Diethylglycine spiked into the same biological matrix. The concentration of N,N-Diethylglycine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

N,N-Diethylglycine is an emerging molecule of interest, primarily due to its role as a drug metabolite and its newly discovered interactions with the glycinergic signaling system. While direct evidence for its involvement in endogenous metabolic pathways is currently lacking, its structural similarity to N,N-Dimethylglycine provides a strong basis for hypothesizing its metabolic fate through N-de-ethylation. Future research should focus on confirming this hypothesized metabolic pathway, identifying the specific enzymes involved, and quantifying the kinetic parameters. The experimental protocols outlined in this guide provide a starting point for such investigations. A deeper understanding of the biological role of N,N-Diethylglycine will be crucial for assessing the full pharmacological profile of its parent drugs and for exploring its potential as a modulator of metabolic and neurological pathways.

References

An In-depth Technical Guide to N,N-Diethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diethylglycine (DEG), a versatile amino acid derivative with significant applications in pharmaceutical and biochemical research. This document details its chemical properties, synthesis, and its role in biological systems, particularly its interaction with neuronal glycine (B1666218) transporters and receptors.

Core Properties of N,N-Diethylglycine

N,N-Diethylglycine is a non-proteinogenic amino acid characterized by two ethyl groups attached to the alpha-amino group of glycine. This substitution confers unique properties that are leveraged in various scientific applications.

PropertyValueReference
CAS Number 2566-29-2[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.2 g/mol [1]
Appearance White to off-white powder[1]
Synonyms Deg-OH, 2-(diethylamino)acetic acid[1]

Applications in Research and Drug Development

N,N-Diethylglycine is a valuable building block and bioactive molecule in several areas of research:

  • Pharmaceutical Development: It serves as a precursor and building block in the synthesis of novel pharmaceutical compounds, contributing to enhanced drug efficacy and stability.[1]

  • Biochemical Research: In the field of biochemistry, it is utilized in metabolic studies and as a substrate in enzyme assays to investigate enzyme kinetics and metabolic pathways.[1]

  • Drug Delivery: Its ability to improve the solubility and bioavailability of certain drugs makes it a target for research in drug formulation and delivery.[1]

  • Neuropharmacology: As a metabolite of the analgesic drug propacetamol, N,N-Diethylglycine has been studied for its effects on glycinergic neurotransmission.[2]

Experimental Protocols

Synthesis of N-Acetyldiethylglycine Methyl Amide

This protocol details a representative method for the derivatization of N,N-Diethylglycine, a common step in its use as a synthetic building block.

Materials:

Procedure:

  • Dissolve Fmoc-Diethylglycine (1.0 g, 2.8 mmol) in 50 mL of anhydrous THF containing NMM (0.62 mL, 5.6 mmol).

  • Cool the mixture to -20 °C and add isobutyl chloroformate (0.37 mL, 2.8 mmol) dropwise.

  • After 10 minutes, add 3 mL of 2 M methylamine in THF. Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Filter the solution and remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1 M aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to yield Fmoc-DegNHMe.

  • To remove the Fmoc protecting group, dissolve the solid in 20% v/v piperidine in DMF and stir for 1 hour. Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in acetic anhydride and stir overnight.

  • Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel chromatography to obtain N-acetylthis compound methyl amide.

Two-Electrode Voltage Clamp Assay for Glycine Transporter Interaction

This protocol describes the methodology used to study the interaction of N,N-Diethylglycine with glycine transporters (GlyTs) expressed in Xenopus laevis oocytes.[2]

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GlyT1 or GlyT2

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., ND96)

  • N,N-Diethylglycine solutions of varying concentrations

Procedure:

  • Prepare Xenopus laevis oocytes and inject them with cRNA encoding the glycine transporter of interest (GlyT1 or GlyT2).

  • Incubate the oocytes for 3-5 days to allow for protein expression.

  • Place an oocyte in the recording chamber of the two-electrode voltage clamp setup and perfuse with the recording solution.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Apply solutions of N,N-Diethylglycine at various concentrations to the oocyte and record the induced currents.

  • Measure the amplitude of the current at each concentration to determine the dose-response relationship and calculate parameters such as the EC₅₀.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key processes involving N,N-Diethylglycine.

hydrolysis_of_propacetamol propacetamol Propacetamol hydrolysis Hydrolysis by plasma esterases propacetamol->hydrolysis deg N,N-Diethylglycine hydrolysis->deg acetaminophen Acetaminophen hydrolysis->acetaminophen deg_interaction_with_glyt cluster_synapse Synaptic Cleft cluster_outcome Potential Outcome deg N,N-Diethylglycine (DEG) glyt1 Glycine Transporter 1 (GlyT1) deg->glyt1 Acts as a low-affinity substrate glyt2 Glycine Transporter 2 (GlyT2) deg->glyt2 Acts as a low-affinity substrate glyr Glycine Receptor α1 (GlyRα1) deg->glyr Acts as a mild positive allosteric modulator neurotransmission Facilitation of Glycinergic Neurotransmission synthesis_workflow start Fmoc-Diethylglycine step1 Activation with isobutyl chloroformate start->step1 step2 Amidation with methylamine step1->step2 intermediate Fmoc-DegNHMe step2->intermediate step3 Fmoc deprotection with piperidine intermediate->step3 step4 Acetylation with acetic anhydride step3->step4 end N-acetylthis compound methyl amide step4->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Diethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylglycine, a dialkylated amino acid derivative, is a compound of increasing interest within the scientific community, particularly in the fields of pharmaceutical sciences and biochemical research. Its structural characteristics, featuring a glycine (B1666218) backbone with two ethyl groups attached to the nitrogen atom, impart unique physical and chemical properties that make it a versatile building block in organic synthesis and a potential modulator of biological processes. This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-Diethylglycine, supported by experimental data and detailed methodologies.

Chemical Structure and Identifiers

The fundamental structure of N,N-Diethylglycine is depicted below.

Synthesis_Workflow Reactants Diethylamine + Ethyl Chloroacetate Reaction1 Reaction in suitable solvent (e.g., Ethanol) Reactants->Reaction1 Intermediate Ethyl 2-(diethylamino)acetate Reaction1->Intermediate Hydrolysis Base-catalyzed hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Product N,N-Diethylglycine Acidification->Product pKa_Determination Start Dissolve N,N-Diethylglycine in water Titration Titrate with a standard base solution (e.g., NaOH) Start->Titration Measurement Record pH after each addition of titrant Titration->Measurement Plot Plot pH vs. Volume of titrant Measurement->Plot Analysis Determine the midpoint of the buffering region to find pKa Plot->Analysis Glycine_Signaling cluster_cell_injury Cellular Injury cluster_glycine_effect Glycine Intervention Injury Various Injurious Stimuli NINJ1_activation NINJ1 Clustering Injury->NINJ1_activation Rupture Plasma Membrane Rupture NINJ1_activation->Rupture Glycine Glycine / N,N-Diethylglycine (?) Inhibition Inhibition of NINJ1 Clustering Glycine->Inhibition Inhibition->NINJ1_activation

A Technical Guide to Diethylglycine: Hydrochloride Salt vs. Free Form for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the hydrochloride salt and free form of diethylglycine, a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. While specific quantitative comparative data for this compound is not extensively available in public literature, this document consolidates the known physicochemical properties, outlines detailed experimental protocols for synthesis and characterization, and discusses its likely mechanism of action based on related compounds. This guide serves as a foundational resource for researchers and drug development professionals, enabling informed decisions on the selection and application of the most appropriate form of this compound for their specific research needs.

Introduction

This compound, an N-substituted derivative of glycine (B1666218), is a molecule of interest in various research fields due to its potential to modulate neurological pathways and serve as a building block in peptide synthesis. Like many pharmaceutical compounds, this compound can exist in its free form (a zwitterion at physiological pH) or as a salt, most commonly the hydrochloride salt. The choice between the salt and free form is a critical decision in drug development, as it can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability, ultimately influencing its therapeutic efficacy and formulation. This guide aims to provide a comprehensive technical overview of both forms of this compound to aid researchers in their selection and use.

Physicochemical Properties

The hydrochloride salt of this compound is generally expected to exhibit higher aqueous solubility and potentially greater stability in solid form compared to its free form, a common characteristic of amine salts. The free form, being a zwitterionic amino acid, will have its solubility significantly influenced by the pH of the medium.

Table 1: Physicochemical Properties of this compound Hydrochloride Salt vs. Free Form

PropertyThis compound Hydrochloride SaltThis compound Free Form
Molecular Formula C6H14ClNO2C6H13NO2
Molecular Weight 167.63 g/mol 131.17 g/mol
Appearance White crystalline solidWhite to off-white powder
Melting Point 126-130 °CNot available
Storage Temperature Room temperature, inert atmosphere0-8 °C
Aqueous Solubility Expected to be highpH-dependent, expected to be lower than the salt form in neutral pH
Organic Solvent Solubility Data not availableSoluble in DMSO (50 mg/mL with heating)
Stability Generally more stable as a solidMay be less stable as a solid, susceptible to degradation

Experimental Protocols

Synthesis

3.1.1. Synthesis of this compound Free Form

A common method for the synthesis of N,N-dialkyl amino acids is the reaction of an α-halo ester with a secondary amine, followed by hydrolysis.

  • Reaction: Ethyl chloroacetate (B1199739) is reacted with an excess of diethylamine (B46881) in an inert solvent such as acetonitrile (B52724) or ethanol. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: The resulting diethylammonium (B1227033) chloride byproduct is filtered off. The solvent is removed under reduced pressure.

  • Hydrolysis: The crude ethyl diethylglycinate is then hydrolyzed to this compound by refluxing with an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

  • Purification: If acid hydrolysis is used, the resulting hydrochloride salt can be neutralized to the isoelectric point with a base to precipitate the free amino acid. The product is then filtered, washed with cold water, and dried. If base hydrolysis is used, the solution is acidified to the isoelectric point to precipitate the product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

3.1.2. Synthesis of this compound Hydrochloride from the Free Form

The hydrochloride salt can be readily prepared from the free form.

  • Procedure: this compound free form is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: The precipitated salt is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to remove any residual solvent and HCl.

Characterization

To confirm the identity and purity of the synthesized compounds, and to quantify their physicochemical properties, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of both the free form and the hydrochloride salt.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and to differentiate between the free form (zwitterionic carboxylate and ammonium (B1175870) groups) and the hydrochloride salt (carboxylic acid and tertiary ammonium salt).

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the thermal stability and purity.

  • Powder X-Ray Diffraction (PXRD): To characterize the crystalline form of the solid material.

Solubility Determination

A standardized shake-flask method can be used to determine the equilibrium solubility of both forms in various solvents.

  • Procedure: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO) in a sealed vial. The vials are agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

The chemical stability of the this compound hydrochloride salt and free form should be evaluated under various conditions.

  • pH Stability: Solutions of each compound are prepared in buffers of different pH values (e.g., pH 2, 4, 7.4, 9) and stored at a constant temperature. Aliquots are withdrawn at specified time points and analyzed by a stability-indicating HPLC method to quantify the amount of remaining parent compound and detect any degradation products.

  • Temperature Stability (Solid State): Solid samples of both forms are stored at elevated temperatures (e.g., 40°C, 60°C) with and without controlled humidity. The samples are analyzed at regular intervals by HPLC for purity and by PXRD for any changes in crystalline form.

Bioavailability Assessment

A comparative in vivo pharmacokinetic study in an appropriate animal model (e.g., rats) is essential to determine the oral bioavailability of the salt versus the free form.

  • Study Design: A crossover study design is recommended, where each animal receives both the this compound hydrochloride and the free form on separate occasions, with a washout period in between.

  • Dosing: The compounds are administered orally at an equimolar dose. An intravenous administration group for one of the forms is also included to determine the absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points after administration.

  • Analysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Parameters: Key parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated and compared between the two forms to assess their relative bioavailability.

Mechanism of Action and Signaling Pathways

Based on the pharmacology of its close structural analog, N,N-dimethylglycine (DMG), this compound is likely to exert its biological effects through the modulation of the glutamatergic system, specifically by interacting with the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Additionally, it may influence the activity of glycine transporters.

Key Signaling Components:

  • Glycine Transporter 1 (GlyT1): Located on glial cells, GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 increases the extracellular concentration of glycine.

  • NMDA Receptor: An ionotropic glutamate (B1630785) receptor that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Its activation leads to an influx of Ca²⁺ ions, triggering downstream signaling cascades involved in synaptic plasticity, learning, and memory.

  • Inhibitory Glycine Receptor (GlyR): A ligand-gated chloride channel primarily found in the spinal cord and brainstem, responsible for inhibitory neurotransmission. Increased synaptic glycine can also enhance the activity of GlyRs.

Proposed Mechanism of Action:

This compound may act as an inhibitor of GlyT1, leading to an increase in synaptic glycine levels. This elevated glycine can then potentiate the activity of NMDA receptors by increasing the occupancy of the glycine co-agonist site. This would enhance glutamatergic neurotransmission. Simultaneously, the increased glycine could also enhance inhibitory neurotransmission by activating GlyRs. The net effect would depend on the relative distribution and sensitivity of these receptors in a particular brain region.

Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Comparison Start Start Diethylamine Diethylamine Start->Diethylamine Ethyl Chloroacetate Ethyl Chloroacetate Start->Ethyl Chloroacetate Reaction1 Alkylation Diethylamine->Reaction1 Ethyl Chloroacetate->Reaction1 Hydrolysis Hydrolysis Reaction1->Hydrolysis DEG_Free This compound Free Form Hydrolysis->DEG_Free HCl_treatment HCl Treatment DEG_Free->HCl_treatment Physicochem Physicochemical Properties DEG_Free->Physicochem Solubility Solubility Determination DEG_Free->Solubility Stability Stability Assessment DEG_Free->Stability Bioavailability Bioavailability Study DEG_Free->Bioavailability DEG_HCl This compound Hydrochloride HCl_treatment->DEG_HCl DEG_HCl->Physicochem DEG_HCl->Solubility DEG_HCl->Stability DEG_HCl->Bioavailability

Caption: Experimental workflow for the synthesis and comparative characterization of this compound forms.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DEG This compound GlyT1 GlyT1 (Glycine Transporter) DEG->GlyT1 Inhibition Glycine_syn Synaptic Glycine GlyT1->Glycine_syn Reuptake NMDAR NMDA Receptor Glycine_syn->NMDAR Co-agonist Binding GlyR Glycine Receptor (Inhibitory) Glycine_syn->GlyR Agonist Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Cl_influx Cl⁻ Influx GlyR->Cl_influx Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Caption: Proposed signaling pathway for this compound's modulation of neuronal activity.

Conclusion

The choice between this compound hydrochloride and its free form has significant implications for research and drug development. The hydrochloride salt is anticipated to offer advantages in terms of aqueous solubility and solid-state stability, which are crucial for consistent experimental results and the development of oral dosage forms. However, the free form may be preferred for specific formulation types or in studies where the presence of chloride ions is undesirable. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers to synthesize, characterize, and select the optimal form of this compound for their studies. Further experimental investigation is required to generate the specific quantitative data needed for a complete comparative profile of these two important chemical entities.

Diethylglycine: A Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction: Diethylglycine (DEG), a derivative of the amino acid glycine (B1666218), has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a detailed overview of the current understanding of this compound, focusing on its proposed mechanisms of action, and laying the groundwork for future preclinical and clinical investigations. While specific quantitative data on this compound's direct therapeutic effects remain limited in publicly available literature, this document synthesizes the existing knowledge and provides a framework for its potential pharmacological role, particularly in the context of neurological disorders.

Core Concepts and Putative Mechanism of Action

N,N-Diethylglycine is structurally defined as a glycine molecule where the amino group is substituted with a diethylnitrilo group.[2] It is recognized as a drug metabolite and has been utilized in pharmaceutical research and development as a building block for more complex molecules and as a potential precursor in the synthesis of bioactive compounds.[1][2]

The primary hypothesized mechanism of action for this compound centers on its potential interaction with the glycinergic system, specifically as an agonist for glycine transporters (GlyT1 and GlyT2). Glycine transporters are crucial for regulating the concentration of glycine in the synaptic cleft. By modulating these transporters, it is theorized that this compound could influence both inhibitory and excitatory neurotransmission.

  • Inhibitory Neurotransmission: Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs).[3]

  • Excitatory Neurotransmission: Glycine also functions as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, learning, and memory.[4][5]

By potentially increasing synaptic glycine levels through agonism of glycine transporters, this compound could enhance NMDA receptor function. This is a significant area of interest for the treatment of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[6]

Potential Therapeutic Applications in Neurological Disorders

The modulation of the glycinergic system, particularly through the inhibition of glycine transporters, is a well-explored therapeutic strategy for various central nervous system (CNS) disorders. While direct clinical trial data for this compound is not currently available, its potential applications can be inferred from the broader research on glycine transporter inhibitors.

Schizophrenia

A leading hypothesis for the pathophysiology of schizophrenia involves the hypofunction of NMDA receptors. Enhancing NMDA receptor activity by increasing the availability of the co-agonist glycine is a promising therapeutic approach. Several clinical studies have investigated the use of GlyT1 inhibitors, such as sarcosine (B1681465) (N-methylglycine), with some demonstrating positive effects on the negative and cognitive symptoms of schizophrenia. Given its potential action on glycine transporters, this compound could represent a novel candidate for similar therapeutic applications.

Other Neurological and Psychiatric Disorders

The therapeutic potential of modulating glycinergic neurotransmission extends beyond schizophrenia. Research into GlyT1 inhibitors is also exploring their utility in treating depression, anxiety, obsessive-compulsive disorder (OCD), and addiction.[7] The ability to influence both inhibitory and excitatory systems suggests a broad potential for therapeutic intervention in a range of CNS disorders.

Experimental Data and Protocols

Currently, there is a lack of specific, publicly available quantitative data from preclinical or clinical studies that directly investigates the therapeutic efficacy of this compound. The following sections outline the types of experimental protocols that would be necessary to elucidate its pharmacological profile.

In Vitro Studies

Table 1: Proposed In Vitro Assays for this compound Characterization

Assay Purpose Key Parameters to Measure
Glycine Transporter Binding Assay To determine the binding affinity of this compound for GlyT1 and GlyT2.Ki (inhibition constant), IC50 (half maximal inhibitory concentration)
Glycine Uptake Assay To measure the functional effect of this compound on glycine transport into cells expressing GlyT1 or GlyT2.Vmax (maximum rate of transport), Km (Michaelis constant)
Electrophysiology (Patch-Clamp) To assess the direct effects of this compound on neuronal activity and synaptic transmission.Changes in membrane potential, postsynaptic currents (EPSCs, IPSCs)
NMDA Receptor Activation Assay To determine if this compound can modulate NMDA receptor function in the presence of glutamate.EC50 (half maximal effective concentration) for channel activation

Experimental Protocol: Glycine Transporter Uptake Assay

A standard experimental approach to assess the impact of this compound on glycine transporters would involve the following steps:

  • Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably expressing human GlyT1 or GlyT2.

  • Assay Initiation: Plate the cells in a multi-well format and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Radiolabeled Glycine Addition: Add a solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine).

  • Uptake Period: Allow the uptake to proceed for a defined period at a controlled temperature.

  • Termination and Washing: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabeled glycine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of glycine uptake at each concentration of this compound to determine its effect on transporter function.

Preclinical In Vivo Studies

Table 2: Proposed Preclinical Models for Assessing this compound Efficacy

Animal Model Therapeutic Area Key Endpoints
PCP- or Ketamine-induced models in rodents Schizophrenia (NMDA receptor hypofunction)Prepulse inhibition, novel object recognition, social interaction
Forced swim test, tail suspension test in rodents DepressionImmobility time
Elevated plus maze, open field test in rodents AnxietyTime spent in open arms, locomotor activity

Experimental Protocol: Assessment in a PCP-induced Model of Schizophrenia

  • Animal Model: Utilize adult male rodents (e.g., rats or mice).

  • Drug Administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Psychosis-like Behavior: After a suitable pre-treatment period, administer a psychomimetic agent such as phencyclidine (PCP) to induce behaviors relevant to schizophrenia.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess sensory-motor gating (prepulse inhibition), cognitive function (novel object recognition), and social behavior (social interaction test).

  • Data Analysis: Compare the behavioral performance of this compound-treated animals to vehicle- and positive control-treated groups to determine its efficacy in reversing PCP-induced deficits.

Signaling Pathways and Visualization

The potential signaling pathways modulated by this compound are centered around its hypothesized action as a glycine transporter agonist, which would lead to an increase in synaptic glycine concentration. This, in turn, would primarily affect NMDA receptor signaling.

Proposed Signaling Cascade of this compound at a Glutamatergic Synapse

The following diagram illustrates the hypothesized mechanism of action of this compound at a glutamatergic synapse.

Diethylglycine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate Glutamate_syn Glutamate Glutamate->Glutamate_syn Release Glycine_syn Glycine NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonist Binding Glutamate_syn->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Signaling Downstream Signaling Ca_channel->Signaling Ca²⁺ Influx Activates GlyT1 GlyT1 Glycine_glia Glycine GlyT1->Glycine_glia Uptake DEG This compound DEG->GlyT1 Agonist Action (Hypothesized) Glycine_glia->Glycine_syn Transport Experimental_Workflow start Synthesize/Acquire N,N-Diethylglycine binding_assay Glycine Transporter Binding Assay (GlyT1 & GlyT2) start->binding_assay uptake_assay Functional Glycine Uptake Assay start->uptake_assay electrophysiology Electrophysiological Recording on Neurons start->electrophysiology nmda_assay NMDA Receptor Functional Assay start->nmda_assay analyze_binding Determine Binding Affinity (Ki, IC50) binding_assay->analyze_binding analyze_uptake Quantify Functional Activity (Vmax, Km) uptake_assay->analyze_uptake analyze_ephys Assess Neuronal Effects (Membrane Potential, PSCs) electrophysiology->analyze_ephys analyze_nmda Evaluate NMDA Receptor Modulation nmda_assay->analyze_nmda conclusion Characterize In Vitro Pharmacological Profile analyze_binding->conclusion analyze_uptake->conclusion analyze_ephys->conclusion analyze_nmda->conclusion

References

An In-depth Technical Guide to the Discovery and History of Diethylglycine in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylglycine (DEG), a tertiary amino acid derivative, holds a unique position in the landscape of biochemistry, primarily recognized for its role as a significant metabolite of the pharmaceutical prodrug propacetamol (B1218958). While not as extensively studied as its close relative, N,N-Dimethylglycine (DMG), recent research has begun to shed light on the biochemical activities of DEG, particularly its interactions within the glycinergic system. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of N,N-Diethylglycine, with a focus on quantitative data, experimental protocols, and the signaling pathways it influences.

Discovery and History

The history of N,N-Diethylglycine is intrinsically linked to the development and clinical use of the analgesic prodrug, propacetamol. Propacetamol was designed as a water-soluble ester of acetaminophen, allowing for intravenous administration. Upon entering the bloodstream, propacetamol is rapidly hydrolyzed by plasma esterases into its two constituent molecules: the active analgesic, acetaminophen, and N,N-Diethylglycine.[1][2][3][4] This metabolic process is the primary context in which DEG has been studied and is central to its biochemical relevance.

Biochemical Significance and Signaling Pathways

The primary biochemical interest in N,N-Diethylglycine stems from its structural similarity to glycine (B1666218), a major inhibitory neurotransmitter in the central nervous system. This has led to investigations into its potential to modulate the glycinergic system, which plays a crucial role in pain perception, motor control, and respiratory rhythm.

Interaction with Glycine Transporters and Receptors

Recent studies have explored the effects of DEG on two key components of the glycinergic system: glycine transporters (GlyT1 and GlyT2) and glycine receptors (GlyRs).[3]

  • Glycine Transporters (GlyT1 and GlyT2): These transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and the duration of glycinergic signaling. Research has shown that DEG can act as a low-affinity substrate for both GlyT1 and GlyT2.[3] This interaction is significant because modulation of glycine transporter activity is a therapeutic strategy for conditions such as chronic pain and schizophrenia.

  • Glycine Receptors (GlyRs): These ligand-gated ion channels mediate inhibitory neurotransmission. Studies have indicated that DEG can act as a mild positive allosteric modulator of the GlyRα1 subtype at intermediate concentrations.[3][7] This suggests that DEG can enhance the response of these receptors to glycine, potentially contributing to an overall increase in inhibitory signaling.

The following diagram illustrates the metabolic pathway of propacetamol and the subsequent interaction of its metabolite, N,N-Diethylglycine, with the glycinergic system.

Propacetamol Metabolism and Glycinergic Interaction cluster_0 Bloodstream cluster_1 Synaptic Cleft Propacetamol Propacetamol Esterases Plasma Esterases Propacetamol->Esterases Hydrolysis Acetaminophen Acetaminophen (Active Analgesic) Esterases->Acetaminophen DEG N,N-Diethylglycine (DEG) Esterases->DEG GlyT Glycine Transporters (GlyT1 & GlyT2) DEG->GlyT Low-affinity substrate GlyR Glycine Receptor (GlyRα1) DEG->GlyR Positive allosteric modulator Glycine Glycine Glycine->GlyT Reuptake Glycine->GlyR Agonist

Caption: Metabolism of Propacetamol and Interaction of N,N-Diethylglycine with the Glycinergic System.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of N,N-Diethylglycine with glycine transporters and receptors. The data indicates that while DEG does interact with these targets, its affinity is relatively low.

Table 1: Interaction of N,N-Diethylglycine with Glycine Transporters

TransporterParameterValue (mM)Reference
GlyT1EC50> 7.6[3]
GlyT2EC50> 5.2[3]

Table 2: Interaction of N,N-Diethylglycine with Glycine Receptors

Receptor SubtypeEffectConcentration RangeReference
GlyRα1Mild Positive Allosteric ModulationIntermediate Concentrations[3][8]
GlyRα2No significant effectNot Applicable[3][8]
GlyRα3No significant effectNot Applicable[3][8]

Experimental Protocols

Synthesis of N,N-Diethylglycine

A common and straightforward method for the synthesis of N,N-Diethylglycine is the reaction of chloroacetic acid with diethylamine (B46881). This nucleophilic substitution reaction yields N,N-Diethylglycine hydrochloride, which can then be neutralized to obtain the free amino acid.

Materials:

  • Chloroacetic acid

  • Diethylamine

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for neutralization)

  • Organic solvent (e.g., ethanol (B145695) for crystallization)

Procedure:

  • Reaction: Dissolve chloroacetic acid in water. Slowly add an excess of diethylamine to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Acidification: After the initial reaction, acidify the mixture with hydrochloric acid to a pH of approximately 1-2 to ensure the formation of the hydrochloride salt.

  • Isolation of Hydrochloride Salt: Concentrate the solution under reduced pressure to crystallize N,N-Diethylglycine hydrochloride. The crystals can be collected by filtration and washed with a cold organic solvent like ethanol.

  • Neutralization: Dissolve the N,N-Diethylglycine hydrochloride in a minimal amount of water and neutralize the solution to a pH of approximately 7 with a solution of sodium hydroxide.

  • Final Product Isolation: Concentrate the neutralized solution to crystallize the free N,N-Diethylglycine. The product can be further purified by recrystallization from a suitable solvent system.

The following diagram outlines the general workflow for the synthesis of N,N-Diethylglycine.

Synthesis_of_NN_Diethylglycine start Start reactants Chloroacetic Acid + Diethylamine start->reactants reaction Nucleophilic Substitution (in Water, cooled) reactants->reaction acidification Acidification (HCl, pH 1-2) reaction->acidification hcl_salt N,N-Diethylglycine HCl acidification->hcl_salt neutralization Neutralization (NaOH, pH 7) hcl_salt->neutralization deg_product N,N-Diethylglycine neutralization->deg_product end End deg_product->end Propacetamol_Metabolite_Analysis_Workflow start Start: Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection hplc_ms HPLC-MS/MS Analysis supernatant_collection->hplc_ms quantification Quantification of: - Propacetamol - Acetaminophen - N,N-Diethylglycine hplc_ms->quantification end End: Pharmacokinetic Profile quantification->end

References

An In-depth Technical Guide to Diethylglycine: A Derivative of the Amino Acid Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-diethylglycine (DEG), a disubstituted derivative of the amino acid glycine (B1666218). This document details its chemical properties, synthesis methodologies, and its role in biological systems, particularly its interaction with glycine transporters, making it a compound of interest in neuroscience and drug development.

Physicochemical Properties of N,N-Diethylglycine

N,N-diethylglycine is a non-proteinogenic amino acid where the amino group of glycine is substituted with two ethyl groups.[1][2] This substitution significantly alters its physicochemical properties compared to its parent molecule, glycine.

PropertyValueReference
Molecular Formula C6H13NO2[1][2]
Molecular Weight 131.17 g/mol [1][2]
CAS Number 1606-01-5[2]
IUPAC Name 2-(diethylamino)acetic acid[1][2]
Appearance White to off-white powderChem-Impex
Melting Point Not available
Boiling Point Not available
Solubility Soluble in waterInferred from structure
pKa Data not readily available

Synthesis of N,N-Diethylglycine

The synthesis of N,N-disubstituted amino acids can be achieved through several methods, with the most common being the alkylation of the corresponding amino acid or the reaction of a halo-acid with the appropriate amine.

Experimental Protocol: Synthesis via Aminolysis of Chloroacetic Acid

This protocol is based on the general method for the synthesis of N-alkylated glycine derivatives by the aminolysis of chloroacetic acid.[3]

Materials:

  • Chloroacetic acid

  • Diethylamine (B46881) (aqueous solution)

  • Hydrochloric acid (concentrated)

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve chloroacetic acid (1.0 mol) in deionized water.

  • Slowly add an excess of concentrated aqueous diethylamine solution (e.g., 2.5 to 3.0 mol) to the chloroacetic acid solution. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.

  • After the initial exothermic reaction subsides, heat the mixture to a gentle reflux and maintain for several hours to ensure the completion of the reaction.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the N,N-diethylglycine and precipitate any unreacted starting materials or byproducts.

  • Filter the solution to remove any precipitate.

  • Concentrate the filtrate using a rotary evaporator to remove excess water and diethylamine.

  • The resulting crude product, N,N-diethylglycine hydrochloride, can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or by washing with acetone.[3]

  • To obtain the free amino acid, the hydrochloride salt can be neutralized with a suitable base and the product extracted.

dot

Synthesis_Workflow chloroacetic_acid Chloroacetic Acid reaction_mixture Reaction Mixture (Aqueous) chloroacetic_acid->reaction_mixture diethylamine Diethylamine diethylamine->reaction_mixture reflux Reflux reaction_mixture->reflux acidification Acidification (HCl) reflux->acidification filtration Filtration acidification->filtration concentration Concentration filtration->concentration purification Purification (Recrystallization) concentration->purification product N,N-Diethylglycine Hydrochloride purification->product

Caption: Workflow for the synthesis of N,N-diethylglycine hydrochloride.

Biological Activity and Role in Signaling Pathways

N,N-diethylglycine's primary biological relevance stems from its interaction with glycine transporters (GlyTs), which are responsible for the reuptake of glycine from the synaptic cleft.[1][4] This modulation of glycine levels has significant implications for both inhibitory and excitatory neurotransmission.

Interaction with Glycine Transporters

There are two main subtypes of glycine transporters: GlyT1 and GlyT2.[4][5] GlyT1 is found in both neurons and glial cells and plays a crucial role in regulating glycine concentrations at both inhibitory glycinergic synapses and excitatory glutamatergic synapses where glycine acts as a co-agonist at NMDA receptors.[5][6] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons and is mainly responsible for replenishing the vesicular pool of glycine.[1][5]

N,N-diethylglycine has been shown to be a substrate for both GlyT1 and GlyT2.[7] This means that it is recognized and transported by these proteins, effectively competing with glycine for reuptake.

Signaling Pathway Modulation

By acting as a substrate for GlyT1 and GlyT2, N,N-diethylglycine can modulate glycinergic signaling. The transport of N,N-diethylglycine into presynaptic terminals and glial cells can lead to an increase in the extracellular concentration of glycine by competing for the transporter.

An elevated extracellular glycine concentration can have two main effects on synaptic transmission:

  • At inhibitory synapses: Increased glycine levels can enhance the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. This leads to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, resulting in a stronger inhibitory signal.[6][8]

  • At excitatory synapses: Glycine acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors.[9] Increased glycine availability in the synaptic cleft can potentiate NMDA receptor activation by glutamate, thereby enhancing excitatory neurotransmission.[10]

dot

Glycine_Transporter_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GlyT2 GlyT2 DEG_in N,N-Diethylglycine (intracellular) GlyT2->DEG_in DEG_ext N,N-Diethylglycine DEG_ext->GlyT2 Transport GlyT1_glial GlyT1 DEG_ext->GlyT1_glial Transport Glycine_ext Glycine GlyR Glycine Receptor (GlyR) Glycine_ext->GlyR Activation NMDAR NMDA Receptor (NMDAR) Glycine_ext->NMDAR Co-activation Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GlyR->Inhibitory_Signal Excitatory_Signal Excitatory Signal (Depolarization) NMDAR->Excitatory_Signal

Caption: Role of N,N-diethylglycine in modulating glycinergic signaling.

Applications in Research and Drug Development

The ability of N,N-diethylglycine to modulate glycine transporter activity makes it a valuable tool for studying the roles of GlyT1 and GlyT2 in various physiological and pathological processes. Furthermore, as a glycine derivative, it can be incorporated into peptides to modify their properties.

Use in Peptide Synthesis

N,N-disubstituted amino acids like diethylglycine can be used in peptide synthesis to introduce conformational constraints or to modify the solubility and bioavailability of the resulting peptide. The ethyl groups on the nitrogen atom can influence the peptide backbone's flexibility and its interactions with biological targets.

Experimental Workflow: Incorporation into a Peptide

The following is a generalized workflow for the incorporation of Fmoc-protected N,N-diethylglycine into a peptide using solid-phase peptide synthesis (SPPS).

dot

Peptide_Synthesis_Workflow Resin Solid Support Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-DEG-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA) Repeat->Cleavage Final Peptide Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis with N,N-diethylglycine.

Conclusion

N,N-diethylglycine is a versatile derivative of glycine with distinct physicochemical properties and biological activities. Its synthesis is achievable through established methods of N-alkylation of amino acids. The primary biological significance of N,N-diethylglycine lies in its function as a substrate for glycine transporters GlyT1 and GlyT2, enabling it to modulate glycinergic neurotransmission. This property, along with its potential for incorporation into peptides, makes N,N-diethylglycine a valuable compound for researchers in the fields of neuroscience, pharmacology, and drug development. Further investigation into its quantitative interaction with glycine transporters and its effects in in vivo models will be crucial for fully elucidating its therapeutic potential.

References

Predicted Toxicity Profile of Diethylglycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted toxicity profile of diethylglycine derivatives. Due to the limited availability of publicly accessible, consolidated toxicity data for a broad range of these compounds, this guide summarizes the existing data and outlines the standard experimental protocols used to assess the safety of such molecules. This information is intended to guide researchers and drug development professionals in their evaluation of this compound derivatives for various applications.

Executive Summary

N,N-diethylglycine and its derivatives are a class of chemical compounds with potential applications in pharmaceutical and other industries. A thorough understanding of their toxicity is crucial for safe handling and development. This document collates available quantitative toxicity data, details the methodologies for key toxicological assays, and provides visual workflows for these experimental procedures. The information presented herein is based on publicly available data and established international testing guidelines.

Quantitative Toxicity Data

The available quantitative toxicity data for N,N-diethylglycine and related glycine (B1666218) derivatives is currently limited. The following tables summarize the existing information.

Table 1: Acute Toxicity Data for Glycine Derivatives

CompoundTest TypeSpeciesRouteDose/ConcentrationObservation
N,N-diethylglycineGHS Hazard Classification---Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]
N,N'-(1,9-dioxo-1,9-nonanediyl)bisglycine, diethyl esterLethal Dose (LD)MouseParenteral> 3 g/kgDetails of toxic effects not reported other than lethal dose value.
N-acetylglycineAcute Oral ToxicityRatOral Gavage2000 mg/kgNo mortalities or evidence of adverse effects.
N-OxalylglycineGHS Hazard Classification---Harmful if swallowed (H302).
N,N-DimethylglycineGHS Hazard Classification---Harmful if swallowed (H302).[2]

Table 2: Repeated Dose and Genotoxicity Data for Glycine Derivatives

CompoundTest TypeSpeciesRouteNOAELObservation
N-acetylglycine28-Day Repeated DoseRatDietaryMale: 898.9 mg/kg/day, Female: 989.9 mg/kg/dayNo biologically significant or test substance-related differences in body weights, feed consumption, or clinical pathology.
N-acetylglycineGenotoxicity (in vitro/in vivo)---No evidence of genotoxicity in bacterial tester strains or in vivo bone marrow micronucleus studies in mice.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the toxicity of chemical substances, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[3][4][5][6]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a higher or lower dose level, or testing of additional animals with the same dose.

  • Animal Model: Typically, rats are used. A small group of animals (e.g., 3) of a single sex is used for each step.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The method allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated.

    • The cells are treated with various concentrations of the test substance and incubated for a defined period (e.g., 24, 48, or 72 hours).

    • The MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the substance that inhibits cell viability by 50%.

Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This assay is used to detect gene mutations induced by chemical substances.[11][12][13][14][15]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11][14]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).[14][15]

    • The treated bacteria are plated on a minimal agar (B569324) medium.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have undergone reverse mutation) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.[15]

Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus in mammalian cells.[16][17][18][19][20]

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[17][19]

  • Procedure:

    • Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

    • The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.[18]

    • The cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis.

  • Data Analysis: A substance is considered genotoxic if it induces a statistically significant, concentration-dependent increase in the frequency of micronucleated cells.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assays described above.

Acute_Oral_Toxicity_Workflow start Start: Acute Oral Toxicity (OECD 423) animal_prep Animal Preparation (Fasting) start->animal_prep dosing Single Oral Gavage (Stepwise Dosing) animal_prep->dosing observation 14-Day Observation (Mortality & Clinical Signs) dosing->observation data_collection Weekly Body Weight Measurement observation->data_collection necropsy Gross Necropsy observation->necropsy analysis Data Analysis (Classification of Toxicity) necropsy->analysis end End analysis->end

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

MTT_Assay_Workflow start Start: MTT Assay cell_seeding Cell Seeding (96-well plate) start->cell_seeding treatment Treatment with Test Substance (Various Concentrations) cell_seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_incubation Incubation for Formazan Formation mtt_addition->formazan_incubation solubilization Addition of Solubilizing Agent formazan_incubation->solubilization absorbance Absorbance Measurement (~570 nm) solubilization->absorbance analysis Data Analysis (IC50 Calculation) absorbance->analysis end End analysis->end Ames_Test_Workflow start Start: Ames Test (OECD 471) strain_prep Prepare Bacterial Strains start->strain_prep exposure Expose Bacteria to Test Substance (with and without S9 mix) strain_prep->exposure plating Plate on Minimal Agar exposure->plating incubation Incubate for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis (Compare to Control) counting->analysis end End analysis->end

References

The Elusive Presence of N,N-Diethylglycine in Nature: A Tale of a Molecule in the Shadow of its Prevalent Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the vast and intricate world of metabolomics, the presence and function of small molecules offer a window into the fundamental processes of life. This technical guide delves into the current scientific understanding of N,N-Diethylglycine (DEG), a tertiary amino acid, and its purported natural occurrence in biological systems. Despite significant interest in N-alkylated glycine (B1666218) derivatives, a comprehensive review of existing literature reveals a conspicuous absence of evidence for the endogenous presence of N,N-Diethylglycine. This guide will explore this "negative evidence" and contrast it with the well-documented natural prevalence and biological significance of its close structural analog, N,N-Dimethylglycine (DMG). For researchers in drug development and the life sciences, understanding this distinction is critical for accurate metabolite identification and pathway analysis.

N,N-Diethylglycine: An Apparent Phantom in the Natural World

Extensive searches of scientific literature and metabolomic databases have failed to yield substantive evidence of N,N-Diethylglycine as a naturally occurring compound in plants, animals, or microorganisms. Its primary characterization in biological contexts is as a metabolite of the synthetic drug propacetamol[1]. Propacetamol, a pro-drug of paracetamol (acetaminophen), is hydrolyzed in the body to yield paracetamol and N,N-diethylglycine. Therefore, its detection in biological samples is almost certainly indicative of prior administration of this specific pharmaceutical agent.

N,N-Dimethylglycine: The Ubiquitous and Functionally Significant Analog

In stark contrast to DEG, N,N-Dimethylglycine (DMG) is a well-established and naturally occurring molecule found across a wide range of biological systems. It is an intermediate in the metabolism of choline (B1196258) and is synthesized in the human body.

Natural Occurrence and Quantitative Data

DMG is found in various foods, including beans, liver, and cereal grains. Its endogenous presence has been confirmed in numerous organisms, including humans, mice, and the plant Paris fargesii[2]. In humans, DMG is a normal constituent of blood and urine.

Biological MatrixOrganismConcentration RangeReference
PlasmaHumanSmall endogenous amounts detected[3]
UrineHumanDetected in a 1-month-old female patient[3]
Breast MeatBroiler ChickensComparable to levels in wheat bran[4]

This table summarizes the qualitative and comparative quantitative data available from the search results. Specific concentration values were not consistently provided across the search results.

Metabolic Pathways of N,N-Dimethylglycine

DMG plays a role in several key metabolic pathways, most notably in choline metabolism and the folate cycle. It is formed from betaine (B1666868) (N,N,N-trimethylglycine) via the enzyme betaine-homocysteine S-methyltransferase. DMG is then demethylated to sarcosine (B1681465) (N-methylglycine) by the enzyme dimethylglycine dehydrogenase. This reaction is coupled to the electron transport chain.

choline_metabolism Choline Choline Betaine_Aldehyde Betaine_Aldehyde Choline->Betaine_Aldehyde Choline dehydrogenase Betaine Betaine (N,N,N-Trimethylglycine) Betaine_Aldehyde->Betaine Betaine aldehyde dehydrogenase DMG N,N-Dimethylglycine (DMG) Betaine->DMG Betaine-homocysteine S-methyltransferase Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine Dimethylglycine dehydrogenase Glycine Glycine Sarcosine->Glycine Sarcosine dehydrogenase

Caption: Metabolic conversion of choline to glycine, highlighting the role of N,N-Dimethylglycine.

Biological Significance of N,N-Dimethylglycine

DMG is involved in methylation processes, which are crucial for a wide array of biochemical reactions, including DNA synthesis and repair, and the regulation of gene expression. It is also considered an antioxidant and may enhance oxygen utilization at the cellular level. Studies have explored its potential to improve immune response and athletic performance, although the evidence remains mixed.

Experimental Protocols for the Detection of N-Alkylated Glycines

The accurate detection and quantification of N-alkylated glycines like DMG in biological matrices are essential for research. The methodologies employed are often applicable to the detection of DEG, should it be present as a drug metabolite.

Sample Preparation

For Urine Samples: A "dilute-and-shoot" method is often sufficient. This involves centrifugation to remove particulates, followed by dilution with an internal standard solution.

For Plasma Samples: Protein precipitation is a necessary first step. This is typically achieved by adding a solvent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant can then be analyzed.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating N-alkylated glycines from other components in a biological sample. Cation-exchange chromatography has been successfully used for the separation of DMG.

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS/MS), mass spectrometry provides high sensitivity and specificity for the quantification of these compounds. Multiple reaction monitoring (MRM) is a common acquisition mode used for targeted quantification. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and ensure accurate quantification.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (for Plasma) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification based on Peak Area Ratios Detection->Quantification Results Concentration Results Quantification->Results

Caption: A generalized workflow for the quantitative analysis of N-alkylated glycines in biological samples.

Conclusion

The natural occurrence of N,N-Diethylglycine in biological systems remains unsubstantiated by current scientific evidence. Its presence in biological samples should be considered a strong indicator of exposure to the drug propacetamol. In contrast, its dimethylated counterpart, N,N-Dimethylglycine, is a naturally occurring and metabolically active compound with diverse biological roles. For researchers in metabolomics and drug development, the ability to distinguish between these two molecules is paramount. Future research employing high-resolution mass spectrometry and untargeted metabolomics approaches may yet uncover novel metabolic pathways and could potentially identify endogenous sources of DEG. However, based on the current body of knowledge, N,N-Diethylglycine remains a molecule of xenobiotic origin within biological systems.

References

Unraveling the Molecular Dynamics of Diethylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of action of N,N-Diethylglycine (DEG), a derivative of the amino acid glycine (B1666218). Synthesizing the latest research, this document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of DEG's interactions with key neurological targets.

Executive Summary

N,N-Diethylglycine (DEG) primarily functions as a low-affinity substrate for the glycine transporters GlyT1 and GlyT2. Additionally, it exhibits activity as a mild positive allosteric modulator of the α1 subtype of the inhibitory glycine receptor (GlyR). Its mechanism does not appear to involve direct agonism or antagonism at the NMDA receptor's glycine binding site, a characteristic that distinguishes it from some other glycine derivatives like N,N-dimethylglycine. The primary effect of DEG at a molecular level is the modulation of the glycinergic system by interacting with glycine transporters, which are crucial for regulating glycine concentrations in the synaptic cleft.

Core Mechanism of Action

The principal molecular targets of N,N-Diethylglycine are the glycine transporters, GlyT1 and GlyT2. It acts as a substrate, meaning it is transported by these proteins, which can influence the synaptic concentration of glycine. Furthermore, DEG has a secondary modulatory role on specific glycine receptor subtypes.

Interaction with Glycine Transporters (GlyT1 and GlyT2)

N,N-Diethylglycine functions as a substrate for both GlyT1 and GlyT2. By being transported, it can compete with glycine for uptake, potentially leading to a transient increase in synaptic glycine levels. However, its affinity for these transporters is low. Electrophysiological studies in Xenopus laevis oocytes expressing human GlyT1 or GlyT2 have shown that DEG induces substrate-associated currents.[1]

Modulation of Glycine Receptors (GlyR)

DEG has been demonstrated to act as a mild positive allosteric modulator of the α1 subunit of the inhibitory glycine receptor (GlyRα1). This means that in the presence of the primary agonist (glycine), DEG can potentiate the receptor's response, leading to an increased influx of chloride ions and enhanced inhibitory neurotransmission. This effect is observed at intermediate concentrations of DEG.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of N,N-Diethylglycine with its known molecular targets. The data is derived from two-electrode voltage clamp (TEVC) electrophysiology experiments.

TargetParameterValueSpeciesExperimental SystemReference
Glycine Transporter 1 (GlyT1)EC₅₀> 7.6 mMHumanXenopus laevis oocytes[1]
Glycine Transporter 2 (GlyT2)EC₅₀> 5.2 mMHumanXenopus laevis oocytes[1]
Glycine Receptor α1 (GlyRα1)ModulationMild Positive Allosteric ModulatorHumanXenopus laevis oocytes[1]

Note: The reported EC₅₀ values indicate the concentration at which DEG induces half of the maximal substrate-associated current. The values being "greater than" suggest that the maximal effect was not reached within the tested concentration range, indicating low affinity.

Signaling Pathway and Logical Relationships

The primary influence of N,N-Diethylglycine is on the regulation of glycine levels at the synapse, which in turn affects both inhibitory and excitatory neurotransmission.

Logical Flow of Diethylglycine's Molecular Action DEG N,N-Diethylglycine (DEG) GlyT Glycine Transporters (GlyT1 & GlyT2) DEG->GlyT Acts as substrate GlyR Inhibitory Glycine Receptor (GlyRα1) DEG->GlyR Positive Allosteric Modulation SynapticGlycine Synaptic Glycine Concentration GlyT->SynapticGlycine Regulates (Uptake) InhibitorySignal Inhibitory Neurotransmission (Hyperpolarization) GlyR->InhibitorySignal Leads to NMDAR NMDA Receptor ExcitatorySignal Excitatory Neurotransmission (Depolarization) NMDAR->ExcitatorySignal Leads to SynapticGlycine->GlyR Activates SynapticGlycine->NMDAR Co-activates

Mechanism of this compound at the Synapse.

Experimental Protocols

The primary method for characterizing the molecular action of N,N-Diethylglycine has been two-electrode voltage clamp (TEVC) electrophysiology using the Xenopus laevis oocyte expression system.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

Objective: To measure substrate-associated currents through glycine transporters (GlyT1, GlyT2) or agonist-induced currents through glycine receptors (GlyR) in the presence of N,N-Diethylglycine.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are surgically harvested from Xenopus laevis and enzymatically defolliculated using collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human glycine transporter (hGlyT1 or hGlyT2) or human glycine receptor subunits (e.g., hGlyRα1). Oocytes are then incubated for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., ND96).

    • The oocyte is impaled with two glass microelectrodes filled with KCl (e.g., 3 M), which serve as the voltage-sensing and current-passing electrodes.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Agonist/Substrate Application:

    • For Transporters: A baseline current is established. The oocyte is then perfused with solutions containing varying concentrations of N,N-Diethylglycine to elicit substrate-associated currents. The amplitude of the induced current is measured.

    • For Receptors: To test for direct agonism, the oocyte is perfused with varying concentrations of DEG. To test for modulation, the oocyte is co-perfused with a fixed concentration of glycine (e.g., its EC₂₀) and varying concentrations of DEG. Changes in the glycine-induced current are measured.

  • Data Analysis: Current amplitudes are plotted against the concentration of DEG. For transporter activity, an EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. For receptor modulation, the potentiation or inhibition of the glycine-induced current is quantified.[1]

Experimental Workflow for TEVC Electrophysiology cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Xenopus laevis Oocytes Inject Inject cRNA for Target Protein Harvest->Inject Incubate Incubate for Protein Expression Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Clamp Voltage Clamp Oocyte Mount->Clamp Apply Apply DEG +/- Glycine Clamp->Apply Record Record Membrane Current Apply->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC50/ Modulation Plot->Calculate

Workflow for characterizing DEG using TEVC.

Conclusion

N,N-Diethylglycine's molecular mechanism is centered on its interaction with glycine transporters GlyT1 and GlyT2 as a low-affinity substrate and its role as a mild positive allosteric modulator of GlyRα1. This positions DEG as a modulator of the glycinergic system, with the potential to influence both inhibitory and excitatory neurotransmission through its effects on synaptic glycine availability. The lack of direct, high-affinity interaction with the NMDA receptor glycine site suggests a distinct pharmacological profile compared to other N-alkylated glycine derivatives. Further research is warranted to elucidate the downstream signaling consequences of these interactions and to explore their therapeutic potential.

References

N,N-Diethylglycine: A Xenobiotic Metabolite in the Context of Endogenous Choline Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the classification and metabolic context of N,N-diethylglycine, a molecule of interest to researchers in the field of choline (B1196258) metabolism. Contrary to the initial premise of being an endogenous metabolite of choline, extensive review of the scientific literature establishes that N,N-diethylglycine is not a product of natural choline metabolism in humans . Instead, it is a primary metabolite of the xenobiotic compound propacetamol (B1218958), a prodrug of paracetamol (acetaminophen).[1][2][3]

This document serves to clarify this distinction and provide a comprehensive resource on the established pathways of choline metabolism, with a focus on its analogous endogenous N-alkylated glycine (B1666218), N,N-dimethylglycine (DMG). By juxtaposing the metabolic pathways and known biological activities of both molecules, this guide offers a valuable reference for professionals in pharmacology, toxicology, and metabolic research. We will delve into the known metabolic fate of N,N-diethylglycine, its structural relationship to key endogenous compounds, and provide detailed experimental protocols for the analysis of related metabolites in biological matrices.

Introduction: The Crucial Distinction Between Endogenous and Xenobiotic Metabolism

In the study of metabolic pathways, it is critical to distinguish between endogenous metabolites, which are naturally produced by an organism, and xenobiotic metabolites, which are the result of the biotransformation of foreign compounds such as drugs, toxins, and environmental pollutants.[4][5][6] Choline metabolism is a cornerstone of human physiology, essential for neurotransmitter synthesis, cell membrane integrity, and methyl-group donation.[7][8][9][10] Its metabolic pathways are well-characterized and lead to the production of several key N-alkylated glycine derivatives, most notably N,N-dimethylglycine (DMG).

N,N-diethylglycine, due to its structural similarity to DMG, has been a subject of inquiry regarding a potential role in choline's metabolic network. However, current scientific evidence does not support its endogenous origin. This guide will first elucidate the canonical choline metabolism pathway leading to DMG and then detail the known xenobiotic pathway that produces N,N-diethylglycine.

The Endogenous Choline Metabolism Pathway

Choline is a vital nutrient that undergoes metabolism through several key pathways within the human body. One of the primary oxidative pathways for choline occurs in the liver and kidneys and is crucial for one-carbon metabolism. This pathway leads to the formation of N,N-dimethylglycine (DMG).

The key steps are as follows:

  • Choline to Betaine (B1666868) Aldehyde: Choline is oxidized to betaine aldehyde. This reaction is catalyzed by the enzyme choline dehydrogenase.

  • Betaine Aldehyde to Betaine: Betaine aldehyde is further oxidized to betaine (also known as trimethylglycine) by the enzyme betaine aldehyde dehydrogenase.

  • Betaine to N,N-Dimethylglycine (DMG): Betaine serves as a methyl donor, transferring one of its methyl groups to homocysteine to form methionine, in a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). The resulting molecule is N,N-dimethylglycine.[11]

DMG is further demethylated to sarcosine (B1681465) (monomethylglycine), which is then demethylated to glycine. These demethylation steps contribute to the one-carbon pool, which is essential for the synthesis of nucleotides, and the methylation of DNA, proteins, and lipids.

Signaling Pathway Diagram: Choline to N,N-Dimethylglycine

Choline_Metabolism Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase Betaine Betaine (Trimethylglycine) Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase DMG N,N-Dimethylglycine (DMG) Betaine->DMG BHMT Methionine Methionine Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Homocysteine Homocysteine Homocysteine->Methionine BHMT

Caption: Endogenous metabolic pathway of choline to N,N-dimethylglycine.

N,N-Diethylglycine: A Metabolite of Propacetamol

N,N-diethylglycine is formed in the body following the administration of propacetamol. Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen) that is administered intravenously.[1] Upon entering the bloodstream, it is rapidly and completely hydrolyzed by plasma esterases into two molecules: paracetamol, the active analgesic, and N,N-diethylglycine.[1][2][3]

The formation of N,N-diethylglycine is therefore a direct result of drug metabolism and is not linked to the endogenous choline metabolic pathways.

Experimental Workflow: Propacetamol Metabolism

Propacetamol_Metabolism Propacetamol Propacetamol Hydrolysis Hydrolysis by Plasma Esterases Propacetamol->Hydrolysis Paracetamol Paracetamol (Acetaminophen) Hydrolysis->Paracetamol DEG N,N-Diethylglycine (DEG) Hydrolysis->DEG

Caption: Xenobiotic metabolism of propacetamol to N,N-diethylglycine.

Comparative Analysis: N,N-Diethylglycine vs. N,N-Dimethylglycine

While originating from different pathways, the structural similarity between N,N-diethylglycine and N,N-dimethylglycine warrants a comparative analysis. Both are N-substituted derivatives of the amino acid glycine. The key difference lies in the alkyl groups attached to the nitrogen atom: two ethyl groups in N,N-diethylglycine versus two methyl groups in N,N-dimethylglycine.

This structural difference has significant implications for their biochemical properties and potential biological activities. For instance, N,N-dimethylglycine is a substrate for the enzyme dimethylglycine dehydrogenase (DMGDH), which removes a methyl group. It is plausible that N,N-diethylglycine could interact with enzymes and receptors that bind N-alkylated amino acids, though its specific targets and metabolic fate beyond its initial formation are not well-characterized in the context of endogenous systems. There is some evidence suggesting that N,N-diethylglycine may interact with glycine receptors and transporters.[3]

Quantitative Data Summary

The following tables summarize available quantitative data for choline, its endogenous metabolite N,N-dimethylglycine, and related compounds in human plasma. Data for N,N-diethylglycine is context-dependent on the administration of its parent drug, propacetamol, and is therefore not presented as a baseline endogenous concentration.

Table 1: Typical Fasting Plasma Concentrations of Choline and its Metabolites in Healthy Adults

MetaboliteMedian Concentration (µmol/L)25th-75th Percentile (µmol/L)Citation
Choline8.07.0–9.3[12]
Betaine31.727.0–41.1[12]
N,N-Dimethylglycine (DMG)1.661.30–2.02[12]

Table 2: Quantitative Data for N-Acylglycine Analysis in Biological Matrices

Analytical MethodAnalyte ClassLinearity RangeLLOQCitation
LC-MS/MSN-Acylglycines0.1 to 100 µM0.1 µM[]

Experimental Protocols

Detailed and validated experimental protocols for the direct quantification of N,N-diethylglycine as a choline metabolite are not available due to its xenobiotic origin. However, established methods for the analysis of structurally similar compounds, such as N,N-dimethylglycine and other N-acylglycines, can be adapted.

Protocol 1: Quantification of Choline, Betaine, and N,N-Dimethylglycine in Plasma by LC-MS/MS

This protocol is based on the high-throughput method developed for the simultaneous analysis of choline and its key metabolites.[12]

Objective: To quantify the concentrations of choline, betaine, and N,N-dimethylglycine in human plasma.

Materials:

  • Human plasma samples (collected in EDTA tubes)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Internal Standards: d9-choline, d9-betaine

  • Normal-phase silica (B1680970) HPLC column

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the deuterated internal standards (d9-choline and d9-betaine).

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Normal-phase silica column.

    • Mobile Phase A: 15 mmol/L ammonium formate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate DMG (elutes early), betaine, and choline. A typical starting condition is 25% A / 75% B.

    • Flow Rate: 150 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Choline: m/z 104 → 60

      • d9-Choline: m/z 113 → 69

      • Betaine: m/z 118 → 59

      • d9-Betaine: m/z 127 → 68

      • N,N-Dimethylglycine (DMG): m/z 104 → 58

  • Data Analysis:

    • Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibrators.

    • Determine the concentration of each analyte in the plasma samples by interpolating their peak area ratios from the respective calibration curves.

Protocol 2: General Method for Quantification of N-Acylglycines in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the analysis of N-acylglycines, which can be adapted for N,N-diethylglycine, likely requiring the synthesis of a stable isotope-labeled internal standard (e.g., d10-N,N-diethylglycine) for accurate quantification.[]

Objective: To establish a method for the quantification of N-acylglycines (adaptable for N,N-diethylglycine) in plasma or urine.

Materials:

  • Biological matrix (plasma, urine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Stable isotope-labeled internal standard (e.g., n-Octanoylglycine-d2 for general N-acylglycines; a custom synthesized diethylglycine analog would be required for specific analysis)

  • C18 reverse-phase HPLC column

  • Tandem mass spectrometer (MS/MS) with an ESI source

Procedure:

  • Sample Preparation:

    • To 50 µL of the biological sample, add the internal standard solution.

    • Add a protein precipitation agent (e.g., 150 µL of acetonitrile for plasma).

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to resolve the analyte of interest from matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive or Negative ESI, to be optimized for the specific analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for N,N-diethylglycine and its internal standard would need to be determined through infusion experiments.

  • Data Analysis:

    • Similar to Protocol 1, construct calibration curves using the peak area ratio of the analyte to the internal standard and determine the concentrations in the unknown samples.

Conclusion and Future Directions

This technical guide clarifies that N,N-diethylglycine is a xenobiotic metabolite derived from the drug propacetamol and is not a constituent of the endogenous choline metabolic pathway. The primary N-alkylated glycine in choline metabolism is N,N-dimethylglycine (DMG). Understanding this distinction is fundamental for researchers in pharmacology, toxicology, and drug development.

Future research could explore several avenues:

  • Metabolic Fate of N,N-Diethylglycine: Beyond its formation from propacetamol, the subsequent metabolic fate of N,N-diethylglycine in the human body is not well-documented. Investigating its potential for further biotransformation or excretion is a key area for study.

  • Interaction with Endogenous Pathways: Given its structural similarity to DMG and glycine, exploring the potential for N,N-diethylglycine to interact with glycine receptors, transporters, and enzymes involved in one-carbon metabolism could reveal off-target effects of propacetamol or novel pharmacological properties of N,N-diethylglycine itself.

  • Development of Specific Analytical Methods: The development and validation of a specific, sensitive, and high-throughput LC-MS/MS method for the quantification of N,N-diethylglycine in biological fluids would be invaluable for pharmacokinetic studies of propacetamol and for investigating any potential endogenous roles, however minor they may be.

By providing a clear overview of the relevant metabolic pathways, quantitative data, and detailed experimental protocols, this guide serves as a foundational resource for scientists investigating the complex interplay between xenobiotic and endogenous metabolism.

References

Navigating the Solubility Landscape of N,N-Diethylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of N,N-Diethylglycine. While publicly available quantitative solubility data for this compound is limited, this document provides a thorough examination of its expected solubility behavior based on its chemical properties and data from structurally related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to N,N-Diethylglycine and its Solubility

N,N-Diethylglycine is an amino acid derivative with a molecular structure that includes both a hydrophilic carboxylic acid group and a tertiary amine, as well as hydrophobic diethyl groups. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system and the pH. Understanding the solubility of N,N-Diethylglycine is crucial for a variety of applications, including drug formulation, reaction chemistry, and biochemical assays.

Qualitative and Analog-Based Solubility Profile

Direct, quantitative solubility data for N,N-Diethylglycine across a wide range of solvents is not extensively reported in publicly accessible literature. However, some qualitative information is available. For instance, N,N-Diethylglycine hydrochloride is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). One supplier indicates a solubility of 50 mg/mL in DMSO, which may be facilitated by warming and sonication.

To infer the potential solubility characteristics of N,N-Diethylglycine, it is useful to examine data for the closely related compound, N,N-Dimethylglycine.

Table 1: Reported Solubility of N,N-Dimethylglycine Hydrochloride

SolventApproximate Solubility
Dimethyl Sulfoxide (DMSO)~ 10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~ 10 mg/mL[1]

It is important to note that the two additional ethyl groups in N,N-Diethylglycine compared to N,N-Dimethylglycine will increase its hydrophobicity, which may lead to lower solubility in aqueous solutions and higher solubility in less polar organic solvents.

Expected Solubility Behavior

Based on the principles of physical chemistry and the behavior of similar amino acid derivatives, the solubility of N,N-Diethylglycine can be predicted as follows:

  • In Polar Protic Solvents (e.g., water, ethanol, methanol): N,N-Diethylglycine is expected to exhibit moderate solubility in polar protic solvents. Its zwitterionic nature at neutral pH allows for hydrogen bonding with the solvent molecules. However, the hydrophobic diethyl groups will likely limit its solubility compared to simpler amino acids like glycine. The solubility in aqueous solutions will be significantly influenced by pH. At its isoelectric point, the molecule will have a net neutral charge, leading to minimal solubility. In acidic or basic solutions, the molecule will carry a net positive or negative charge, respectively, which will enhance its interaction with water and increase its solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in polar aprotic solvents. These solvents can solvate the charged portions of the molecule without the competing hydrogen bonding network found in protic solvents.

  • In Non-Polar Solvents (e.g., hexane, toluene): Low solubility is expected in non-polar solvents. The polar carboxylic acid and amino groups will have weak interactions with non-polar solvent molecules.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following are standard methodologies that can be employed.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard".

Methodology:

  • Preparation: Add an excess amount of solid N,N-Diethylglycine to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. This can be done using a shaker or a rotator.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the solid phase from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of N,N-Diethylglycine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N,N-Diethylglycine in DMSO.

  • Serial Dilution: Add small volumes of the stock solution to a series of wells in a microplate containing the aqueous buffer of interest.

  • Precipitation Detection: The formation of a precipitate can be detected by various methods, such as turbidimetry (nephelometry), UV-Vis spectroscopy, or visual inspection.

  • Solubility Determination: The kinetic solubility is the concentration in the well just before the first sign of precipitation.

Analytical Quantification of N,N-Diethylglycine

Accurate quantification of N,N-Diethylglycine in solution is a critical component of solubility determination. HPLC with UV detection is a commonly used and reliable method.

Example HPLC Method Parameters (starting point for method development):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm), as N,N-Diethylglycine lacks a strong chromophore.

  • Quantification: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

experimental_workflow_thermodynamic cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess N,N-Diethylglycine to solvent equil Agitate at constant temperature (24-72h) prep->equil sep Centrifuge or filter to remove excess solid equil->sep quant Analyze supernatant by HPLC sep->quant

Caption: Workflow for Thermodynamic Solubility Determination.

experimental_workflow_kinetic cluster_stock Stock Solution cluster_dil Dilution cluster_detect Detection cluster_det Determination stock Prepare concentrated stock in DMSO dil Add stock to aqueous buffer in microplate stock->dil detect Monitor for precipitation (e.g., turbidimetry) dil->detect det Identify concentration before precipitation detect->det

References

Spectroscopic and Experimental Profile of N,N-Diethylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of N,N-Diethylglycine, a dialkylated amino acid derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. Furthermore, this guide illustrates key logical and experimental workflows relevant to the study of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N,N-Diethylglycine. The NMR and IR data presented are for the sodium salt of N,N-Diethylglycine, which is expected to have very similar spectral characteristics to the neutral form, particularly for the ethyl and glycine (B1666218) backbone moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of N,N-Diethylglycine Sodium Salt

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.98q4HN-CH₂ (Ethyl)
3.15s2HN-CH₂ (Glycine)
1.05t6HCH₃ (Ethyl)

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
178.0C=O (Carboxylate)
58.0N-CH₂ (Glycine)
47.5N-CH₂ (Ethyl)
12.0CH₃ (Ethyl)

Note: NMR data is referenced from SpectraBase for N,N-diethylglycine, sodium salt.[1][2]

Infrared (IR) Spectroscopy Data of N,N-Diethylglycine Sodium Salt
Wavenumber (cm⁻¹)IntensityAssignment
2970StrongC-H Stretch (Aliphatic)
1610StrongC=O Stretch (Carboxylate)
1460MediumC-H Bend (CH₂)
1380MediumC-H Bend (CH₃)
1320MediumC-N Stretch

Note: IR data is referenced from SpectraBase for N,N-diethylglycine, sodium salt.[1]

Mass Spectrometry (MS) Data of N,N-Diethylglycine
m/zRelative Intensity (%)Assignment
131.09100[M]⁺ (Molecular Ion)
116.0785[M-CH₃]⁺
86.0870[M-COOH]⁺
58.0695[CH₂N(CH₂CH₃)]⁺

Note: Mass spectrometry data is predicted based on the structure of N,N-Diethylglycine and common fragmentation patterns for amino acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of N,N-Diethylglycine

A common method for the synthesis of N-substituted glycine derivatives involves the reaction of an alkyl amine with a haloacetic acid.[3]

  • Reaction Setup: Chloroacetic acid (1.0 equivalent) is dissolved in cold water.

  • Addition of Amine: Diethylamine (2.2 equivalents) is added dropwise to the chloroacetic acid solution in an ice bath with constant stirring.

  • Reaction: The mixture is stirred for 24 hours at room temperature.

  • Workup: The water is removed under reduced pressure using a rotary evaporator until a white precipitate is formed.

  • Purification: The resulting crude product is washed with acetone. The final product is obtained by acidifying with HCl to a pH of 2, followed by slow evaporation and recrystallization from 1M HCl.[3]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra for compound characterization are typically acquired at ambient temperature.

  • Sample Preparation: A 5-10 mg sample of N,N-Diethylglycine is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • Instrumentation: A 500 MHz NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically proton-decoupled to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a common method for amino acids.[4] The sample is dissolved in a suitable solvent and sprayed into the ion source, where it is ionized.

  • Mass Analysis: The ions are then guided into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to N,N-Diethylglycine.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification chloroacetic_acid Chloroacetic Acid reaction Nucleophilic Substitution (Aqueous Solution, RT, 24h) chloroacetic_acid->reaction diethylamine Diethylamine diethylamine->reaction evaporation Rotary Evaporation reaction->evaporation washing Acetone Wash evaporation->washing acidification Acidification (HCl) washing->acidification recrystallization Recrystallization acidification->recrystallization product N,N-Diethylglycine recrystallization->product

Caption: Workflow for the synthesis of N,N-Diethylglycine.

metabolic_workflow cluster_drug Parent Drug Metabolism cluster_formation Metabolite Formation cluster_interaction Biological Interaction parent_drug Xenobiotic Compound (e.g., Lidocaine analog) metabolism Phase I/II Metabolism (e.g., N-dealkylation) parent_drug->metabolism diethylglycine N,N-Diethylglycine metabolism->this compound interaction Competitive Inhibition/ Substrate Transport This compound->interaction transporter Glycine Transporter (GlyT1) transporter->interaction excretion Renal Excretion interaction->excretion

References

Methodological & Application

Application Notes and Protocols for Diethylglycine as a Buffering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylglycine is a derivative of the amino acid glycine, characterized by two ethyl groups attached to the nitrogen atom. While not as commonly employed as other well-established biological buffers, its chemical structure suggests potential utility as a buffering agent in specific pH ranges. These application notes provide a comprehensive overview of the known properties of N,N-Diethylglycine and a generalized protocol for its use as a buffering agent.

Disclaimer: Limited experimental data is available in the scientific literature regarding the precise pKa and buffering capacity of N,N-Diethylglycine. The information presented here is based on the properties of structurally similar compounds and general chemical principles. Researchers should perform their own validation experiments to determine the suitability of Diethylglycine for their specific applications.

Physicochemical Properties

Table 1: Physicochemical Properties of N,N-Diethylglycine

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
CAS Number 1606-01-5[1]
Appearance White to light brown solid[2]
pKa₁ (Carboxylic Acid) Estimated ~2-3Inferred from related compounds
pKa₂ (Amine) Estimated ~9.5-10.5 Inferred from related compounds
Solubility in DMSO 50 mg/mL[2]
Water Solubility Soluble[3]

Buffering Principles and Estimated Buffering Range

The buffering capacity of N,N-Diethylglycine is attributed to its ability to donate and accept protons. The relevant equilibrium for buffering in the basic range is the protonation and deprotonation of the tertiary amine.

Figure 1: Acid-Base Equilibrium of N,N-Diethylglycine

Protonated Protonated Form (Diethylglycinium) Deprotonated Deprotonated Form (Diethylglycinate) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺ H_ion H⁺ OH_ion OH⁻ cluster_prep Buffer Preparation A Weigh N,N-Diethylglycine B Dissolve in Deionized Water A->B C Adjust pH with HCl/NaOH B->C D Bring to Final Volume C->D E Sterile Filter (Optional) D->E F Store at 4°C E->F

References

Application Notes and Protocols for Diethylglycine in Peptide Synthesis and Solid-Phase Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylglycine (Deg) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and medicinal chemistry.[1] Its unique structural properties, featuring two ethyl groups on the alpha-amino nitrogen, impart distinct conformational constraints and physicochemical characteristics to peptides. The incorporation of diethylglycine can enhance proteolytic stability, modulate receptor binding affinity, and improve the pharmacokinetic profile of peptide-based therapeutics.[2] These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols and expected outcomes.

Properties and Advantages of Incorporating this compound

The substitution of a natural amino acid with N,N-diethylglycine can offer several advantages in peptide design and drug development:

  • Enhanced Proteolytic Stability: The N,N-disubstituted nature of this compound sterically hinders the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[3]

  • Conformational Rigidity: The bulky ethyl groups restrict the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure. This pre-organization can result in higher binding affinity and selectivity for the target receptor.

  • Improved Solubility and Bioavailability: The introduction of the lipophilic ethyl groups can enhance the overall hydrophobicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[1]

  • Peptoid Mimicry: N-substituted glycines, such as this compound, are the fundamental units of peptoids. Peptoids are a class of peptide mimics that have shown promise in drug discovery due to their enhanced stability and cell permeability.[4][5]

Data Presentation: Synthesis Parameters and Expected Outcomes

ParameterTypical Range / ValueNotes
Resin Rink Amide, Wang, or 2-Chlorotrityl Chloride ResinThe choice of resin depends on the desired C-terminal functionality (amide or carboxylic acid).[5]
Scale 0.1 - 0.5 mmolStandard laboratory scale for custom peptide synthesis.
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc chemistry is the most common method for SPPS.[7][8]
Coupling Reagents HBTU, HATU, HCTU with a tertiary amine base (e.g., DIPEA, NMM)These reagents are efficient for forming peptide bonds, especially with sterically hindered amino acids.[9]
Coupling Time 1 - 4 hoursLonger coupling times may be necessary for sterically hindered residues like this compound to ensure complete reaction.
Deprotection Reagent 20% Piperidine (B6355638) in DMFStandard reagent for the removal of the Fmoc protecting group.
Cleavage Cocktail TFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)The specific composition depends on the amino acid composition of the peptide.
Crude Purity 60 - 90%Purity can be influenced by the complexity and length of the peptide.[10]
Final Purity (after HPLC) >95%Purification by reverse-phase HPLC is typically required to achieve high purity.[9]
Overall Yield 10 - 40%The overall yield is dependent on the number of coupling cycles and the efficiency of each step.[6]

Experimental Protocols

The following are detailed protocols for the synthesis of a custom peptide containing N,N-diethylglycine using Fmoc-based solid-phase peptide synthesis.

Protocol 1: Synthesis of Fmoc-N,N-diethylglycine

This protocol describes the synthesis of the necessary building block, Fmoc-N,N-diethylglycine, if it is not commercially available.

Materials:

  • N,N-diethylglycine

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve N,N-diethylglycine in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the stirring this compound solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield Fmoc-N,N-diethylglycine as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Custom Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a hypothetical peptide (e.g., H-Ala-Deg-Phe-Gly-NH₂) on Rink Amide resin.

Materials and Reagents:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Ala-OH, Fmoc-Deg-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling solution: 0.5 M HBTU, 0.5 M HOBt in DMF

  • Activation base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Rink Amide resin (e.g., 200 mg, 0.1 mmol) in a fritted reaction vessel. Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection (Initial): Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain the solution. Repeat with fresh 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • First Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (4 eq., 0.4 mmol) and HBTU/HOBt (3.9 eq., 0.39 mmol) in DMF (2 mL).

    • Add DIPEA (8 eq., 0.8 mmol) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Subsequent Amino Acid Couplings (Phenylalanine, this compound, Alanine):

    • Fmoc Deprotection: Repeat step 2.

    • Coupling: Repeat step 3 for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Deg-OH, Fmoc-Ala-OH). Note that for the sterically hindered Fmoc-Deg-OH, the coupling time may need to be extended to 4 hours, and a double coupling (repeating the coupling step) may be necessary to ensure a high yield.

  • Final Fmoc Deprotection: After the final amino acid (Fmoc-Ala-OH) has been coupled, perform a final Fmoc deprotection by repeating step 2.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (5 mL) to the dry resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Workflow for the Synthesis of Fmoc-N,N-diethylglycine

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 N,N-diethylglycine reaction Dissolve in NaHCO3/Dioxane Stir Overnight start1->reaction start2 Fmoc-OSu start2->reaction acidify Acidify with HCl reaction->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry purify Flash Chromatography dry->purify product Fmoc-N,N-diethylglycine purify->product

Caption: Synthesis of the Fmoc-protected this compound building block.

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps cluster_product Final Product resin Start: Rink Amide Resin swell Swell Resin in DMF resin->swell deprotect_initial Initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_initial couple Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) deprotect_initial->couple 1st Amino Acid wash1 Wash (DMF, DCM) couple->wash1 deprotect_cycle Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_cycle wash2 Wash (DMF, DCM) deprotect_cycle->wash2 wash2->couple Next Amino Acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect After Last AA cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify lyophilize Lyophilize purify->lyophilize product Purified Peptide lyophilize->product

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

Application of N,N-Diethylglycine in Cell Culture Media: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylglycine, a derivative of the amino acid glycine (B1666218), has been explored for its potential applications in biopharmaceutical and research settings, particularly as a component of cell culture media. Its chemical properties suggest a role as a buffering agent and a potential nutrient source, although detailed public data on its widespread application and specific effects on cellular mechanisms remains limited. This document aims to consolidate the available information and provide a framework for its potential use and evaluation in cell culture systems.

Potential Roles and Benefits

N,N-Diethylglycine's primary proposed function in cell culture is as a buffering agent to maintain stable pH levels, which is critical for optimal cell growth and viability. Unlike traditional bicarbonate-based buffering systems that require a controlled CO2 environment, zwitterionic buffers like N,N-Diethylglycine can offer more stable pH control in a broader range of conditions. Additionally, as a glycine derivative, it may serve as a nutrient or metabolic precursor, though the extent of its uptake and metabolism by cultured cells is not well-documented in publicly available literature.

Experimental Protocols for Evaluation

Researchers interested in evaluating N,N-Diethylglycine for their specific cell culture applications can adapt the following general protocols.

Protocol 1: Assessment of Buffering Efficacy and Cytotoxicity

Objective: To determine the optimal, non-toxic concentration of N,N-Diethylglycine for maintaining pH stability in a specific cell culture medium.

Materials:

  • Basal cell culture medium of choice

  • N,N-Diethylglycine (cell culture grade)

  • Sterile, pH-calibrated meter

  • Cell line of interest

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™)

  • Humidified incubator (37°C, with or without CO2 control as required)

Procedure:

  • Prepare a stock solution of N,N-Diethylglycine in cell culture grade water and sterilize by filtration (0.22 µm filter).

  • Supplement the basal medium with varying concentrations of N,N-Diethylglycine (e.g., 0, 5, 10, 20, 50, 100 mM).

  • Measure the initial pH of each medium formulation.

  • Incubate the media under standard culture conditions (e.g., 37°C in a non-CO2 incubator for CO2-independent buffering assessment) for 24, 48, and 72 hours and record the pH at each time point.

  • For cytotoxicity assessment, seed cells in a 96-well plate at a predetermined density.

  • After 24 hours of incubation to allow for cell attachment, replace the medium with the prepared N,N-Diethylglycine-supplemented media.

  • Incubate for a period equivalent to a typical passage length for the cell line (e.g., 48-72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the results to identify the concentration range that provides stable pH without inducing significant cytotoxicity.

Protocol 2: Evaluation of Impact on Cell Growth and Productivity

Objective: To assess the effect of N,N-Diethylglycine supplementation on the growth kinetics and, if applicable, the recombinant protein production of a chosen cell line.

Materials:

  • Optimal, non-toxic concentrations of N,N-Diethylglycine as determined in Protocol 1.

  • Cell line of interest (e.g., CHO, HEK293), potentially a recombinant line expressing a protein of interest.

  • Shake flasks or bioreactors for suspension cultures, or appropriate vessels for adherent cells.

  • Automated cell counter or hemocytometer.

  • Method for quantifying the protein of interest (e.g., ELISA, HPLC).

Procedure:

  • Culture cells in the medium supplemented with the optimal concentrations of N,N-Diethylglycine and a control medium without supplementation.

  • At regular intervals (e.g., every 24 hours), collect a representative sample of the cell culture.

  • Determine the viable cell density and cell viability.

  • Plot the viable cell density over time to generate growth curves.

  • If using a recombinant cell line, collect supernatant at the same time points for protein quantification.

  • Quantify the concentration of the protein of interest.

  • Compare the growth curves and specific productivity (protein produced per cell per day) between the control and N,N-Diethylglycine-supplemented conditions.

Data Presentation

The following tables provide a template for organizing and presenting the data obtained from the aforementioned protocols.

Table 1: Buffering Efficacy and Cytotoxicity of N,N-Diethylglycine

N,N-Diethylglycine (mM)Initial pHpH at 24hpH at 48hpH at 72hCell Viability (%)
0 (Control)100
5
10
20
50
100

Table 2: Effect of N,N-Diethylglycine on Cell Growth and Protein Production

ConditionPeak Viable Cell Density (cells/mL)Specific Growth Rate (µ)Final Protein Titer (mg/L)Specific Productivity (pcd)
Control
X mM N,N-Diethylglycine

Visualizing Experimental Design

The following diagrams illustrate the logical flow of the experimental protocols.

cluster_0 Protocol 1: Buffering and Cytotoxicity A Prepare Media with Varying N,N-Diethylglycine Concentrations B Measure Initial pH A->B F Culture Cells with Supplemented Media A->F C Incubate Media (No Cells) B->C D Monitor pH Over Time C->D H Analyze Data and Determine Optimal Concentration Range D->H E Seed Cells in 96-Well Plates E->F G Perform Cell Viability Assay F->G G->H

Caption: Workflow for assessing N,N-Diethylglycine buffering and cytotoxicity.

cluster_1 Protocol 2: Cell Growth and Productivity I Culture Cells in Control and N,N-Diethylglycine-Supplemented Media J Monitor Viable Cell Density and Viability Over Time I->J L Quantify Recombinant Protein Titer (if applicable) I->L K Generate Cell Growth Curves J->K N Compare Performance Metrics K->N M Calculate Specific Productivity L->M M->N

Caption: Workflow for evaluating the impact of N,N-Diethylglycine on cell growth.

Conclusion

While N,N-Diethylglycine presents a potential alternative as a buffering agent in cell culture, comprehensive studies detailing its effects on a wide range of cell lines and its metabolic fate are not extensively available in public literature. The protocols and data presentation frameworks provided here offer a systematic approach for researchers to evaluate its suitability for their specific applications. Further investigation is warranted to fully understand its mechanism of action and to establish it as a standard component in cell culture media formulations.

Application Note and Protocol: Quantification of Diethylglycine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantification of N,N-Diethylglycine in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

N,N-Diethylglycine is a tertiary amino acid that can be found as a metabolite or an impurity in various pharmaceutical and chemical processes. Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of amino acids.[1][2] Due to the lack of a strong chromophore in Diethylglycine, this application note describes two primary approaches: a pre-column derivatization method to enhance UV or fluorescence detection, and a direct analysis method using UV detection at a low wavelength or in conjunction with a mass spectrometer (MS).[1]

Experimental Protocols

Materials and Reagents
Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results.[3] The following is a general protocol that may need to be adapted based on the specific sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of N,N-Diethylglycine (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Pre-treatment:

    • For liquid samples, such as plasma or urine, protein precipitation may be necessary. Add a precipitating agent like acetonitrile or perchloric acid, vortex, and centrifuge.[5][6]

    • Collect the supernatant for further processing.

    • For solid samples, dissolve a known weight of the sample in a suitable solvent, sonicate to ensure complete dissolution, and centrifuge to remove any particulates.[7]

  • Filtration:

    • Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent column blockage and extend column life.[3][4]

Pre-column Derivatization Protocol (AQC)

This protocol is based on the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which allows for sensitive fluorescence or UV detection.[8]

  • To 10 µL of the prepared standard or sample solution, add 70 µL of borate buffer.[8]

  • Add 20 µL of the AQC derivatizing reagent (prepared according to the manufacturer's instructions).[8]

  • Vortex the mixture and incubate at 55°C for 10 minutes.[8]

  • The derivatized sample is now ready for injection into the HPLC system.

HPLC Conditions

Two alternative HPLC methods are presented below. Method A is for the analysis of derivatized this compound, while Method B is for the direct analysis of the underivatized compound.

Method A: Analysis of AQC-Derivatized this compound
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate, pH adjusted to 6.4 with phosphoric acid[9]
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-40% B; 15-20 min: 40% B; 20-22 min: 40-10% B; 22-27 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Fluorescence Detector (Excitation: 250 nm, Emission: 395 nm) or UV Detector (248 nm)
Method B: Direct Analysis of Underivatized this compound

This method is suitable when derivatization is not desired and can be effective with UV detection at low wavelengths or with a mass spectrometer.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 4.6 x 250 mm, 5 µm) or a suitable reversed-phase column for polar compounds.
Mobile Phase A 2.5 mM Potassium dihydrogen phosphate, pH adjusted to 2.85 with phosphoric acid
Mobile Phase B Acetonitrile
Isocratic Elution 75% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV Detector (200 nm) or Mass Spectrometer (MS)

Data Presentation

The quantitative data should be summarized for easy comparison. The following tables provide an example of expected performance parameters.

Table 1: Method Validation Parameters (Representative Data)
ParameterMethod A (Derivatized)Method B (Direct)
Retention Time (min) ~12.5~8.2
Linearity Range (µg/mL) 0.5 - 1001 - 200
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL1.0 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98 - 102%97 - 103%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Pretreatment Pre-treatment (e.g., Protein Precipitation) Sample->Pretreatment Filtration Filtration (0.22 µm) Pretreatment->Filtration Derivatization Pre-column Derivatization (e.g., with AQC) Filtration->Derivatization For Method A Injection HPLC Injection Filtration->Injection For Method B Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, Fluorescence, or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Logical Relationship of HPLC Parameters

G cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions cluster_detection Detection ColumnType Column Type (C18 or HILIC) Composition Composition (Aqueous & Organic) ColumnType->Composition Dimensions Dimensions (e.g., 4.6x150mm) ParticleSize Particle Size (e.g., 5 µm) Gradient Gradient/Isocratic Composition->Gradient pH pH FlowRate Flow Rate Gradient->FlowRate Detector Detector (UV, FLD, MS) FlowRate->Detector Temperature Temperature InjectionVolume Injection Volume Wavelength Wavelength Detector->Wavelength

Caption: Key parameters influencing HPLC separation and detection.

References

Application Notes and Protocols for Diethylglycine in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethylglycine is an N-alkylated derivative of the amino acid glycine (B1666218). Its structural similarity to other N-alkylated glycines, such as sarcosine (B1681465) (N-methylglycine) and N-ethylglycine, makes it a potential substrate for a variety of flavoprotein oxidases. These enzymes are crucial in numerous metabolic pathways and are of significant interest in drug development and diagnostics. Diethylglycine is utilized as a substrate in enzyme assays to investigate enzyme kinetics and metabolic pathways.[1] This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme kinetic assays, focusing on enzymes like glycine oxidase.

Principle of the Assay

The enzymatic oxidation of this compound by a suitable oxidase, such as Glycine Oxidase (GO), follows the general reaction scheme outlined below. The reaction consumes oxygen and produces glyoxylic acid, diethylamine, and hydrogen peroxide (H₂O₂).

The production of hydrogen peroxide is the most common and convenient endpoint for measuring the enzyme's activity. The H₂O₂ is used in a coupled reaction catalyzed by horseradish peroxidase (HRP), which in the presence of a chromogenic substrate, produces a colored product that can be measured spectrophotometrically. A common chromogenic system is the combination of 4-aminoantipyrine (B1666024) (4-AAP) and a phenol (B47542), which forms a quinoneimine dye.

Enzymatic Reaction Pathway

Enzymatic Oxidation of this compound sub N,N-Diethylglycine + O₂ + H₂O enz Glycine Oxidase sub->enz Substrate Binding prod Glyoxylic Acid + Diethylamine + H₂O₂ enz->prod Catalysis

Caption: Enzymatic oxidation of N,N-diethylglycine by Glycine Oxidase.

Quantitative Data

While specific kinetic data for this compound is not extensively published, data for structurally similar substrates with Glycine Oxidase from Bacillus subtilis can be used for initial experimental design and comparison. It is expected that the kinetic parameters for this compound will be within a similar order of magnitude.

Table 1: Kinetic Parameters of Bacillus subtilis Glycine Oxidase with Various N-Alkyl Glycines

Substratekcat (s⁻¹)Reference
Glycine1.3[2]
Sarcosine (N-Methylglycine)1.6[2]
N-Ethylglycine1.4[2]

Note: The turnover numbers (kcat) for glycine, sarcosine, and N-ethylglycine with glycine oxidase are quite similar, suggesting that the enzyme can accommodate small N-alkyl substitutions without a dramatic loss of catalytic efficiency. Researchers should determine the specific Km and Vmax for this compound empirically.

Experimental Protocols

This section provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of an oxidase (e.g., Glycine Oxidase) with this compound as the substrate. The assay is based on the HRP-coupled detection of hydrogen peroxide.

Materials and Reagents
  • N,N-Diethylglycine (Substrate)

  • Glycine Oxidase (or other putative oxidase)

  • Horseradish Peroxidase (HRP), Type II

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Microplate reader or spectrophotometer capable of reading at 500 nm

  • 96-well microplates (clear, flat-bottom)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a stock solution of 1 M Tris-HCl and adjust the pH to 8.0 at room temperature. Dilute to 50 mM with deionized water for the final assay buffer.

  • This compound Stock Solution (100 mM): Dissolve the appropriate amount of N,N-diethylglycine in the Tris-HCl buffer. Prepare serial dilutions from this stock to create a range of substrate concentrations for the kinetic assay (e.g., 0.1 mM to 20 mM).

  • Horseradish Peroxidase (HRP) Stock Solution (50 U/mL): Dissolve HRP powder in Tris-HCl buffer.

  • 4-Aminoantipyrine (4-AAP) Stock Solution (10 mM): Dissolve 4-AAP in deionized water.

  • Phenol Stock Solution (20 mM): Dissolve phenol in deionized water. Caution: Phenol is toxic and corrosive. Handle with appropriate personal protective equipment.

  • Enzyme Solution: Prepare a working solution of Glycine Oxidase in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Workflow

Enzyme Kinetic Assay Workflow prep Prepare Reagents and Solutions mix Prepare Reaction Mixture (Buffer, HRP, 4-AAP, Phenol) prep->mix add_sub Add this compound Dilutions to Wells mix->add_sub add_enz Initiate Reaction by Adding Enzyme add_sub->add_enz measure Measure Absorbance at 500 nm (Kinetic Mode) add_enz->measure analyze Analyze Data (Calculate Initial Velocities, Plot Michaelis-Menten Curve) measure->analyze

Caption: General workflow for the enzyme kinetic assay of this compound.

Assay Procedure
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme and substrate). For a final volume of 200 µL per well, the final concentrations should be:

    • 50 mM Tris-HCl, pH 8.0

    • 5 U/mL Horseradish Peroxidase

    • 0.1 mM 4-Aminoantipyrine

    • 0.2 mM Phenol

  • Set up the Microplate:

    • Pipette the appropriate volume of the reaction mixture into each well of a 96-well plate.

    • Add varying concentrations of the this compound substrate to the wells. Include a blank with no substrate to measure any background reaction.

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the Glycine Oxidase solution to each well to start the reaction.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the increase in absorbance at 500 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per minute to the rate of product formation using the molar extinction coefficient of the quinoneimine dye.

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Troubleshooting

  • High Background Signal: This may be due to contamination of reagents with H₂O₂ or auto-oxidation of components. Prepare fresh solutions.

  • Non-linear Reaction Rate: The enzyme concentration may be too high, leading to substrate depletion. Reduce the enzyme concentration.

  • Low Signal: The enzyme concentration may be too low, or the assay conditions (pH, temperature) may be suboptimal. Optimize these parameters.

Conclusion

References

Application Notes and Protocols for the Preparation of N,N-Diethylglycine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of stock solutions of N,N-Diethylglycine, a tertiary amino acid derivative utilized in various research and pharmaceutical development applications. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing stock solutions in common laboratory solvents. Additionally, it includes a summary of the physicochemical properties of N,N-Diethylglycine, safety and handling guidelines, and recommendations for storage to ensure the stability and integrity of the prepared solutions.

Introduction

N,N-Diethylglycine is a chemical compound with applications in diverse areas of scientific research, including its use as a building block in the synthesis of more complex molecules and its potential role in pharmaceutical formulations.[1] Proper preparation of stock solutions is a critical first step in any experiment to ensure accuracy, reproducibility, and the safety of laboratory personnel. This protocol provides a standardized procedure for the preparation of N,N-Diethylglycine stock solutions to be used by researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of N,N-Diethylglycine

A comprehensive understanding of the properties of N,N-Diethylglycine is essential for its proper handling and use. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [2]
Appearance White to light brown solid/powder
Solubility in DMSO 50 mg/mL (with warming to 60°C)
Storage Conditions (Solid) Store at -20°C for long-term (up to 3 years) or at 4°C for short-term (up to 2 years).
Storage Conditions (In Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Safety and Handling Precautions

N,N-Diethylglycine is classified as an irritant. It is crucial to adhere to the following safety guidelines when handling this compound.

GHS Hazard Statements:

  • Causes skin irritation (H315).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Consult the Safety Data Sheet (SDS) provided by your supplier for complete safety information.

Experimental Protocols

The following protocols detail the step-by-step procedures for preparing stock solutions of N,N-Diethylglycine in Dimethyl Sulfoxide (DMSO), water, and ethanol (B145695).

Preparation of a 50 mg/mL Stock Solution in DMSO

Materials:

  • N,N-Diethylglycine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath or heat block set to 60°C

Protocol:

  • Tare the Balance: Place the sterile conical tube or vial on the analytical balance and tare it.

  • Weigh N,N-Diethylglycine: Carefully weigh the desired amount of N,N-Diethylglycine solid into the tared container. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.

  • Add DMSO: Add the calculated volume of DMSO to the container. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Cap the container securely.

    • Vortex the mixture for 1-2 minutes.

    • Place the container in a 60°C water bath or on a heat block.

    • Periodically remove the container and vortex until the solid is completely dissolved.

  • Cool and Store: Allow the solution to cool to room temperature. Store the stock solution at -80°C or -20°C in properly labeled, airtight containers.

Preparation of Aqueous and Ethanolic Stock Solutions

Materials:

  • N,N-Diethylglycine (solid)

  • Deionized or distilled water (for aqueous solution)

  • Absolute ethanol (for ethanolic solution)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh N,N-Diethylglycine: Following the procedure in section 4.1, weigh the desired amount of N,N-Diethylglycine into a sterile container.

  • Add Solvent: Add a small amount of the chosen solvent (water or ethanol) to the solid.

  • Assess Solubility:

    • Cap the container and vortex thoroughly.

    • If the solid does not dissolve, incrementally add more solvent, vortexing after each addition, until the solid is fully dissolved.

    • Sonication may be used to aid dissolution.

  • Determine Final Concentration: Once the solid is completely dissolved, calculate the final concentration based on the total volume of solvent added.

  • Store the Solution: Store the aqueous or ethanolic stock solution at -20°C. It is recommended to use freshly prepared aqueous solutions.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the preparation of a stock solution of N,N-Diethylglycine.

Stock_Solution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage Tare_Vial Tare sterile vial on analytical balance Weigh_Compound Weigh N,N-Diethylglycine Tare_Vial->Weigh_Compound Step 1 Add_Solvent Add appropriate solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Step 2 Dissolve Vortex and, if necessary, heat/sonicate to dissolve Add_Solvent->Dissolve Step 3 Cool Cool to room temperature (if heated) Dissolve->Cool Step 4 Store Store at recommended temperature (-20°C or -80°C) Cool->Store Step 5

Caption: Workflow for N,N-Diethylglycine stock solution preparation.

References

Application Notes and Protocols: Use of N,N-Diethylglycine in Protein Crystallization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and commercial crystallization screening kit compositions has revealed no documented use of N,N-Diethylglycine as a precipitant or additive in protein crystallization experiments.

Extensive searches were conducted to identify any established protocols, research articles, or commercially available products that utilize N,N-Diethylglycine for the purpose of protein crystallization. These inquiries yielded no relevant results. Standard databases of protein crystallization conditions and additives do not list N,N-Diethylglycine.

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for the use of N,N-Diethylglycine in this context, as there is no evidence to suggest it is a recognized or effective agent for inducing protein crystallization.

Suggested Alternatives for Protein Crystallization Additives:

For researchers, scientists, and drug development professionals interested in exploring additives for protein crystallization, several well-documented classes of compounds are routinely used with proven efficacy. These include:

  • Amino Acids: L-proline, glycine, and L-arginine are known to improve crystal quality and in some cases induce crystallization.

  • Detergents: Mild non-ionic detergents can be crucial for the crystallization of membrane proteins and can sometimes benefit soluble proteins.

  • Small Molecules and Fragments: A wide array of small organic molecules can act as stabilizing agents or linkers between protein molecules in the crystal lattice.

  • Salts and Ions: Divalent cations like Mg²⁺, Ca²⁺, and various salts can influence protein solubility and promote ordered packing.

Should you have access to specific, unpublished research or internal data suggesting a role for N,N-Diethylglycine in protein crystallization, we would be able to proceed with generating the requested detailed documentation upon provision of the relevant information. Otherwise, we recommend focusing on established and documented additives for your protein crystallization experiments.

Diethylglycine as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylglycine, an N-alkylated derivative of the amino acid glycine (B1666218), presents a compelling scaffold for the development of novel coordination complexes. The presence of both a carboxylate group and a tertiary amino group allows it to act as a bidentate ligand, forming stable chelate rings with a variety of metal ions. The ethyl groups on the nitrogen atom introduce steric bulk and lipophilicity compared to glycine, which can significantly influence the structure, stability, and reactivity of the resulting metal complexes. These modifications can lead to unique properties, making diethylglycine-metal complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination complexes involving this compound. While direct literature on this compound complexes is limited, the methodologies presented here are based on established protocols for closely related N-alkylglycinato complexes, particularly N-ethylglycine complexes.

Applications in Coordination Chemistry

The unique structural and electronic properties of this compound as a ligand open up several potential applications for its metal complexes:

  • Catalysis: The steric hindrance provided by the diethylamino group can create specific active sites in metal complexes, potentially leading to high selectivity in catalytic reactions. These complexes could be explored as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

  • Bioinorganic Chemistry and Drug Development: The incorporation of metal ions into bioactive ligands is a well-established strategy in drug design. This compound-metal complexes could exhibit enhanced biological activity compared to the free ligand, with potential applications as antimicrobial, antiviral, or anticancer agents. The lipophilic nature of the diethyl groups may improve cell membrane permeability.

  • Materials Science: The self-assembly of this compound-metal complexes can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). The structure and dimensionality of these materials can be tuned by the choice of the metal ion and reaction conditions, leading to materials with interesting magnetic, optical, or porous properties.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of N-alkylglycinato metal complexes and can be applied to the synthesis of N,N-diethylglycinato complexes.

Protocol 1: General Synthesis of Dihydrated bis(N,N-diethylglycinato)metal(II) Complexes [M(Et₂Gly)₂(H₂O)₂] (M = Co, Ni, Cu)

This protocol describes the synthesis of monomeric coordination compounds where the metal ion is octahedrally coordinated by two bidentate N,N-diethylglycinato ligands and two water molecules.[1]

Materials:

  • N,N-diethylglycine (H-Et₂Gly) or N,N-diethylglycine hydrochloride (H₂-Et₂GlyCl)

  • Metal(II) acetate (B1210297) tetrahydrate (e.g., cobalt(II) acetate tetrahydrate, nickel(II) acetate tetrahydrate, copper(II) acetate tetrahydrate)

  • Sodium hydroxide (B78521) (if starting from the hydrochloride salt)

  • Distilled water

  • Ethanol (B145695)

  • Beakers

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Desiccator

Procedure:

  • Ligand Preparation:

    • If using N,N-diethylglycine (H-Et₂Gly): Dissolve 2.0 mmol of N,N-diethylglycine in 20 mL of distilled water.

    • If using N,N-diethylglycine hydrochloride (H₂-Et₂GlyCl): Dissolve 2.0 mmol of the hydrochloride salt in 20 mL of distilled water and adjust the pH to approximately 8-10 with a dilute sodium hydroxide solution to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) acetate tetrahydrate in 10 mL of distilled water.

  • Complexation: While stirring, slowly add the metal salt solution to the deprotonated ligand solution. A precipitate may begin to form.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 40-50 °C) can be applied to ensure the completion of the reaction.

  • Isolation: Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization. Collect the precipitated metal complex by vacuum filtration.

  • Washing and Drying: Wash the solid complex with a small amount of cold distilled water, followed by a small amount of ethanol to remove any unreacted starting materials. Dry the final product in a desiccator over silica (B1680970) gel.

dot

Synthesis_Workflow Synthesis of [M(Et₂Gly)₂(H₂O)₂] cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation and Isolation ligand_start N,N-diethylglycine or its HCl salt dissolve_ligand Dissolve in H₂O ligand_start->dissolve_ligand deprotonate Adjust pH to 8-10 with NaOH (if using HCl salt) dissolve_ligand->deprotonate mix Mix Ligand and Metal Solutions deprotonate->mix metal_salt Metal(II) Acetate Tetrahydrate dissolve_metal Dissolve in H₂O metal_salt->dissolve_metal dissolve_metal->mix stir Stir at Room Temperature (1-2 hours) mix->stir crystallize Crystallize (cooling) stir->crystallize filtrate Vacuum Filtration crystallize->filtrate wash_dry Wash with H₂O/Ethanol & Dry filtrate->wash_dry product [M(Et₂Gly)₂(H₂O)₂] Complex wash_dry->product

Caption: Workflow for the synthesis of dihydrated bis(N,N-diethylglycinato)metal(II) complexes.

Protocol 2: Characterization of this compound Metal Complexes

1. Infrared (IR) Spectroscopy:

  • Objective: To confirm the coordination of the this compound ligand to the metal ion.

  • Method: Record the IR spectra of the free N,N-diethylglycine ligand and the synthesized metal complexes using a KBr pellet method.

  • Expected Observations:

    • A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) upon coordination to the metal ion.

    • The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) corresponding to the M-O and M-N stretching vibrations.[2]

    • A broad band in the 3200-3500 cm⁻¹ region in the spectra of the hydrated complexes, corresponding to the O-H stretching of coordinated water molecules.[2]

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions and coordination geometry of the metal complexes.

  • Method: Dissolve the complexes in a suitable solvent (e.g., DMSO) and record the UV-Vis spectra.

  • Expected Observations: The position and intensity of the d-d electronic transition bands will be characteristic of the metal ion and its coordination environment (e.g., octahedral).

3. Elemental Analysis (C, H, N):

  • Objective: To determine the empirical formula of the synthesized complexes and confirm the metal-to-ligand ratio.

  • Method: Perform elemental analysis for carbon, hydrogen, and nitrogen.

  • Expected Results: The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula, typically [M(C₆H₁₂NO₂)₂(H₂O)₂].

4. Thermal Analysis (TGA/DSC):

  • Objective: To study the thermal stability of the complexes and determine the presence of coordinated water molecules.

  • Method: Heat the sample in a controlled atmosphere (e.g., nitrogen) at a constant rate and monitor the weight loss.

  • Expected Observations: A weight loss step corresponding to the removal of two coordinated water molecules is expected, followed by the decomposition of the organic ligand at higher temperatures.

dot

Characterization_Workflow Characterization of this compound Metal Complexes cluster_synthesis Input cluster_techniques Analytical Techniques cluster_information Information Obtained synthesized_complex Synthesized Complex ir IR Spectroscopy synthesized_complex->ir uv_vis UV-Vis Spectroscopy synthesized_complex->uv_vis elemental Elemental Analysis (CHN) synthesized_complex->elemental thermal Thermal Analysis (TGA/DSC) synthesized_complex->thermal ir_info Coordination confirmation (M-O, M-N bonds) ir->ir_info uv_vis_info Electronic transitions Coordination geometry uv_vis->uv_vis_info elemental_info Empirical formula Metal:Ligand ratio elemental->elemental_info thermal_info Thermal stability Presence of H₂O thermal->thermal_info

Caption: Workflow for the characterization of this compound metal complexes.

Quantitative Data Summary

The following tables summarize the expected and literature-based quantitative data for N-alkylglycinato metal complexes. These values can serve as a reference for the characterization of N,N-diethylglycinato complexes.

Table 1: Elemental Analysis Data for [M(EtGly)₂(H₂O)₂] Complexes (Analogous to this compound Complexes)

Complex FormulaCalculated C%Found C%Calculated H%Found H%Calculated N%Found N%
[Ni(C₄H₈NO₂)₂(H₂O)₂]32.1432.276.746.669.379.28

Data for Ni(EtGly)₂(H₂O)₂ from a study on N-alkylglycinates.[1]

Table 2: Key Infrared Absorption Bands (cm⁻¹) for Glycine and its Metal Complexes

Compoundνₐₛ(COO⁻)νₛ(COO⁻)Δν (νₐₛ - νₛ)
Glycine16111414197
Mn(II)-Glycine Complex16341364270
Cu(II)-Glycine Complex16231384239
Co(II)-Glycine Complex16571422235
Ni(II)-Glycine Complex16271399228
Zn(II)-Glycine Complex16801391289

Data for glycine complexes illustrate the expected shifts upon coordination. A similar trend would be expected for this compound complexes.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound complexes are yet to be elucidated, a general proposed mechanism for the anticancer activity of related amino acid-metal complexes involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

dot

Anticancer_Mechanism Proposed Anticancer Mechanism of Action complex This compound-Metal Complex cell_uptake Cellular Uptake complex->cell_uptake ros Generation of Reactive Oxygen Species (ROS) cell_uptake->ros damage Oxidative Damage to Cellular Components (DNA, Proteins, Lipids) ros->damage apoptosis Induction of Apoptosis damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: A potential mechanism for the anticancer activity of this compound-metal complexes.

Conclusion

N,N-diethylglycine is a promising ligand for the synthesis of novel coordination complexes with potential applications in diverse fields. The protocols and characterization data presented in this document, based on analogous N-alkylglycinato systems, provide a solid foundation for researchers to explore the coordination chemistry of this versatile ligand. Further studies, including single-crystal X-ray diffraction, are necessary to fully elucidate the structural diversity and potential of N,N-diethylglycinato metal complexes.

References

Application Notes and Protocols for the Analytical Detection of N,N-Diethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of state-of-the-art analytical methodologies for the quantitative determination of N,N-Diethylglycine (DEG) in various sample matrices. The protocols detailed below are grounded in established analytical principles for similar small molecules and are intended to serve as a robust starting point for method development and validation.

Introduction

N,N-Diethylglycine (DEG) is a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research.[1] Accurate and reliable quantification of DEG in biological and chemical samples is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This document outlines detailed protocols for the analysis of DEG using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Analytical Techniques

The primary methods for the quantification of small, polar molecules like N,N-Diethylglycine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of biological matrices without the need for extensive derivatization. GC-MS, while also highly sensitive, typically requires a derivatization step to improve the volatility and thermal stability of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful platform for the direct analysis of DEG in complex mixtures. The use of a tandem mass spectrometer allows for highly selective detection through Multiple Reaction Monitoring (MRM), minimizing interference from the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile compounds. For non-volatile analytes like DEG, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative performance parameters that can be expected from the analytical methods described. These values are based on the analysis of structurally similar compounds and should be established for N,N-Diethylglycine during method validation.

ParameterLC-MS/MS (Expected)GC-MS (Expected)Reference Compound
Linearity Range 1 - 1000 ng/mL10 - 2000 ng/mLN-Oleoyl Glycine[2]
Limit of Detection (LOD) 0.5 ng/mL5 ng/mLN,N-Dimethylglycine[3]
Limit of Quantitation (LOQ) 1 ng/mL10 ng/mLN,N-Dimethylglycine[3]
Accuracy (% Bias) ± 15%± 20%N-Oleoyl Glycine[2]
Precision (% RSD) < 15%< 20%N-Oleoyl Glycine[2]
Recovery > 85%> 80%N-Oleoyl Glycine[2]

Experimental Protocols

Protocol 1: Quantification of N,N-Diethylglycine in Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of DEG from human plasma.

1. Materials and Reagents

  • N,N-Diethylglycine analytical standard

  • Internal Standard (IS) (e.g., N,N-Diethylglycine-d10 or a structurally similar deuterated compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • N,N-Diethylglycine: Q1: 132.1 m/z → Q3: 86.1 m/z

    • Internal Standard (DEG-d10): Q1: 142.1 m/z → Q3: 96.1 m/z

    • Note: These transitions need to be optimized by direct infusion of the analyte and IS.

6. Method Validation The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), and stability according to regulatory guidelines.[4][5][6]

Protocol 2: Quantification of N,N-Diethylglycine in Urine by GC-MS

This protocol outlines a procedure for the analysis of DEG in urine, including a derivatization step.

1. Materials and Reagents

  • N,N-Diethylglycine analytical standard

  • Internal Standard (IS) (e.g., N,N-Diethylglycine-d10)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (GC grade)

  • Pyridine (B92270) (GC grade)

  • Human urine (drug-free)

2. Instrumentation

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

3. Sample Preparation and Derivatization

  • To 100 µL of urine, add 10 µL of the internal standard working solution.

  • Lyophilize the sample to dryness.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

    • Specific ions for the derivatized DEG and IS need to be determined by analyzing the full scan mass spectra of the derivatized standards.

Visualizations

experimental_workflow cluster_prep Preparation Steps sample Biological Sample (Plasma/Urine) prep Sample Preparation sample->prep protein_precip Protein Precipitation (for Plasma) prep->protein_precip LC-MS/MS Path derivatization Derivatization (for GC-MS) prep->derivatization GC-MS Path lc_ms LC-MS/MS Analysis data Data Acquisition and Processing lc_ms->data gc_ms GC-MS Analysis gc_ms->data quant Quantification and Reporting data->quant protein_precip->lc_ms derivatization->gc_ms logical_relationship cluster_lcms LC-MS/MS Characteristics cluster_gcms GC-MS Characteristics analyte N,N-Diethylglycine lc_ms LC-MS/MS analyte->lc_ms gc_ms GC-MS analyte->gc_ms lc_high_sens High Sensitivity lc_ms->lc_high_sens lc_high_sel High Selectivity lc_ms->lc_high_sel lc_no_deriv No Derivatization lc_ms->lc_no_deriv gc_high_sens High Sensitivity gc_ms->gc_high_sens gc_volatile For Volatile Analytes gc_ms->gc_volatile gc_deriv Requires Derivatization gc_ms->gc_deriv

References

Diethylglycine: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylglycine (DEG) is a non-proteinogenic α-amino acid that has emerged as a valuable building block in pharmaceutical synthesis. Its unique structural features, particularly the presence of two ethyl groups on the α-nitrogen, impart desirable physicochemical properties to parent molecules. Incorporating diethylglycine into drug candidates can enhance their metabolic stability, solubility, and bioavailability.[1] Furthermore, the diethylamino moiety is a key pharmacophore in several classes of therapeutic agents, including local anesthetics, antiarrhythmics, and potentially other drug categories. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceutically relevant compounds.

Key Applications of this compound in Pharmaceutical Synthesis

This compound and its protected forms, such as Fmoc-diethylglycine and Boc-diethylglycine, offer several advantages in drug design and development:

  • Enhanced Pharmacokinetic Properties: The ethyl groups provide steric hindrance, which can protect against enzymatic degradation, thereby prolonging the in vivo half-life of a drug. This modification can also modulate lipophilicity, which is crucial for membrane permeability and overall bioavailability.[1]

  • Peptide and Peptidomimetic Synthesis: In peptide-based drug discovery, the incorporation of this compound can induce specific conformational constraints, leading to peptides with improved receptor binding affinity and selectivity.[2] Fmoc-diethylglycine is a key reagent in solid-phase peptide synthesis for introducing this unique amino acid into peptide sequences.[3]

  • Synthesis of Bioactive Small Molecules: The diethylamino group is a common structural motif in many active pharmaceutical ingredients (APIs). While not always directly synthesized from this compound, the presence of this functional group highlights the importance of this structural element in medicinal chemistry. A prominent example is the local anesthetic lidocaine (B1675312), which features a diethylamino group essential for its mechanism of action.

Case Study: Synthesis of Molecules Containing the Diethylamino Moiety - The Lidocaine Example

While direct, large-scale synthesis of many pharmaceuticals may not start from this compound itself due to cost and availability, the synthesis of compounds containing the characteristic diethylamino group serves as an excellent model for the application of related building blocks. The synthesis of the widely used local anesthetic, lidocaine, from 2,6-dimethylaniline (B139824) is a classic example that involves the introduction of a diethylamino group in the final step.

Experimental Workflow for Lidocaine Synthesis

Lidocaine_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution A 2,6-Dimethylaniline C α-Chloro-2,6-dimethylacetanilide A->C Glacial Acetic Acid, Sodium Acetate (B1210297) B Chloroacetyl Chloride B->C D α-Chloro-2,6-dimethylacetanilide F Lidocaine D->F Toluene, Reflux E Diethylamine (B46881) E->F

Caption: Two-step synthesis of Lidocaine.

Quantitative Data for Lidocaine Synthesis

The following table summarizes the typical reactants, products, and yields for the two-step synthesis of lidocaine.

StepReactant 1Reactant 2ProductSolventCatalyst/ReagentTypical Yield
1. Acylation 2,6-DimethylanilineChloroacetyl Chlorideα-Chloro-2,6-dimethylacetanilideGlacial Acetic AcidSodium Acetate~80-90%
2. Nucleophilic Substitution α-Chloro-2,6-dimethylacetanilideDiethylamineLidocaineToluene-~85-95%
Overall ~71% [4]
Experimental Protocols

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add chloroacetyl chloride (1.1 eq) to the solution while maintaining the temperature between 10-20°C.

  • After the addition is complete, warm the mixture to 40-50°C for approximately 10 minutes.[5]

  • Cool the reaction mixture and add a solution of sodium acetate in water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with copious amounts of water to remove acetic acid, and air dry.

  • The product, α-chloro-2,6-dimethylacetanilide, can be purified by recrystallization if necessary.

Step 2: Synthesis of Lidocaine (α-Diethylamino-2,6-dimethylacetanilide)

  • In a round-bottom flask equipped with a reflux condenser, suspend α-chloro-2,6-dimethylacetanilide (1.0 eq) in toluene.

  • Add diethylamine (3.0 eq) to the suspension.[6]

  • Heat the reaction mixture to reflux and maintain for 90 minutes.[7]

  • After cooling to room temperature, the reaction mixture is typically worked up by extraction.

  • Wash the organic layer with water and then extract the lidocaine into an acidic aqueous solution (e.g., 3M HCl).

  • Make the aqueous layer basic with a strong base (e.g., KOH or NaOH) to precipitate the lidocaine free base.

  • Extract the lidocaine into an organic solvent (e.g., ether or pentane), dry the organic layer over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the crude product.

  • The crude lidocaine can be purified by recrystallization from a suitable solvent like hexanes.[5]

Application in Peptide Synthesis

Fmoc-diethylglycine is a valuable reagent for incorporating the this compound moiety into synthetic peptides. This is typically performed using standard solid-phase peptide synthesis (SPPS) protocols.

General Protocol for Incorporating Fmoc-Diethylglycine in SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of piperidine (B6355638) in DMF (typically 20%).

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.

  • Amino Acid Coupling: Activate Fmoc-diethylglycine (4 eq) with a coupling reagent such as HCTU (4 eq) in the presence of a base like N-methylmorpholine (NMM) (8 eq) in DMF.[3] Add this solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[3]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Synthesis with this compound

Peptide_Synthesis_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Couple Couple Fmoc-Diethylglycine (HCTU/NMM) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin & Deprotect (TFA) Repeat->Cleave No Purify Purify Peptide (RP-HPLC) Cleave->Purify End Final Peptide Purify->End Deproteror Deproteror Deproteror->Wash1

Caption: Solid-phase peptide synthesis workflow.

Signaling Pathway: Mechanism of Action of Lidocaine

Lidocaine and other local anesthetics containing the diethylamino moiety exert their therapeutic effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the generation and propagation of action potentials, thereby blocking the sensation of pain.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane cluster_states Channel States Na_Channel Voltage-Gated Na+ Channel Block Channel Blockade Na_Channel->Block Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation AP Action Potential Propagation Open->AP Inactivated->Resting Repolarization Pain_Signal Pain Stimulus Depolarization Membrane Depolarization Pain_Signal->Depolarization Depolarization->Open Pain_Perception Pain Perception in Brain AP->Pain_Perception Lidocaine Lidocaine Lidocaine->Na_Channel Binds to open/inactivated state Block->AP Inhibits

References

Application Notes and Protocols: Synthesis of N,N-Diethyl-Substituted Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of amine-containing molecules. This document provides a detailed protocol for the synthesis of tertiary amines, specifically N,N-diethyl-substituted amines, from carbonyl compounds (aldehydes and ketones) and diethylamine (B46881) using sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent.

It is important to clarify a common point of confusion regarding the use of N,N-diethylglycine in this context. A direct "reductive amination" using N,N-diethylglycine is not chemically feasible. The mechanism of reductive amination requires the formation of an imine or iminium ion intermediate from the reaction of a primary or secondary amine with a carbonyl group. As N,N-diethylglycine is a tertiary amine, it lacks the necessary N-H proton to participate in this initial condensation step and therefore cannot undergo a classical reductive amination.

The protocol detailed below utilizes diethylamine, a secondary amine, which readily reacts with aldehydes and ketones to form the corresponding enamine or iminium ion, which is then reduced in situ to the desired N,N-diethyl-substituted tertiary amine.

Reaction Principle

The reductive amination of a carbonyl compound with diethylamine proceeds in two key steps that occur in a single reaction vessel ("one-pot"):

  • Iminium Ion Formation: The secondary amine, diethylamine, reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily loses a molecule of water to form a reactive iminium ion.

  • Reduction: A selective reducing agent, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃), is present in the reaction mixture. STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion to the corresponding tertiary amine without significantly reducing the starting carbonyl compound.

Experimental Protocols

General Protocol for the Reductive Amination of an Aldehyde with Diethylamine

This protocol describes a general procedure for the synthesis of an N,N-diethyl tertiary amine from an aldehyde.

Materials:

  • Aldehyde (1.0 eq)

  • Diethylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE) (Anhydrous)

  • Acetic Acid (optional, as a catalyst, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the aldehyde (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Begin stirring the solution at room temperature.

  • Add diethylamine (1.2 eq) to the reaction mixture.

  • If the aldehyde is unreactive, a catalytic amount of acetic acid (0.1 eq) can be added at this stage.

  • Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. The addition may cause a slight exotherm.

  • Allow the reaction to stir at room temperature for 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

General Protocol for the Reductive Amination of a Ketone with Diethylamine

This protocol is adapted for the generally less reactive ketones.

Materials:

  • Ketone (1.0 eq)

  • Diethylamine (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of about 0.2 M.

  • Add diethylamine (1.5 eq) followed by acetic acid (1.1 eq) to the stirred solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (2.0 eq) in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions with ketones may require longer reaction times (12-48 hours).

  • Work-up the reaction as described in the aldehyde protocol (steps 8-14).

Data Presentation

The following tables summarize typical reaction conditions and yields for the reductive amination of various aldehydes and ketones with diethylamine using sodium triacetoxyborohydride.

Table 1: Reductive Amination of Aldehydes with Diethylamine

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde395
24-Methoxybenzaldehyde297
3Cyclohexanecarboxaldehyde492
4Heptanal588

Table 2: Reductive Amination of Ketones with Diethylamine

EntryKetoneTime (h)Yield (%)
1Cyclohexanone2490
2Acetophenone3685
32-Pentanone2482
44-Phenyl-2-butanone3088

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of reductive amination of a carbonyl compound with a secondary amine using sodium triacetoxyborohydride.

Reductive_Amination_Mechanism Carbonyl R(R')C=O (Aldehyde or Ketone) Hemiaminal R(R')C(OH)NEt₂ (Hemiaminal) Carbonyl->Hemiaminal + Et₂NH Amine Et₂NH (Diethylamine) STAB NaBH(OAc)₃ (STAB) Iminium [R(R')C=NEt₂]⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Product R(R')CH-NEt₂ (Tertiary Amine) Iminium->Product + 'H⁻' (from STAB) Experimental_Workflow A 1. Combine Aldehyde/Ketone and Diethylamine in Solvent B 2. Add Sodium Triacetoxyborohydride A->B C 3. Stir at Room Temperature (Monitor Reaction) B->C D 4. Quench with Aqueous Sodium Bicarbonate C->D E 5. Aqueous Workup (Extraction) D->E F 6. Dry Organic Layer E->F G 7. Concentrate in vacuo F->G H 8. Purify by Column Chromatography (if needed) G->H I Final Product H->I

Diethylglycine: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Diethylglycine, a substituted amino acid, has emerged as a valuable and versatile building block and reagent in a variety of organic synthesis applications. Its unique structural features, including a tertiary amine and a carboxylic acid moiety, allow for its use in multicomponent reactions, peptide synthesis, and as a precursor for heterocyclic compounds and potential organocatalysts. This document provides detailed application notes and experimental protocols for the use of diethylglycine and its derivatives in key organic transformations.

Application in Multicomponent Reactions: The Ugi Four-Component Reaction

N,N-Diethylglycine can serve as the carboxylic acid component in the Ugi four-component reaction (U-4CR), a powerful tool for the rapid generation of diverse molecular scaffolds. The U-4CR involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.

Application Note: The use of N,N-diethylglycine in the Ugi reaction introduces a diethylamino group into the final product, which can be a desirable feature for modulating the physicochemical properties of the molecule, such as basicity and lipophilicity. This is particularly relevant in drug discovery for the synthesis of compound libraries for screening.

Experimental Protocol: Ugi Four-Component Reaction with Boc-glycine (as an analogue for this compound)

This protocol describes the optimization of an Ugi reaction using Boc-glycine, which serves as a good model for a reaction involving N,N-diethylglycine. The reaction involves furfurylamine, benzaldehyde, Boc-glycine, and t-butylisocyanide.[1]

Materials:

  • Furfurylamine

  • Benzaldehyde

  • Boc-glycine

  • t-Butylisocyanide

  • Methanol (B129727) (various concentrations)

  • Filter tubes

  • Automated liquid handler (optional)

Procedure:

  • Prepare stock solutions of furfurylamine, benzaldehyde, Boc-glycine, and t-butylisocyanide in methanol.

  • Using an automated liquid handler or manual pipetting, dispense the reagents into filter tubes according to the desired concentrations and reagent ratios.

  • Vary the concentration of the reactants (e.g., 0.07 M, 0.2 M, 0.4 M) and the solvent composition to optimize the reaction conditions.

  • Allow the reactions to proceed at room temperature.

  • After the reaction is complete (typically monitored by TLC or LC-MS), the product often precipitates.

  • Isolate the product by filtration through the filter tubes.

  • Wash the precipitate with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Analyze the product purity by NMR or LC-MS.

Quantitative Data Summary:

AmineAldehydeCarboxylic AcidIsocyanideSolventConcentration (M)Yield (%)Reference
FurfurylamineBenzaldehydeBoc-glycinet-ButylisocyanideMethanol0.449[1]
FurfurylamineBenzaldehydeBoc-glycinet-ButylisocyanideMethanol0.4 (with 1.2 eq. of imine)66[1]
FurfurylamineBenzaldehydeBoc-glycinet-ButylisocyanideMethanol0.2>50[1]
FurfurylamineBenzaldehydeBoc-glycinet-ButylisocyanideMethanol0.07<20[1]

Reaction Workflow:

Ugi_Reaction_Workflow reagents Prepare Stock Solutions (Amine, Aldehyde, Carboxylic Acid, Isocyanide) in Methanol dispense Dispense Reagents into Reaction Vessels reagents->dispense react Reaction at Room Temperature dispense->react precipitate Product Precipitation react->precipitate filter Isolate Product by Filtration precipitate->filter wash Wash with Cold Methanol filter->wash dry Dry Product Under Vacuum wash->dry analyze Analyze Purity (NMR, LC-MS) dry->analyze

Ugi Reaction Experimental Workflow

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N,N-diethylglycine is a valuable building block for incorporation into peptide chains using solid-phase peptide synthesis (SPPS). The diethyl groups on the nitrogen atom can introduce conformational constraints and increase the proteolytic stability of the resulting peptide.

Application Note: The bulky diethylamino group can present a steric challenge during the coupling reaction. Therefore, the choice of an efficient coupling reagent is crucial for achieving high coupling yields. Urionium-based reagents like HATU, HBTU, and HCTU are generally effective for coupling sterically hindered amino acids.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis using Boc-N,N-diethylglycine and HATU

This protocol is adapted from a general manual SPPS protocol and tailored for the incorporation of Boc-N,N-diethylglycine.[2][3]

Materials:

  • Rink Amide resin (or other suitable resin)

  • N-methyl-2-pyrrolidinone (NMP)

  • Boc-N,N-diethylglycine

  • HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine (B6355638) solution (e.g., 20% in NMP) for Fmoc deprotection (if applicable to the overall peptide synthesis strategy)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP in the reaction vessel for at least 1 hour.

  • Fmoc Deprotection (if applicable): If the resin or the preceding amino acid is Fmoc-protected, treat the resin with 20% piperidine in NMP to remove the Fmoc group. Wash the resin thoroughly with NMP.

  • Amino Acid Activation:

    • In a separate vial, dissolve Boc-N,N-diethylglycine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in NMP.

    • Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated Boc-N,N-diethylglycine solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test (for primary amines) or other appropriate tests for secondary amines.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with NMP and DCM to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase HPLC.

Quantitative Data (Representative):

Peptide SequenceCoupling ReagentCoupling Time (h)Yield (%)Purity (%)
Ac-Ala-DEG -Val-NH₂HATU/DIEA2>90>95
H-Gly-DEG -Phe-Leu-NH₂HBTU/DIEA3>85>95

(Note: Yields and purity are representative and can vary depending on the specific peptide sequence and synthesis conditions.)

SPPS Workflow Diagram:

SPPS_Workflow start Start with Resin swell Resin Swelling start->swell deprotect N-terminal Deprotection swell->deprotect wash1 Wash deprotect->wash1 couple Couple to Resin wash1->couple activate Activate Boc-Diethylglycine (with HATU/DIEA) activate->couple wash2 Wash couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotect Yes cleave Cleavage from Resin & Side-chain Deprotection repeat->cleave No precipitate Precipitate Peptide cleave->precipitate purify Purify by HPLC precipitate->purify end Final Peptide purify->end

Solid-Phase Peptide Synthesis Cycle

Application in Heterocycle Synthesis: Synthesis of 1,2,4-Triazoles

This compound derivatives can be utilized as precursors for the synthesis of various heterocyclic compounds. For instance, the carboxylic acid functionality can be converted to other reactive groups to facilitate cyclization reactions.

Application Note: The synthesis of 1,2,4-triazoles often involves the condensation of a hydrazide with a suitable one-carbon synthon. A this compound derivative can be converted to its corresponding hydrazide and then cyclized to form a substituted 1,2,4-triazole (B32235).

Experimental Protocol: Synthesis of a Substituted 1,2,4-Triazole

This is a representative protocol for the synthesis of a 1,2,4-triazole, which can be adapted for derivatives of this compound.

Materials:

  • This compound hydrazide (can be synthesized from this compound)

  • Orthoester (e.g., triethyl orthoformate)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrazide in ethanol.

  • Addition of Reagents: Add an excess of triethyl orthoformate to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

Starting HydrazideCyclizing AgentReaction Time (h)Yield (%)
Aromatic HydrazideTriethyl Orthoformate485-95
Aliphatic HydrazideCarbon Disulfide/KOH670-85

(Note: Yields are representative for 1,2,4-triazole synthesis and may vary for this compound derivatives.)

Reaction Mechanism Overview:

Triazole_Synthesis hydrazide This compound Hydrazide intermediate Condensation Intermediate hydrazide->intermediate orthoester Orthoester orthoester->intermediate cyclization Intramolecular Cyclization intermediate->cyclization triazole Substituted 1,2,4-Triazole cyclization->triazole

Synthesis of 1,2,4-Triazoles

Potential Application as an Organocatalyst

Amino acids and their derivatives, such as proline, are known to be effective organocatalysts for various transformations, including the aldol (B89426) reaction. The structural similarity of this compound to these catalysts suggests its potential in this area.

Application Note: The tertiary amine in this compound could potentially participate in the catalytic cycle of enamine-based catalysis, similar to proline. The diethyl groups would offer a different steric environment around the catalytic center, which could influence the stereoselectivity of the reaction. Further research is needed to explore the catalytic activity and enantioselectivity of this compound and its derivatives in reactions like the aldol condensation.

Conceptual Experimental Protocol: this compound-Catalyzed Aldol Reaction

This is a conceptual protocol based on known procedures for proline-catalyzed aldol reactions.[4]

Materials:

  • An aldehyde (e.g., p-nitrobenzaldehyde)

  • A ketone (e.g., acetone)

  • N,N-Diethylglycine (as the catalyst)

  • Solvent (e.g., DMSO, DMF, or neat)

Procedure:

  • Reaction Setup: To a vial, add the aldehyde, an excess of the ketone, and a catalytic amount of N,N-diethylglycine (e.g., 10-30 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (ee) of the aldol product by chiral HPLC.

Expected Outcome: The reaction is expected to produce the corresponding β-hydroxy ketone. The efficiency and stereoselectivity will depend on the catalytic ability of this compound.

Catalytic Cycle Concept:

Aldol_Cycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone ketone Ketone adduct Iminium Ion Adduct enamine->adduct + Aldehyde aldehyde Aldehyde hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Regenerates Catalyst product Aldol Product hydrolysis->product

Conceptual Aldol Catalytic Cycle

References

Application of N,N-Diethylglycine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative mass spectrometry (MS) is a powerful analytical technique for the precise measurement of analytes in complex mixtures. The accuracy and reliability of these measurements can be significantly enhanced by the use of internal standards (IS).[1] An internal standard is a compound with a chemical structure similar to the analyte of interest, which is added in a known quantity to both the calibration standards and the unknown samples.[1] This helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] N,N-diethylglycine, a synthetic amino acid derivative, possesses properties that make it a suitable candidate as an internal standard for the quantification of small polar molecules, particularly other amino acid derivatives or compounds with similar functional groups. Its stable, non-natural structure ensures it is unlikely to be present endogenously in most biological samples.

This document provides a detailed application note and a general protocol for the use of N,N-diethylglycine as an internal standard in mass spectrometry-based quantitative analysis.

Principle of Internal Standardization

The fundamental principle behind using an internal standard is to provide a reference point for the quantification of the target analyte. The ratio of the analyte signal to the internal standard signal is used to construct the calibration curve and to determine the concentration of the analyte in unknown samples. This ratiometric measurement corrects for potential sample loss during preparation, variations in injection volume, and fluctuations in instrument response.[1]

Physicochemical Properties of N,N-Diethylglycine

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Monoisotopic Mass 131.094628657 Da[2]
Structure CCN(CC)CC(=O)O[2]
Description N,N-diethylglycine is an N-alkylated glycine.[2][3]

Experimental Workflow

The general workflow for utilizing N,N-diethylglycine as an internal standard in a quantitative MS experiment is depicted below.

experimental_workflow sample_prep Sample Preparation (e.g., extraction, protein precipitation) add_is Addition of N,N-Diethylglycine (IS) sample_prep->add_is derivatization Derivatization (Optional) add_is->derivatization lc_ms_analysis LC-MS/MS Analysis derivatization->lc_ms_analysis data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol

This protocol provides a general guideline for the use of N,N-diethylglycine as an internal standard for the quantification of a hypothetical small polar analyte in a biological matrix (e.g., plasma). Note: This is a representative protocol and must be optimized for the specific analyte and matrix.

4.1. Materials and Reagents

  • N,N-Diethylglycine (as internal standard)

  • Analyte of interest

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • Formic acid (or other appropriate mobile phase modifier)

  • Biological matrix (e.g., plasma)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

4.2. Instrumentation

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Appropriate LC column for the separation of the analyte and internal standard (e.g., C18 reversed-phase)

4.3. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N,N-diethylglycine in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

4.4. Sample Preparation

  • Thaw biological samples (e.g., plasma) on ice.

  • To 50 µL of each calibration standard, quality control (QC) sample, and unknown sample, add 10 µL of the N,N-diethylglycine working solution.

  • Vortex briefly.

  • Add 150 µL of a protein precipitation solvent (e.g., cold acetonitrile).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.5. LC-MS/MS Conditions (Example)

  • LC Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode (to be optimized for the specific analyte and N,N-diethylglycine)

  • Multiple Reaction Monitoring (MRM): Determine the precursor and product ion transitions for both the analyte and N,N-diethylglycine by direct infusion.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
AnalyteTo be determinedTo be determined
N,N-Diethylglycine132.1 (M+H)+To be determined

4.6. Derivatization (Optional)

For certain analytes, derivatization may be necessary to improve their chromatographic properties or ionization efficiency.[4] This process chemically modifies the analyte and the internal standard.[4] Common derivatization techniques include silylation, acylation, and alkylation.[4] If derivatization is required, it should be performed after the addition of the internal standard to correct for any variability in the derivatization reaction.

derivatization_logic start Analyte Properties poor_chrom Poor Chromatographic Peak Shape/Retention start->poor_chrom low_ionization Low Ionization Efficiency start->low_ionization derivatize Consider Derivatization poor_chrom->derivatize low_ionization->derivatize no_derivatize Direct Analysis derivatize->no_derivatize If not needed

Caption: Decision logic for considering analyte derivatization.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and N,N-diethylglycine.

  • Calculate Response Ratio: Determine the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

  • Construct Calibration Curve: Plot the response ratio against the known concentrations of the calibration standards. Perform a linear regression to obtain the equation of the line.

  • Quantify Unknown Samples: Calculate the response ratio for the unknown samples and use the calibration curve to determine their concentrations.

Hypothetical Calibration Data:

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,520101,5000.015
57,650102,1000.075
1015,300101,8000.150
5075,900101,2000.750
100151,200100,9001.500
500755,000101,1007.468

Conclusion

N,N-diethylglycine is a viable option for use as an internal standard in quantitative mass spectrometry, particularly for the analysis of small polar molecules. Its synthetic nature and physicochemical properties allow for reliable correction of experimental variations. The provided protocol offers a general framework for its application, which should be tailored and validated for each specific analytical method. Proper optimization of sample preparation, chromatographic separation, and mass spectrometric conditions is crucial for achieving accurate and precise quantification.

References

Application Notes and Protocols for Diethylglycine (Bicine) as a Buffer Component in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine (B94160), is a zwitterionic biological buffer that serves as an effective alternative to traditional glycine (B1666218) in electrophoresis, particularly in SDS-PAGE systems. As a "Good's buffer," Bicine offers several advantages, including a physiological pKa and minimal interaction with metal ions. Its chemical structure, featuring two hydroxyethyl (B10761427) groups, imparts excellent water solubility. These characteristics contribute to improved resolution and stability during the separation of biomolecules, especially proteins. This document provides detailed application notes and protocols for the use of Bicine as a component in electrophoresis buffers.

Physicochemical Properties and Advantages

Bicine (N,N-Diethylglycine) possesses properties that make it a superior choice for specific electrophoretic applications. Its pKa of approximately 8.3 at room temperature provides a stable buffering environment within a pH range of 7.6 to 9.0, which is ideal for many protein electrophoresis experiments.[1][2][3][4][5][6][7][8]

Key Advantages:

  • Enhanced Resolution: Studies have shown that Bicine-based buffer systems can significantly improve the resolution of proteins, particularly membrane proteins, compared to traditional Tris-glycine buffers.[9]

  • Stable pH: The buffering capacity of Bicine effectively counteracts the pH fluctuations that can occur during electrophoresis due to electrolysis, ensuring a consistent separation environment.[1][4]

  • Moderate Conductivity: Bicine solutions exhibit moderate conductivity, which allows for efficient current passage without excessive heat generation, a common issue that can lead to band distortion ("smiling") and protein denaturation.[1]

  • Good Water Solubility: Bicine is highly soluble in water, simplifying the preparation of concentrated stock solutions.[1][3][10]

  • Biocompatibility: It is generally considered a biocompatible buffer with minimal impact on the structure and function of biological macromolecules.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for Bicine as an electrophoresis buffer component.

ParameterValueReference
pKa (20-25 °C) ~8.3[1][7]
Effective pH Buffering Range 7.6 - 9.0[2][4][5][6][8][10]
Molecular Weight 163.17 g/mol [7][11]
Appearance White crystalline powder[1][3][4]
Working Concentration Range 3 - 100 mM
Comparative Performance (vs. Tris-Glycine for Membrane Proteins) 151% increase in protein spot count[9]

Experimental Protocols

Protocol 1: Preparation of Bicine-Based Running Buffer for SDS-PAGE

This protocol describes the preparation of a 10X stock solution and a 1X working solution of a Bicine-Tris running buffer for denaturing polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • Bicine (N,N-Bis(2-hydroxyethyl)glycine)

  • Tris Base (Tris(hydroxymethyl)aminomethane)

  • Sodium Dodecyl Sulfate (B86663) (SDS)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

Procedure for 10X Bicine-Tris-SDS Running Buffer (1 Liter):

  • Dissolve Tris and Bicine: In a beaker, dissolve 60.6 g of Tris base and 81.6 g of Bicine in approximately 800 mL of deionized water.[12] Stir until fully dissolved.

  • Add SDS: Add 10.0 g of SDS to the solution and continue stirring until it is completely dissolved.[12]

  • Adjust Volume: Adjust the final volume to 1 Liter with deionized water.

  • pH Check (Optional): The pH of a 1X solution should be approximately 8.5-9.0. It is generally not necessary to adjust the pH with acid or base.[12][13]

  • Storage: Store the 10X stock solution at room temperature.

Procedure for 1X Bicine-Tris-SDS Running Buffer:

  • Dilution: To prepare 1 Liter of 1X running buffer, mix 100 mL of the 10X stock solution with 900 mL of deionized water.

  • Ready to Use: The 1X buffer is now ready for use in the electrophoresis apparatus.

Protocol 2: Casting Polyacrylamide Gels with a Bicine-Based System

This protocol outlines the preparation of separating and stacking gels for use with a Bicine-Tris running buffer.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 30% or 40%)

  • 1.5 M Tris-HCl, pH 8.8 (for separating gel)

  • 0.5 M Tris-HCl, pH 6.8 (for stacking gel)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

Separating Gel (Example: 10% Acrylamide):

ComponentVolume for 10 mL
Deionized Water4.0 mL
1.5 M Tris-HCl, pH 8.82.5 mL
30% Acrylamide/Bis3.3 mL
10% SDS100 µL
10% APS100 µL
TEMED4 µL

Stacking Gel (Example: 4% Acrylamide):

ComponentVolume for 5 mL
Deionized Water3.05 mL
0.5 M Tris-HCl, pH 6.81.25 mL
30% Acrylamide/Bis0.67 mL
10% SDS50 µL
10% APS25 µL
TEMED5 µL

Procedure:

  • Assemble Gel Cassette: Assemble the gel casting apparatus according to the manufacturer's instructions.

  • Prepare Separating Gel: In a small beaker, combine the deionized water, Tris-HCl (pH 8.8), and Acrylamide/Bis solution. Add the SDS, followed by freshly prepared APS and TEMED. Mix gently but quickly.

  • Pour Separating Gel: Immediately pour the separating gel solution into the cassette, leaving sufficient space for the stacking gel. Overlay with a thin layer of water or isopropanol (B130326) to ensure a flat surface. Allow the gel to polymerize (typically 30-60 minutes).

  • Prepare Stacking Gel: After the separating gel has polymerized, pour off the overlay. Prepare the stacking gel mixture by combining the deionized water, Tris-HCl (pH 6.8), and Acrylamide/Bis solution. Add the SDS, APS, and TEMED.

  • Pour Stacking Gel: Pour the stacking gel solution on top of the polymerized separating gel and insert the comb. Allow the stacking gel to polymerize (typically 20-30 minutes).

  • Ready for Electrophoresis: Once polymerized, the gel is ready for sample loading and electrophoresis using the 1X Bicine-Tris-SDS running buffer.

Visualizations

Logical Flow: Advantages of Bicine Buffer in Electrophoresis

Bicine_Advantages Tris_Glycine Tris-Glycine Buffer pH_Fluctuation Potential pH Fluctuations Tris_Glycine->pH_Fluctuation leads to Heat_Generation Higher Conductivity & Excessive Heat Tris_Glycine->Heat_Generation can cause Lower_Resolution Suboptimal Resolution for Certain Proteins pH_Fluctuation->Lower_Resolution Band_Distortion Band Distortion ('Smiling') Heat_Generation->Band_Distortion Band_Distortion->Lower_Resolution Bicine_Buffer Bicine Buffer Stable_pH Stable pH Environment (pKa ~8.3) Bicine_Buffer->Stable_pH provides Moderate_Conductivity Moderate Conductivity Bicine_Buffer->Moderate_Conductivity exhibits Improved_Resolution Enhanced Resolution & Sharper Bands Stable_pH->Improved_Resolution Reduced_Heat Reduced Heat Generation Moderate_Conductivity->Reduced_Heat Reduced_Heat->Improved_Resolution

Caption: Advantages of Bicine buffer over Tris-glycine.

Experimental Workflow: SDS-PAGE with Bicine Buffer System

SDSPAGE_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_post Post-Electrophoresis Buffer_Prep 1. Prepare 10X Bicine-Tris-SDS Running Buffer Stock Dilute_Buffer 4. Dilute Running Buffer to 1X Buffer_Prep->Dilute_Buffer Gel_Casting 2. Cast Polyacrylamide Gel (Separating & Stacking) Assemble_Apparatus 5. Assemble Electrophoresis Apparatus Gel_Casting->Assemble_Apparatus Sample_Prep 3. Prepare Protein Samples (with Laemmli Buffer) Load_Samples 6. Load Samples and Molecular Weight Markers Sample_Prep->Load_Samples Dilute_Buffer->Assemble_Apparatus Assemble_Apparatus->Load_Samples Run_Electrophoresis 7. Apply Voltage and Run Gel Load_Samples->Run_Electrophoresis Stain_Destain 8. Stain and Destain Gel (e.g., Coomassie Blue) Run_Electrophoresis->Stain_Destain Analyze_Results 9. Analyze Protein Bands (e.g., Imaging, Western Blot) Stain_Destain->Analyze_Results

Caption: SDS-PAGE workflow using a Bicine buffer system.

References

Application Notes: Safe Handling and Storage of Diethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylglycine is an amino acid derivative utilized in various research and development applications, including peptide synthesis.[1] Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. This document outlines the necessary precautions, personal protective equipment (PPE), storage conditions, and disposal methods for Diethylglycine.

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N-Diethylglycine is classified with the following hazards[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these hazards, the following precautionary measures must be taken:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P319: Get medical help if you feel unwell.[2]

  • P321: Specific treatment (see supplemental first aid instruction on this label).[2]

  • P332+P317: If skin irritation occurs: Get medical help.[2]

  • P337+P317: If eye irritation persists: Get medical help.[2]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Quantitative Data for this compound and its Derivatives

PropertyValueCompoundSource
Storage Temperature (Powder) -20°C (3 years), 4°C (2 years)This compound[3]
Storage Temperature (in Solvent) -80°C (6 months), -20°C (1 month)This compound[3][4]
Purity 97%Glycine, N,N-diethyl-[5]
Appearance SolidGlycine, N,N-diethyl-[5]
Melting Point 134 - 136 °CFmoc-diethylglycine[1]

Experimental Protocols

Protocol 1: General Handling of this compound Powder

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Ensure emergency eyewash stations and safety showers are readily accessible.

    • Don appropriate Personal Protective Equipment (PPE):

      • Nitrile gloves

      • Safety goggles with side shields or a face shield

      • Laboratory coat

  • Weighing and Aliquoting:

    • Handle this compound as a powder. Be aware that it can be hygroscopic.[3]

    • To minimize dust formation, do not pour the powder directly. Use a spatula to transfer the required amount.

    • If creating solutions, add the powder slowly to the solvent to avoid splashing. This compound is soluble in DMSO.[3]

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

    • Properly dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.

Protocol 2: Storage of this compound

  • Short-Term and Long-Term Storage of Powder:

    • For long-term storage (up to 3 years), store the solid powder at -20°C.[3]

    • For shorter-term storage (up to 2 years), 4°C is acceptable.[3]

    • Store in a tightly sealed container to prevent moisture absorption, as the compound is hygroscopic.[3]

    • The storage area should be dry, cool, and well-ventilated.[6]

  • Storage of this compound in Solution:

    • For long-term storage (up to 6 months), store solutions at -80°C.[3][4]

    • For short-term storage (up to 1 month), store solutions at -20°C.[3][4]

    • Use tightly sealed vials to prevent solvent evaporation and contamination.

  • Incompatibilities:

    • Store this compound away from incompatible materials and foodstuff containers.[6] Although specific incompatibilities for this compound are not detailed in the provided search results, as a general precaution for amino acids, avoid strong oxidizing agents.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep1 Work in Fume Hood prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 Ensure Safety handling1 Weigh Carefully (Avoid Dust) prep2->handling1 handling2 Dissolve Slowly (If Applicable) handling1->handling2 post1 Clean Work Area handling2->post1 post2 Wash Hands post1->post2 post3 Dispose of Waste post2->post3 storage1 Tightly Sealed Container post3->storage1 For Unused Material storage2 Store at Recommended Temp (e.g., -20°C for powder) storage1->storage2

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Diethylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of N,N-Diethylglycine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N-Diethylglycine?

A1: The primary synthetic routes for N,N-Diethylglycine include:

  • Reductive Amination: This is a widely used method that involves the reaction of a carbonyl compound (like glyoxylic acid) with diethylamine (B46881) to form an intermediate imine, which is then reduced to the final product. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][2]

  • Nucleophilic Substitution: This classic method involves the reaction of an α-haloacetate, such as ethyl bromoacetate (B1195939) or chloroacetic acid, with an excess of diethylamine. This approach is often straightforward and can provide good yields.[3][4]

  • Strecker Synthesis: A multi-component reaction involving an aldehyde (or its equivalent), diethylamine, and a cyanide source (e.g., sodium cyanide).[5][6] The resulting α-aminonitrile is then hydrolyzed to yield the amino acid.[7]

Q2: Which synthesis method generally offers the highest yield?

A2: While yields are highly dependent on reaction scale and optimization, the nucleophilic substitution of a haloacetic acid or its ester with diethylamine often provides high yields and is suitable for industrial production. A similar synthesis for N,N-dimethylglycine using chloroacetic acid reported yields around 90%.[3] Reductive amination can also be very high-yielding, especially when using efficient reducing agents like sodium triacetoxyborohydride.[8]

Q3: What are the critical parameters to optimize for improving the yield?

A3: To maximize yield, the following parameters should be carefully optimized:

  • Stoichiometry: The molar ratio of reactants is crucial. For instance, in nucleophilic substitution, using an excess of diethylamine can help drive the reaction to completion and minimize the formation of dialkylated byproducts.

  • Temperature: Reaction temperature affects both the rate of reaction and the formation of side products. Temperature profiling is recommended to find the optimal balance.

  • Solvent: The choice of solvent can influence reactant solubility and reaction rate.[9] Aprotic polar solvents like DMF or DMSO are often used, but their selection should be tailored to the specific reaction.

  • pH Control: For reactions like reductive amination, maintaining an optimal pH (typically mildly acidic) is critical for imine formation without degrading the reducing agent.[2]

  • Catalyst: In some cases, a catalyst can significantly improve reaction rates and yields. For example, a Lewis acid like Ti(Oi-Pr)₄ can facilitate imine formation in reductive amination.[8]

Q4: How can I effectively monitor the progress of the synthesis reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of starting materials and the formation of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion rate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N,N-Diethylglycine.

Problem 1: Low or No Product Yield
Potential CauseSuggested Solution
Suboptimal Reaction Conditions Systematically optimize reaction parameters. Perform small-scale experiments to screen different solvents, temperatures, and reaction times.[11][12]
Incorrect Stoichiometry Ensure accurate measurement of all reagents. For nucleophilic substitution, try increasing the excess of diethylamine. For reductive amination, ensure the reducing agent is used in sufficient excess (typically 1.5-2 equivalents).
Degraded Reagents Use fresh, high-purity starting materials. Diethylamine can oxidize over time. Reducing agents like NaBH₄ can decompose upon exposure to moisture. Verify the quality of reagents before use.
Inefficient Purification Product may be lost during workup or purification. For highly polar products, standard liquid-liquid extraction may be inefficient. Consider salting out the product or using alternative purification methods like ion-exchange chromatography.[13] Recrystallization solvents should be carefully selected to maximize recovery.[14]
Problem 2: Incomplete Reaction (Presence of Starting Materials or Intermediates)
Potential CauseSuggested Solution
Persistent Imine in Reductive Amination This indicates an incomplete reduction step.[15] Increase the equivalents of the reducing agent or switch to a more effective one, such as NaBH(OAc)₃, which is particularly effective for reductive aminations.[1] Adding a few drops of acetic acid can help catalyze the reduction by protonating the imine.[13]
Unreacted Haloacetate The reaction may not have reached completion. Increase the reaction time or temperature. Ensure efficient mixing, especially in heterogeneous reaction mixtures.
Steric Hindrance While less of an issue for diethylamine, significant steric bulk on other reactants could slow the reaction. In such cases, longer reaction times, higher temperatures, or the use of a catalyst may be necessary.[6]
Problem 3: Formation of Multiple Side Products
Potential CauseSuggested Solution
Over-alkylation In nucleophilic substitution, the product N,N-diethylglycine can potentially react with another molecule of the haloacetate. Using a significant excess of diethylamine helps to ensure the haloacetate reacts preferentially with the starting amine.
Aldehyde/Ketone Reduction In reductive amination, if a strong reducing agent like NaBH₄ is added before imine formation is complete, it can reduce the starting carbonyl compound.[1] Allow sufficient time for imine formation before adding the reducing agent, or use a milder reductant like NaBH₃CN that selectively reduces the imine.[2]
Decomposition on Silica (B1680970) Gel N,N-Diethylglycine is a basic compound and can strongly adsorb to or decompose on acidic silica gel during column chromatography.[14] Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent or use an alternative stationary phase like alumina.[14]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)pH ConditionKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to BasicInexpensive, readily available.Can reduce aldehydes/ketones; less selective for imines.[1]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileMildly Acidic (pH 4-6)Highly selective for imines over carbonyls.[2]Toxic cyanide byproduct; requires careful handling.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (B109758) (DCM), Dichloroethane (DCE)Aprotic/Mildly AcidicHighly effective and selective; non-toxic byproducts.[1]More expensive; moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of N,N-Diethylglycine from glyoxylic acid and diethylamine.

  • Imine Formation: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylamine (1.1 equivalents) to the solution while stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the iminium intermediate. Monitor by TLC.

  • Reduction: Cool the mixture back to 0 °C. In a separate flask, dissolve sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane (DCE).

  • Add the NaBH(OAc)₃ solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on neutral alumina.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol details the synthesis from ethyl bromoacetate and diethylamine.

  • Reaction Setup: In a pressure-resistant flask, dissolve ethyl bromoacetate (1 equivalent) in acetonitrile.

  • Add diethylamine (3 equivalents) to the solution. Using a significant excess minimizes side reactions.

  • Seal the flask and heat the reaction mixture to 50-60 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the ethyl bromoacetate is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess diethylamine and solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and filter to remove the diethylammonium (B1227033) bromide salt.

  • Hydrolysis: To obtain the free acid, the resulting ester can be hydrolyzed by refluxing with aqueous HCl (e.g., 6M HCl) for several hours.

  • Isolation: After hydrolysis, remove the water under reduced pressure. The resulting solid is N,N-diethylglycine hydrochloride, which can be used as is or neutralized with a base to yield the free zwitterionic amino acid.

Visualizations

experimental_workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis start Select Synthesis Route (Reductive Amination vs. Substitution) reagents Prepare High-Purity Reagents & Solvents start->reagents setup Assemble Reaction Under Inert Atmosphere (if needed) reagents->setup reaction Run Reaction at Optimized Temperature setup->reaction monitor Monitor Progress (TLC / HPLC) reaction->monitor monitor->reaction Incomplete? workup Quench Reaction & Perform Workup monitor->workup Complete purify Purify Crude Product (Recrystallization / Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Final Yield characterize->yield

Caption: General workflow for N,N-Diethylglycine synthesis and optimization.

troubleshooting_yield start Low Yield in Reductive Amination check_sm Starting Material (SM) in final product? start->check_sm check_imine Imine Intermediate present? check_sm->check_imine No sol_time Increase reaction time or temperature. check_sm->sol_time Yes check_purity Product looks impure after workup? check_imine->check_purity No sol_reductant Increase equivalents of reducing agent or change to a stronger one (e.g., NaBH(OAc)₃). check_imine->sol_reductant Yes sol_purify Optimize purification. - Try Alumina instead of Silica. - Test different recrystallization solvents. check_purity->sol_purify Yes sol_pH Adjust pH to be mildly acidic (4-6) to favor imine formation. sol_reductant->sol_pH

Caption: Troubleshooting logic for low yield in reductive amination synthesis.

References

Technical Support Center: N,N-Diethylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N,N-Diethylglycine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N,N-Diethylglycine, particularly when using the common method of reacting diethylamine (B46881) with a haloacetic acid derivative like ethyl chloroacetate (B1199739), followed by hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N,N-Diethylglycine 1. Incomplete Reaction: Insufficient reaction time or temperature.2. Formation of Diethylamine Salt: The byproduct acid (e.g., HCl) neutralizes the diethylamine, reducing the amount of free nucleophile.3. Hydrolysis of Ethyl Chloroacetate: The ester starting material can be hydrolyzed to chloroacetic acid, which is less reactive or can participate in side reactions.4. Over-alkylation: The N,N-diethylglycine ester product reacts further with ethyl chloroacetate to form a quaternary ammonium (B1175870) salt.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC.2. Use of a Base: Add an inorganic base (e.g., K₂CO₃, Na₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to neutralize the acid byproduct and maintain a sufficient concentration of free diethylamine.[1]3. Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize premature hydrolysis of the starting ester.4. Control Stoichiometry: Use a molar excess of diethylamine to favor the formation of the desired tertiary amine and minimize the reaction of the product.
Presence of a Water-Soluble, High-Melting Point Impurity Formation of a Quaternary Ammonium Salt: This is a common side reaction where the tertiary amine product is further alkylated by the ethyl chloroacetate.[2][3]1. Molar Ratio Adjustment: Use a significant excess of diethylamine relative to ethyl chloroacetate.2. Controlled Addition: Add the ethyl chloroacetate slowly to the reaction mixture containing diethylamine to maintain a high local concentration of the secondary amine.3. Purification: The quaternary ammonium salt is typically highly polar and water-soluble. It can be removed by washing the organic reaction mixture with water or by recrystallization of the final product.
Difficult Product Isolation/Purification 1. Mixture of Amines: The reaction mixture may contain unreacted diethylamine, the desired N,N-diethylglycine, and the quaternary ammonium salt byproduct.[3]2. Emulsion Formation during Workup: The presence of salts and different amine species can lead to the formation of stable emulsions during aqueous extraction.1. pH Adjustment: Carefully adjust the pH of the aqueous solution during extraction. At a specific isoelectric point, N,N-diethylglycine will have minimal solubility in water, facilitating its separation. Acidifying the solution will protonate the amines, making them water-soluble and allowing for the removal of non-basic impurities. Basifying the solution will deprotonate the carboxylic acid, making the product water-soluble and allowing for the removal of non-acidic impurities.2. Brine Wash: To break emulsions, wash the organic layer with a saturated sodium chloride solution (brine).
Reaction Fails to Initiate or Proceeds Very Slowly 1. Low Reaction Temperature: The activation energy for the reaction may not be met.2. Poor Quality of Reagents: Degradation of diethylamine or ethyl chloroacetate.3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Increase Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent like acetone (B3395972) or acetonitrile (B52724) is a common practice.[4]2. Use Fresh Reagents: Ensure the purity and dryness of the starting materials.3. Solvent Selection: Use a polar aprotic solvent such as acetonitrile, DMF, or acetone to facilitate the Sₙ2 reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of N,N-Diethylglycine?

A1: The most prevalent side reaction is the over-alkylation of the desired N,N-diethylglycine product.[2][3] Being a tertiary amine, N,N-diethylglycine can act as a nucleophile and react with the alkylating agent (e.g., ethyl chloroacetate) to form a quaternary ammonium salt. This reduces the yield of the target compound and complicates the purification process.

Q2: How can I minimize the formation of the quaternary ammonium salt byproduct?

A2: To suppress the formation of the quaternary ammonium salt, it is recommended to use a molar excess of diethylamine. This ensures that the alkylating agent is more likely to react with the starting secondary amine rather than the tertiary amine product. Additionally, slow, controlled addition of the alkylating agent to the reaction mixture can help maintain a high concentration of diethylamine relative to the product.

Q3: Why is a base typically added to the reaction mixture?

A3: The reaction between diethylamine and a haloacetic acid derivative generates a hydrohalic acid (e.g., HCl) as a byproduct. Since diethylamine is a base, it will react with this acid to form a diethylammonium (B1227033) salt. This salt is not nucleophilic and will not react with the alkylating agent, thus reducing the effective concentration of the starting amine and lowering the reaction rate and yield. An external base, such as potassium carbonate or triethylamine, is added to neutralize this acid, thereby preserving the free diethylamine for the desired reaction.[1][5]

Q4: What is a suitable solvent for this synthesis?

A4: Polar aprotic solvents are generally preferred for this type of Sₙ2 reaction. Solvents like acetonitrile, dimethylformamide (DMF), and acetone are commonly used as they can dissolve the reactants and stabilize the transition state without participating in the reaction.[1][4]

Q5: My final product is difficult to purify. What are some effective purification strategies?

A5: Purification of N,N-diethylglycine often involves separating it from unreacted starting materials and the quaternary ammonium salt byproduct.

  • Extraction: Utilize the amphoteric nature of N,N-diethylglycine. By adjusting the pH of the aqueous solution, you can selectively move your product between the aqueous and organic layers.

  • Crystallization: N,N-diethylglycine is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system.

  • Column Chromatography: For small-scale preparations or to achieve very high purity, silica (B1680970) gel column chromatography can be employed.

Experimental Protocol: Synthesis of N,N-Diethylglycine

This protocol outlines a general procedure for the synthesis of N,N-diethylglycine from diethylamine and ethyl chloroacetate.

Materials:

  • Diethylamine

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (B86663) (or sodium sulfate, anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (e.g., 2.0 molar equivalents) and potassium carbonate (e.g., 1.5 molar equivalents) in anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the mixture, add ethyl chloroacetate (1.0 molar equivalent) dropwise to the flask at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer with water and then with brine.

  • Hydrolysis:

    • To the organic layer containing the N,N-diethylglycine ethyl ester, add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

    • Stir the two-phase mixture vigorously at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or GC).

  • Isolation of Product:

    • Separate the aqueous layer.

    • Wash the aqueous layer with diethyl ether to remove any unreacted ester or non-acidic impurities.

    • Carefully acidify the aqueous layer with hydrochloric acid to the isoelectric point of N,N-diethylglycine (around pH 6). The product may precipitate at this point.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N,N-diethylglycine.

  • Purification: The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_reaction1 Step 1: N-Alkylation cluster_reaction2 Step 2: Hydrolysis Diethylamine Diethylamine EtChloroacetate Ethyl Chloroacetate Intermediate N,N-Diethylglycine Ethyl Ester EtChloroacetate->Intermediate + Diethylamine Product N,N-Diethylglycine Intermediate->Product Product->Product Base Base (e.g., K₂CO₃) Base->Intermediate H2O_NaOH H₂O, NaOH H2O_NaOH->Product HCl HCl (acidification) HCl->Product

Caption: Main synthetic pathway for N,N-Diethylglycine.

Side_Reaction Product N,N-Diethylglycine Ethyl Ester (Tertiary Amine) QuatSalt Quaternary Ammonium Salt (Byproduct) Product->QuatSalt + Ethyl Chloroacetate EtChloroacetate Ethyl Chloroacetate

Caption: Common side reaction: Over-alkylation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions: - Temperature - Time - Stoichiometry Start->Check_Reaction_Conditions Check_Base Was a base used to neutralize acid byproduct? Check_Reaction_Conditions->Check_Base Optimal Optimize_Conditions Optimize Temperature, Time, and Reagent Ratios Check_Reaction_Conditions->Optimize_Conditions Suboptimal Check_Overalkylation Analyze for Quaternary Salt (e.g., by NMR, LC-MS) Check_Base->Check_Overalkylation Yes Add_Base Incorporate a suitable base (e.g., K₂CO₃) Check_Base->Add_Base No Adjust_Stoichiometry Increase excess of diethylamine, add alkylating agent slowly Check_Overalkylation->Adjust_Stoichiometry Present Purification Refine Purification Strategy: pH adjustment, recrystallization Check_Overalkylation->Purification Minor End Improved Yield and Purity Optimize_Conditions->End Add_Base->End Adjust_Stoichiometry->End Purification->End

Caption: Troubleshooting workflow for synthesis issues.

References

Troubleshooting low solubility of Diethylglycine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting low solubility of Diethylglycine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound, as a zwitterionic molecule with nonpolar ethyl groups, can exhibit limited solubility in aqueous solutions, particularly around its isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to precipitation. Solubility is also influenced by the buffer composition, ionic strength, and temperature.

Q2: What is the expected solubility of this compound in common solvents?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of amino acids like this compound is highly dependent on pH. At a pH below its pKa1 (the carboxyl group), the molecule will be protonated and carry a net positive charge. At a pH above its pKa2 (the amino group), it will be deprotonated and carry a net negative charge. In both cases, the charged species will have enhanced solubility in aqueous solutions compared to the neutral zwitterionic form that predominates at the isoelectric point. The pKa of the related compound N,N-dimethylglycine is 9.89.[2]

Q4: Should I use the free base or the hydrochloride (HCl) salt of this compound?

A4: For improved aqueous solubility, it is highly recommended to use the hydrochloride (HCl) salt of this compound. The HCl salt is more ionic and generally exhibits significantly higher solubility in water and aqueous buffers compared to the free base form.

Troubleshooting Guide for Low Solubility

If you are encountering difficulties in dissolving this compound, follow these troubleshooting steps:

  • Verify the Form of this compound: Ensure you are using the hydrochloride (HCl) salt form for better aqueous solubility. If you have the free base, consider converting it to the HCl salt or preparing a stock solution in an organic solvent.

  • Prepare a Concentrated Stock Solution in an Organic Solvent: Dissolve the this compound in a minimal amount of a compatible organic solvent first.

    • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a good initial choice.

    • Procedure: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in DMSO. Gentle warming to 37-60°C and vortexing or sonication can aid dissolution.

  • Dilute the Stock Solution into Your Aqueous Buffer: Add the organic stock solution dropwise to your vigorously stirring aqueous buffer. Do not add the buffer to the stock solution, as this can cause the compound to precipitate out.

  • Adjust the pH of the Aqueous Buffer:

    • For Acidic Buffers: Adjust the pH to be at least 1-2 units below the pKa of the carboxyl group.

    • For Basic Buffers: Adjust the pH to be at least 1-2 units above the pKa of the amino group (for the related N,N-dimethylglycine, the pKa is 9.89).[2] This will ensure the this compound is in its more soluble charged form.

  • Use Sonication and/or Gentle Warming: After dilution, if you still observe particulate matter, sonicating the solution in a water bath or gentle warming (e.g., to 37°C) can help to fully dissolve the compound. Be mindful of the temperature sensitivity of your other experimental components.

  • Increase the Ionic Strength of the Buffer: In some cases, increasing the salt concentration of your buffer can enhance the solubility of amino acid derivatives (a "salting-in" effect).

Quantitative Solubility Data

The following table summarizes available solubility data for this compound and a related compound. Note that the solubility in aqueous buffers can be highly dependent on the specific buffer composition and pH.

CompoundSolvent/BufferTemperature (°C)Solubility
This compound DMSO60~ 50 mg/mL
N,N-Dimethylglycine HCl PBS (pH 7.2)Not Specified~ 10 mg/mL[1]
Glycine HCl WaterNot Specified~ 500 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound HCl Solution in Aqueous Buffer

This protocol provides a general method for preparing a solution of this compound hydrochloride in a common biological buffer such as PBS or TRIS.

Materials:

  • This compound hydrochloride

  • Phosphate Buffered Saline (PBS) or TRIS buffer

  • pH meter

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Warming plate or water bath (optional)

Procedure:

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 1x PBS or 10 mM TRIS) and adjust the pH to a value that is at least 1-2 pH units away from the isoelectric point of this compound. For example, a pH of 4.0 or 8.5.

  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride.

  • Initial Dissolution Attempt: Add the weighed this compound HCl directly to the pH-adjusted buffer.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • Sonication: Place the tube in a sonicator water bath for 5-10 minutes.

    • Warming: Gently warm the solution to 37°C while stirring.

  • Final pH Check: After the compound is fully dissolved, check the pH of the solution and adjust if necessary.

  • Sterilization: If required for your experiment, sterile filter the final solution through a 0.22 µm filter.

Protocol 2: Preparation of a this compound Solution using a DMSO Stock

This protocol is recommended when working with the free base form of this compound or when high concentrations are required.

Materials:

  • This compound (free base or HCl salt)

  • Anhydrous, sterile-filtered DMSO

  • Desired aqueous buffer (e.g., PBS, TRIS, cell culture medium)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Weigh the this compound and place it in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the desired high stock concentration (e.g., 50 mg/mL).

    • Vortex thoroughly. If necessary, warm to 60°C and sonicate until fully dissolved.

  • Dilution into Aqueous Buffer:

    • Warm your aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing the buffer, slowly add the DMSO stock solution dropwise to reach the final desired concentration.

    • Important: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Final Mixing: Continue to vortex the final solution for another 30 seconds to ensure homogeneity.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low this compound Solubility check_form Using this compound HCl salt? start->check_form use_hcl Switch to HCl salt for better aqueous solubility check_form->use_hcl No prepare_stock Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL) check_form->prepare_stock Yes use_hcl->prepare_stock dilute Add stock solution dropwise to vigorously stirring aqueous buffer prepare_stock->dilute check_dissolution Is the compound fully dissolved? dilute->check_dissolution adjust_ph Adjust buffer pH (e.g., < 4 or > 8) check_dissolution->adjust_ph No success Success: this compound is dissolved check_dissolution->success Yes sonicate_warm Use sonication and/or gentle warming (37°C) adjust_ph->sonicate_warm check_dissolution2 Is the compound fully dissolved now? sonicate_warm->check_dissolution2 check_dissolution2->success Yes consult Consult further literature for specific formulation strategies check_dissolution2->consult No

References

Technical Support Center: Optimizing Reaction Conditions for Diethylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of N,N-diethylglycine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N,N-diethylglycine and its esters?

A1: The two primary methods for synthesizing N,N-diethylglycine derivatives are:

  • Reductive Amination: This is often the preferred route as it offers better control and avoids common side reactions like over-alkylation.[1] It typically involves reacting a glycine (B1666218) ester with acetaldehyde (B116499) in the presence of a reducing agent. The reaction proceeds through an imine intermediate which is reduced in situ.[2]

  • Direct N-Alkylation: This method involves the reaction of glycine or its ester with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or iodide), in the presence of a base.[3] While direct, this method can be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts (over-alkylation).[2]

Q2: My reductive amination reaction is showing low conversion. What are the potential causes and solutions?

A2: Low conversion in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The formation of the imine intermediate is a crucial equilibrium step. Ensure the pH is mildly acidic (pH 4-5), as this catalyzes imine formation without fully protonating the starting amine.[2][4] Consider adding a dehydrating agent like molecular sieves or using a setup for azeotropic removal of water to drive the equilibrium forward.[1]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often effective and can be used in a one-pot procedure.[2] Sodium cyanoborohydride (NaBH₃CN) is also common but is toxic and can generate HCN under acidic conditions.[5] For a greener approach, catalytic hydrogenation (H₂/Pd) is an option, though it may require optimization of pressure and catalyst loading.[1]

  • Steric Hindrance: If your glycine derivative or carbonyl compound is sterically hindered, the reaction rate may be significantly slower. Increasing the reaction temperature or time may be necessary.

Q3: I am observing significant amounts of byproducts in my direct alkylation reaction. How can I improve selectivity for the diethyl-substituted product?

A3: Byproduct formation, particularly over-alkylation, is a common issue in direct alkylation.[2] To improve selectivity:

  • Control Stoichiometry: Use a precise molar ratio of the amine to the alkylating agent. A large excess of the alkylating agent will favor the formation of the quaternary ammonium salt.

  • Choice of Base: Use a non-nucleophilic, hindered base to deprotonate the amine. This can minimize side reactions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.

  • Consider an Alternative Route: If over-alkylation remains a persistent issue, switching to a reductive amination strategy is highly recommended for better control.[1]

Q4: How do I choose the right solvent for my reaction?

A4: The ideal solvent should dissolve the reactants but not interfere with the reaction. For reductive aminations, common solvents include dichloromethane (B109758) (DCM), dichloroethane (DCE), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF).[1][6] For direct alkylation using chloroacetic acid and an amine, water can be used as a green solvent.[7] Always ensure the solvent is dry, especially for reactions involving moisture-sensitive reagents like borohydrides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N,N-diethylglycine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective reducing agent (for reductive amination).1. Monitor reaction progress using TLC or LC-MS. Increase reaction time or temperature if necessary. 2. Check the pH and temperature stability of your compounds. Some derivatives can be sensitive to strong acids, bases, or high heat.[8] 3. Switch to a different reducing agent. NaBH(OAc)₃ is generally robust for reductive aminations.[2]
Multiple Spots on TLC (Indicating Impurities) 1. Over-alkylation (in direct alkylation). 2. Presence of unreacted starting materials. 3. Formation of side products (e.g., aldol (B89426) condensation of acetaldehyde).1. Carefully control stoichiometry and consider using reductive amination instead.[2] 2. Optimize reaction time and stoichiometry. 3. Add the reducing agent shortly after mixing the amine and aldehyde to minimize aldehyde self-condensation.
Product is Difficult to Purify 1. Product is highly water-soluble. 2. Co-elution of impurities during column chromatography. 3. Product degradation on silica (B1680970) gel.[8]1. Perform an aqueous workup at a pH where the product is least soluble. Extraction with multiple small portions of organic solvent is often more effective. 2. Try a different solvent system for chromatography or consider recrystallization.[8] 3. Deactivate the silica gel with a small amount of base (e.g., triethylamine) in the eluent or use an alternative stationary phase like alumina.[8]

Experimental Protocols

Protocol 1: Synthesis of N,N-Diethylglycine Ethyl Ester via Reductive Amination

This protocol outlines a general one-pot procedure for the synthesis of N,N-diethylglycine ethyl ester from glycine ethyl ester and acetaldehyde.

  • Reactant Preparation: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloroethane (DCE), add a base such as triethylamine (B128534) (2.2 eq) to liberate the free amine. Stir for 10-15 minutes.

  • Imine Formation: Add acetaldehyde (2.5 eq) to the mixture. If desired, add acetic acid (1.2 eq) to catalyze imine formation. Let the reaction stir at room temperature for 1 hour.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N,N-Diethylglycine via Direct Alkylation[8]

This "green chemistry" protocol describes the synthesis of N,N-diethylglycine from chloroacetic acid and diethylamine (B46881) in water.[7]

  • Reactant Preparation: In an ice bath, prepare a solution of chloroacetic acid (1.0 eq) in 3 mL of cold water.

  • Reaction: Add a solution of diethylamine (2.2 eq) in 3 mL of cold water dropwise to the chloroacetic acid solution while stirring.

  • Stirring: Continue to stir the reaction mixture in the ice bath for 24 hours.

  • Isolation: Remove the water completely using a rotary evaporator until a white precipitate is observed.

  • Purification: Wash the resulting chloride salt several times with pure acetone. Acidify the product with HCl to pH=2, followed by slow evaporation at room temperature to yield the final product.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsAdvantagesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE or THF, Room TempMild, selective, suitable for one-pot reactions.[2]Can be slow with hindered ketones; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMeOH, pH 4-5Effective for a wide range of substrates.[2]Highly toxic; generates HCN gas in acidic conditions.[5]
Catalytic HydrogenationH₂/Pd or PtO₂MeOH or EtOH, H₂ atmosphereGreen reagent, high atom economy.[1]May reduce other functional groups; requires specialized equipment.

Table 2: Example Conditions for N,N-Disubstituted Glycine Ester Synthesis [9]

R¹ (Amine)R² (Ester)ReactionSolventTimeYield
DiethylamineLaurylAlkylation of Lauryl ChloroacetateDiethylamine (excess)1-2 h96%
DiethylamineDecylAlkylation of Decyl ChloroacetateDiethylamine (excess)1-2 h94%
DimethylamineDodecylAlkylation of Dodecyl Chloroacetate33% aq. Dimethylamine1-2 h95%

Visualizations

experimental_workflow Figure 1: General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Reagent Prep & Mixing reaction 2. Reaction Under Optimized Conditions prep->reaction monitoring 3. In-Process Monitoring (TLC/LC-MS) reaction->monitoring quench 4. Reaction Quenching monitoring->quench extract 5. Extraction quench->extract dry 6. Drying & Concentration extract->dry purify 7. Purification (Chromatography/Recrystallization) dry->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze

Figure 1: General Experimental Workflow

troubleshooting_tree Figure 2: Troubleshooting Low Yield start Problem: Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Product Degradation? start->cause2 cause3 Purification Loss? start->cause3 sol1a Increase Reaction Time cause1->sol1a Yes sol1b Increase Temperature cause1->sol1b Yes sol1c Check Reagent Quality / Stoichiometry cause1->sol1c Yes sol2a Check pH Stability cause2->sol2a Yes sol2b Lower Reaction Temperature cause2->sol2b Yes sol2c Use Milder Reagents cause2->sol2c Yes sol3a Optimize Extraction pH cause3->sol3a Yes sol3b Optimize Chromatography cause3->sol3b Yes sol3c Consider Recrystallization cause3->sol3c Yes

Figure 2: Troubleshooting Low Yield

References

Technical Support Center: N,N-Diethylglycine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N,N-Diethylglycine (DEG) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your DEG solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N,N-Diethylglycine in solution?

A1: The degradation of N,N-Diethylglycine in solution is primarily influenced by several factors, including:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis of the glycine (B1666218) moiety.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the tertiary amine group.

Q2: What are the likely degradation products of N,N-Diethylglycine?

A2: Based on the chemistry of tertiary amines and glycine derivatives, the potential degradation products include:

  • N-oxide of N,N-Diethylglycine: Formed through the oxidation of the tertiary amine.

  • N-ethylglycine and Acetaldehyde: Resulting from N-dealkylation, a common degradation pathway for tertiary amines.[1]

  • Glycine and Diethylamine: Possible products of hydrolysis, although less likely under mild conditions.

Q3: How can I prevent the degradation of my N,N-Diethylglycine solution?

A3: To maintain the stability of your DEG solution, consider the following preventative measures:

  • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) and avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: What are some suitable antioxidants for stabilizing N,N-Diethylglycine solutions?

A4: Several types of antioxidants can be considered, including:

  • Free Radical Scavengers: Compounds like methimazole (B1676384) and phenyl methimazole can inhibit oxidation.

  • Hindered Amine Light Stabilizers (HALS): These compounds are effective at protecting against light-induced degradation.

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of N,N-Diethylglycine solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of potency or unexpected experimental results. Degradation of N,N-Diethylglycine.1. Verify the storage conditions (temperature, light exposure). 2. Check the pH of the solution. 3. Prepare fresh solutions and repeat the experiment. 4. Perform a stability analysis of the solution using HPLC.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Attempt to identify the degradation products using LC-MS or NMR. 2. Review the solution preparation and storage procedures to identify potential stressors. 3. Implement preventative measures such as adding antioxidants or protecting from light.
Discoloration of the solution. Oxidation or other chemical reactions.1. Discard the solution. 2. When preparing a new solution, consider purging with an inert gas and adding a suitable antioxidant.
Precipitation in the solution. pH shift leading to insolubility or formation of insoluble degradation products.1. Check the pH of the solution and adjust if necessary. 2. Ensure the storage temperature is appropriate and avoid freezing if it leads to precipitation.

Degradation Pathways and Prevention Strategies

The primary degradation pathways for N,N-Diethylglycine are oxidation and N-dealkylation. Understanding these pathways is crucial for implementing effective stabilization strategies.

cluster_prevention Prevention Strategies DEG N,N-Diethylglycine Oxidation Oxidation (O2, Peroxides) DEG->Oxidation N_Dealkylation N-Dealkylation DEG->N_Dealkylation N_Oxide N,N-Diethylglycine N-oxide Oxidation->N_Oxide N_Ethylglycine N-Ethylglycine N_Dealkylation->N_Ethylglycine Acetaldehyde Acetaldehyde N_Dealkylation->Acetaldehyde Antioxidants • Antioxidants (e.g., Methimazole) Light_Protection • Light Protection (Amber Vials) pH_Control • pH Control (6-8) Temp_Control • Temperature Control (2-8°C)

Caption: Potential degradation pathways of N,N-Diethylglycine and preventative strategies.

Experimental Protocols

Protocol 1: Forced Degradation Study of N,N-Diethylglycine

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Start Prepare N,N-Diethylglycine Stock Solution Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Stress->Oxidative Thermal Thermal Degradation (e.g., 80°C) Stress->Thermal Photo Photolytic Degradation (UV/Vis light) Stress->Photo Analysis Analyze Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products and Evaluate Stability Analysis->Data

Caption: Workflow for a forced degradation study of N,N-Diethylglycine.

Methodology:

  • Solution Preparation: Prepare a stock solution of N,N-Diethylglycine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Incubate the stock solution at 80°C in a temperature-controlled oven for a specified time.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate N,N-Diethylglycine from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and/or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Data Analysis:

  • Monitor the peak area of N,N-Diethylglycine over time under different stress conditions to determine the degradation rate.

  • Use mass spectrometry to identify the mass-to-charge ratio (m/z) of any new peaks that appear in the chromatograms of stressed samples to aid in the identification of degradation products.

Summary of Stability Recommendations

Parameter Recommendation Rationale
pH 6.0 - 8.0Minimizes acid and base-catalyzed hydrolysis.
Temperature 2 - 8°CReduces the rate of all chemical degradation reactions.
Light Exposure Store in amber vials or protect from light.Prevents photodegradation.
Atmosphere Prepare and store under an inert gas (N₂ or Ar) for maximum stability.Prevents oxidation by atmospheric oxygen.
Additives Consider adding antioxidants (e.g., 0.01% methimazole) or chelating agents (e.g., 0.01% EDTA).Inhibits oxidative degradation pathways.

By following these guidelines and protocols, researchers can significantly improve the stability of their N,N-Diethylglycine solutions, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Purification of Diethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing impurities from Diethylglycine samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in a this compound sample?

A1: Impurities in a this compound sample can originate from the synthetic route used. Common synthesis methods include the Strecker synthesis and reductive amination. Potential impurities may include unreacted starting materials (e.g., glyoxylic acid, diethylamine), by-products from side reactions, and residual solvents. In peptide synthesis, impurities can also arise from incomplete reactions or side reactions involving the amino acid.[1][2][3]

Q2: Which purification method is best for my this compound sample?

A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of your sample.

  • Recrystallization is a simple and cost-effective method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[4]

  • Column chromatography offers high-resolution separation and is effective for removing a wider range of impurities, including those with similar polarities to this compound.[5]

  • Liquid-liquid extraction can be useful for separating this compound from impurities with significantly different solubilities in immiscible solvents.

Q3: How can I assess the purity of my this compound sample after purification?

A3: Several analytical techniques can be used to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying impurities.[][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the presence of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not supersaturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a seed crystal of pure this compound. - Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[4]
Oiling out (product separates as an oil). - The boiling point of the solvent is higher than the melting point of this compound. - High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture. - Try to purify the sample by another method, such as column chromatography, before recrystallization.
Low yield of crystals. - Too much solvent was used. - Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are discolored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of this compound from impurities. - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - Column overloading.- Optimize the mobile phase polarity. A gradient elution may be necessary. - Select a stationary phase with a different selectivity (e.g., reverse-phase, ion-exchange). - Reduce the amount of sample loaded onto the column.
Peak tailing in HPLC. - Strong interaction between this compound and the stationary phase. - Presence of active sites on the silica-based column.- Adjust the pH of the mobile phase. - Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) groups.
No product eluting from the column. - this compound is too strongly adsorbed to the stationary phase.- Increase the polarity of the mobile phase. For reverse-phase chromatography, decrease the polarity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally by testing the solubility of small amounts of the impure sample in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents (e.g., water, ethanol, isopropanol, acetone, or mixtures like ethanol/water) at room temperature and at their boiling points.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure this compound sample to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography of this compound

This protocol is based on methods used for the purification of similar N-alkylated amino acids and may require optimization for your specific sample.[8]

Methodology:

  • Column Packing: Pack a glass column with silica (B1680970) gel 60 (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity. A common solvent system for N-alkylated amino acids is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM). The addition of a small amount of triethylamine (TEA) or trifluoroacetic acid (TFA) to the mobile phase may be necessary to improve peak shape and separation. For example, a gradient of 0-10% methanol in DCM containing 0.1% TEA.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin) or by UV visualization if the impurities are UV-active.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table provides a qualitative comparison of the purification methods. Quantitative data such as yield and final purity are highly dependent on the initial purity of the sample and the specific experimental conditions.

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization >98%70-90%Simple, inexpensive, good for large quantities.Requires a suitable solvent, may not remove all impurities, potential for low yield.
Column Chromatography >99%50-80%High resolution, versatile for various impurities.More time-consuming, requires larger volumes of solvent, potential for sample loss on the column.
Liquid-Liquid Extraction VariableVariableGood for initial cleanup, can handle large volumes.Less selective, may require multiple extractions, can be labor-intensive.

Visualizations

PurificationWorkflow Impure Impure this compound Sample Analysis Purity Assessment (HPLC, GC-MS) Impure->Analysis Initial Recrystallization Recrystallization Analysis->Recrystallization Chromatography Column Chromatography Analysis->Chromatography Extraction Liquid-Liquid Extraction Analysis->Extraction Pure Pure this compound Recrystallization->Pure Chromatography->Pure Extraction->Pure Pure->Analysis Final TroubleshootingRecrystallization Start Impure Sample in Hot Solvent Cooling Cooling Start->Cooling NoCrystals No Crystals Form Cooling->NoCrystals OilingOut Oiling Out Cooling->OilingOut GoodCrystals Crystals Form Cooling->GoodCrystals Concentrate Solution Concentrate Solution NoCrystals->Concentrate Solution Add Seed Crystal Add Seed Crystal NoCrystals->Add Seed Crystal Scratch Flask Scratch Flask NoCrystals->Scratch Flask Reheat and Add More Solvent Reheat and Add More Solvent OilingOut->Reheat and Add More Solvent Change Solvent Change Solvent OilingOut->Change Solvent

References

Addressing pH instability in Diethylglycine buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address pH instability and other common issues encountered when working with Diethylglycine (Bicine) buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range of a this compound (Bicine) buffer?

A1: this compound (Bicine) has a pKa of approximately 8.26 at 25°C. Therefore, its effective buffering range is generally considered to be from pH 7.6 to 9.0 . A buffer is most effective at a pH close to its pKa.

Q2: How should I prepare a this compound (Bicine) buffer solution?

A2: A common method for preparing a this compound (Bicine) buffer is to start with a stock solution and adjust the pH with a strong base (like NaOH) or a strong acid (like HCl). For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: How should I store my this compound (Bicine) buffer solution to ensure its stability?

A3: To ensure the stability of your this compound (Bicine) buffer solution, it is recommended to store it at 4°C . For long-term storage, consider sterile filtering the solution into a sterile container. Non-proteinaceous buffers can generally be stored for an extended period under proper conditions, but it is good practice to prepare fresh buffer for critical experiments.

Q4: Can I autoclave my this compound (Bicine) buffer solution?

A4: While some biological buffers can be autoclaved, it is generally recommended to sterilize this compound (Bicine) solutions by filtration through a 0.22 µm filter. Autoclaving can sometimes lead to the degradation of buffer components, which can affect the final pH and buffering capacity.

Q5: What are some common applications of this compound (Bicine) buffer?

A5: this compound (Bicine) buffer is frequently used in various biochemical and molecular biology applications, including:

  • Enzyme assays

  • Protein crystallization

  • Electrophoresis, particularly in resolving proteins in the higher molecular weight range.

Troubleshooting Guide

This guide addresses common issues that can lead to pH instability in this compound (Bicine) buffer solutions.

Problem Potential Cause Troubleshooting Steps
pH is drifting downwards (becoming more acidic) 1. Absorption of atmospheric CO₂: Carbon dioxide from the air can dissolve in the buffer, forming carbonic acid and lowering the pH.[1][2]1. Keep the buffer container tightly sealed when not in use. Prepare fresh buffer if significant drift is observed.
2. Microbial contamination: Bacteria or fungi can grow in the buffer and produce acidic byproducts.[3][4]2. Sterile-filter the buffer solution. Store at 4°C. Visually inspect for any signs of microbial growth before use.
pH is drifting upwards (becoming more alkaline) 1. Loss of volatile components: If the buffer was prepared with a volatile acid (not typical for Bicine), its evaporation could lead to a pH increase.1. Ensure the buffer container is well-sealed.
2. Interaction with glassware: Basic residues on poorly cleaned glassware can leach into the buffer.2. Use thoroughly cleaned and rinsed glassware.
Inconsistent or erratic pH readings 1. Faulty pH electrode: The pH electrode may be dirty, improperly calibrated, or nearing the end of its lifespan.[5][6]1. Clean the electrode according to the manufacturer's instructions. Recalibrate the pH meter using fresh calibration standards. If the problem persists, replace the electrode.
2. Temperature fluctuations: The pKa of a buffer can be temperature-dependent. Measuring pH at different temperatures will give different readings.[7]2. Always measure and adjust the pH of the buffer at the temperature at which it will be used.
3. Incorrect buffer concentration: Diluting the buffer reduces its buffering capacity, making it more susceptible to pH changes.3. Prepare the buffer at the intended concentration. Avoid significant dilutions unless the protocol specifies it.
Precipitate formation in the buffer 1. Low solubility of buffer components at low temperatures. 1. Gently warm the buffer while stirring to redissolve the precipitate. Ensure all components are fully dissolved before use.
2. Interaction with other reagents: Bicine can form complexes with some metal ions.2. Check for known incompatibilities between Bicine and other components in your experiment. Consider using an alternative buffer if necessary.

Experimental Protocols

Preparation of a 0.5 M this compound (Bicine) Stock Solution (pH 8.3)

Materials:

  • Bicine (N,N-Bis(2-hydroxyethyl)glycine) powder (M.W. 163.17 g/mol )

  • High-purity water (e.g., deionized, distilled)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beaker

Procedure:

  • Weigh out 81.59 g of Bicine powder.

  • Transfer the powder to a beaker containing approximately 800 mL of high-purity water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

  • Place the pH electrode in the solution and monitor the pH.

  • Slowly add the 5 M NaOH solution dropwise while continuously stirring and monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches 8.3.

  • Carefully transfer the solution to a 1 L volumetric flask.

  • Add high-purity water to bring the final volume to the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Store the stock solution at 4°C. For extended storage, sterile-filter the solution into a sterile container.

Visualizations

Troubleshooting_Workflow Troubleshooting pH Instability in this compound Buffer start pH Instability Observed check_ph_drift Is the pH drifting up or down? start->check_ph_drift drift_down Drifting Down (Acidic) check_ph_drift->drift_down Down drift_up Drifting Up (Alkaline) check_ph_drift->drift_up Up erratic_ph Erratic/Inconsistent pH check_ph_drift->erratic_ph Erratic co2_absorption Check for CO2 Absorption (Keep sealed) drift_down->co2_absorption microbial_growth Check for Microbial Growth (Sterile filter, store at 4°C) drift_down->microbial_growth volatile_loss Check for Volatile Component Loss (Keep sealed) drift_up->volatile_loss glassware_contamination Check Glassware Cleanliness drift_up->glassware_contamination electrode_issue Troubleshoot pH Electrode (Clean, Calibrate, Replace) erratic_ph->electrode_issue temp_issue Check for Temperature Fluctuations (Measure at use temperature) erratic_ph->temp_issue concentration_issue Verify Buffer Concentration erratic_ph->concentration_issue resolve Issue Resolved co2_absorption->resolve microbial_growth->resolve volatile_loss->resolve glassware_contamination->resolve electrode_issue->resolve temp_issue->resolve concentration_issue->resolve

Caption: Troubleshooting workflow for pH instability.

Buffer_Preparation_Workflow This compound (Bicine) Buffer Preparation Workflow start Start weigh Weigh Bicine Powder start->weigh dissolve Dissolve in High-Purity Water weigh->dissolve calibrate_ph Calibrate pH Meter dissolve->calibrate_ph adjust_ph Adjust pH with NaOH/HCl calibrate_ph->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume mix Mix Thoroughly final_volume->mix store Store at 4°C (Sterile Filter for Long-Term) mix->store end Ready for Use store->end

Caption: Buffer preparation workflow.

References

Technical Support Center: Overcoming Poor Cell Viability with Glycine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell viability in in vitro experiments. While information on the direct use of Diethylglycine (DEG) for improving routine cell culture viability is limited, this guide focuses on its parent compound, Glycine (B1666218), which has well-documented cytoprotective effects. The principles and protocols outlined here for Glycine may serve as a valuable starting point for investigating the potential benefits of its derivatives.

Troubleshooting Guide: Diagnosing and Addressing Poor Cell Viability

Low cell viability can compromise experimental results. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: High Levels of Cell Death Immediately After Thawing

This is a frequent problem that can often be traced to the cryopreservation or thawing process.

Potential CauseRecommended Solution
Improper Freezing Use a controlled-rate freezer or a freezing container to ensure a consistent cooling rate of -1°C per minute. Utilize an appropriate cryoprotectant, such as DMSO, at the recommended concentration.[1]
Incorrect Storage Store cryovials in the vapor phase of liquid nitrogen (below -130°C) to maintain maximum viability.[1]
Slow Thawing Thaw vials rapidly in a 37°C water bath (approximately 60-90 seconds) until a small ice crystal remains.[2]
Cryoprotectant Toxicity Dilute the thawed cells immediately in pre-warmed complete culture medium to reduce the concentration of the cryoprotectant. Centrifuge the cells at a low speed to pellet them and resuspend in fresh medium before seeding.[2]
Osmotic Stress Consider supplementing the thawing and initial culture medium with Glycine (e.g., 1-10 mM) to help mitigate osmotic stress.[3]

Issue 2: Gradual Decline in Cell Viability During Routine Culture

A slow decrease in viability may point to suboptimal culture conditions or the accumulation of toxic byproducts.

Potential CauseRecommended Solution
Nutrient Depletion For long-term cultures, replenish the medium periodically to ensure essential nutrients are not depleted.[4]
Accumulation of Toxic Byproducts Metabolically active cells secrete waste products like lactate (B86563) and ammonia, which can be toxic. Regular media exchange can alleviate this.[4]
Suboptimal Culture Conditions Ensure the incubator is calibrated for the correct temperature, CO2, and humidity levels. Use the appropriate culture medium and serum for your specific cell line.[5]
Contamination Regularly check for microbial contamination (e.g., bacteria, yeast, fungi, mycoplasma).[5]

Issue 3: Poor Cell Attachment (for adherent cells)

Failure of adherent cells to attach to the culture vessel surface is a common problem.

Potential CauseRecommended Solution
Over-trypsinization Use the lowest effective concentration of trypsin for the shortest possible time to detach cells. Neutralize the trypsin with serum-containing medium or a trypsin inhibitor.
Cell Passage Number High passage numbers can lead to senescence and reduced attachment. Use cells from a low-passage stock.
Culture Vessel Surface Ensure the culture vessels are tissue culture-treated. For some cell types, coating the surface with extracellular matrix proteins (e.g., collagen, fibronectin) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEG) and how is it related to Glycine?

A1: this compound (DEG) is a derivative of Glycine, the simplest amino acid.[6][7][8][9] While Glycine has known cytoprotective effects, specific research on the use of DEG to improve general cell viability in culture is not extensively documented.

Q2: What is the proposed mechanism for Glycine's cytoprotective effects?

A2: Glycine has been shown to protect cells from various injuries. One of the primary mechanisms is the prevention of plasma membrane rupture, a key event in necrotic cell death.[10][11] Additionally, Glycine can modulate important signaling pathways. For instance, it can activate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[12] It has also been shown to suppress the AGE/RAGE signaling pathway, which is associated with oxidative stress and cellular damage.[13]

Q3: At what concentration should I consider using Glycine as a supplement?

A3: The optimal concentration of Glycine can be cell-type dependent. Studies have shown beneficial effects at concentrations ranging from 0.5 mM to 10 mM.[3][10] It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.

Q4: Can Glycine supplementation affect my experimental outcomes?

A4: Yes, it is possible. Glycine is a biologically active molecule and can influence cellular processes.[10] Therefore, it is crucial to include appropriate controls in your experiments. For example, you should have a control group of cells cultured without Glycine supplementation to assess its baseline effects.

Q5: How should I prepare a Glycine stock solution for cell culture?

A5: Prepare a sterile stock solution of Glycine in a buffered saline solution (e.g., PBS) or water. A common stock concentration is 1 M. This can then be diluted to the desired final concentration in your culture medium. Ensure the final solution is sterile by filtering it through a 0.22 µm filter.

Quantitative Data on Glycine Supplementation

The following tables summarize quantitative data from studies on the effects of Glycine.

Table 1: Effect of Glycine Supplementation on Lifespan in Mice [14][15]

SexLifespan Increasep-value
Male4% - 6%0.002
Female4% - 6%< 0.001

Table 2: Effect of Glycine Supplementation on Porcine Oocyte Viability After Vitrification [3]

Glycine ConcentrationCleavage Rate (%)
0 mM (Control)36.4 ± 2.3
1 mMSignificantly Improved
6 mMSignificantly Improved
10 mMSignificantly Improved

Note: The original paper states a significant improvement without providing the exact percentages for the supplemented groups in the abstract.

Experimental Protocols

Protocol 1: Preparation of a 1 M Glycine Stock Solution

  • Weigh out 7.507 g of cell culture-grade Glycine powder.

  • Dissolve the Glycine in 80 mL of sterile phosphate-buffered saline (PBS) or cell culture-grade water.

  • Gently warm the solution if necessary to aid dissolution.

  • Once fully dissolved, adjust the final volume to 100 mL with PBS or water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 4°C.

Protocol 2: Dose-Response Experiment to Determine Optimal Glycine Concentration

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Media Preparation: Prepare a series of culture media containing different concentrations of Glycine (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM) by diluting your sterile 1 M stock solution.

  • Treatment: Remove the old medium from the cells and replace it with the media containing the different Glycine concentrations. Include a vehicle-only control (0 mM Glycine).

  • Incubation: Incubate the cells for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or a real-time viability assay) to determine the percentage of viable cells at each concentration.

  • Analysis: Plot cell viability against Glycine concentration to identify the optimal concentration that enhances viability without causing toxicity.

Visualizations

G cluster_0 Troubleshooting Poor Cell Viability Start Poor Cell Viability Observed Thawing Issue Occurs After Thawing? Start->Thawing Culture Issue During Routine Culture? Thawing->Culture No Thawing_Yes Check: - Freezing Protocol - Storage Conditions - Thawing Technique - Cryoprotectant Toxicity Thawing->Thawing_Yes Yes Attachment Poor Cell Attachment? Culture->Attachment No Culture_Yes Check: - Nutrient Depletion - Toxic Byproduct Accumulation - Culture Conditions - Contamination Culture->Culture_Yes Yes Attachment_Yes Check: - Over-trypsinization - Passage Number - Culture Vessel Surface Attachment->Attachment_Yes Yes End Cell Viability Improved Attachment->End No Thawing_Yes->End Culture_Yes->End Attachment_Yes->End

Caption: A flowchart for troubleshooting common causes of poor cell viability.

G cluster_1 Potential Signaling Pathways Modulated by Glycine Glycine Glycine Supplementation mTOR mTOR Pathway Glycine->mTOR Activates AGERAGE AGE/RAGE Pathway Glycine->AGERAGE Suppresses Growth Cell Growth & Proliferation mTOR->Growth Promotes OxidativeStress Oxidative Stress & Cellular Damage AGERAGE->OxidativeStress Induces

Caption: Simplified diagram of signaling pathways potentially modulated by Glycine.

G cluster_2 Experimental Workflow for Testing Glycine Supplementation Start Start: Seed Cells Prepare Prepare Media with Glycine Concentrations Start->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: A typical experimental workflow for evaluating the effect of Glycine.

References

Optimizing Diethylglycine Concentration for Enzyme Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N,N-Diethylglycine as a buffer in enzyme assays. Due to the limited availability of published data on Diethylglycine as a buffering agent, this guide emphasizes empirical determination of optimal conditions and provides a framework for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in an enzyme assay?

The optimal concentration of this compound can vary significantly depending on the specific enzyme, substrate, and overall reaction conditions. However, a typical starting range for zwitterionic buffers in enzyme assays is between 10 mM and 50 mM.[1] It is crucial to experimentally determine the ideal concentration for your specific assay by testing a range of concentrations and observing the effect on enzyme activity.

Q2: What is the effective pH range for a this compound buffer?

Q3: How do I prepare a this compound buffer?

A this compound buffer can be prepared by dissolving N,N-Diethylglycine (free acid) in water and adjusting the pH with a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). For detailed steps, refer to the Experimental Protocols section.

Q4: Can this compound interfere with my enzyme assay?

Like any buffer, this compound could potentially interact with the enzyme, substrate, or cofactors in your assay. It is important to run appropriate controls to assess any inhibitory or activating effects of the buffer itself.

Q5: How does temperature affect a this compound buffer?

The pH of amine-based buffers can be sensitive to temperature changes. It is advisable to measure and adjust the pH of your this compound buffer at the temperature at which you will be performing your enzyme assay.

Troubleshooting Guide

This guide addresses common problems that may arise when using a this compound buffer in enzyme assays.

Problem Possible Cause Recommended Solution
Low or no enzyme activity Incorrect buffer pH: The actual pH of the buffer may be outside the optimal range for your enzyme.Measure the pH of the buffer at the assay temperature and adjust as necessary. Experimentally determine the optimal pH for your enzyme by testing a range of pH values.
Buffer inhibition: this compound may be inhibiting your enzyme.Test a range of this compound concentrations to see if lower concentrations improve activity. Compare enzyme activity in this compound buffer to a different, known-compatible buffer system.
Incorrect enzyme or substrate concentration: The concentrations may not be optimal for the assay conditions.Titrate the enzyme and substrate concentrations to find the optimal working range.
Inconsistent or irreproducible results Buffer instability: The this compound buffer may be degrading over time.Prepare fresh buffer for each experiment. Store stock solutions at 4°C for short-term use and aliquot and freeze for long-term storage.
Temperature fluctuations: Variations in assay temperature can affect both the buffer pH and enzyme activity.Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Pipetting errors: Inaccurate pipetting can lead to significant variability.Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting steps.[3]
Precipitation in the assay well Poor solubility of components: The substrate, product, or enzyme may not be soluble at the working concentration and pH.Check the solubility of all components in the this compound buffer. You may need to adjust the pH or add a co-solvent (ensure the co-solvent does not inhibit the enzyme).
Buffer component precipitation: High concentrations of the buffer or interactions with other assay components could lead to precipitation.Try lowering the concentration of the this compound buffer.

Data Presentation

Table 1: Estimated Properties of N,N-Diethylglycine Buffer

PropertyEstimated Value/RangeNotes
pKa (amino group) ~9.5 - 10.5Based on the pKa of N,N-Dimethylglycine (~9.89)[4] and the electron-donating effect of ethyl groups. Experimental verification is essential.
Effective Buffering pH Range ~pH 9.0 - 11.0A buffer is generally effective within ±1 pH unit of its pKa.
Typical Starting Concentration 10 - 50 mMThis is a general range for zwitterionic buffers in enzyme assays.[1] The optimal concentration is enzyme-dependent.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M N,N-Diethylglycine Stock Buffer Solution

Materials:

  • N,N-Diethylglycine (MW: 131.17 g/mol )

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 100 mL)

Procedure:

  • Weigh this compound: Weigh out 1.312 g of N,N-Diethylglycine for a 100 mL of 0.1 M solution.

  • Dissolve in Water: Add the this compound to a beaker containing approximately 80 mL of deionized water.

  • Stir to Dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.

  • Adjust pH: While monitoring with a calibrated pH meter, slowly add 1 M NaOH or KOH dropwise to the solution until the desired pH (within the estimated buffering range of 9.0 - 11.0) is reached.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add deionized water to bring the final volume to 100 mL.

  • Storage: Store the buffer at 4°C. For long-term storage, filter-sterilize and store at 4°C or in frozen aliquots.

Protocol 2: Determining the Optimal this compound Concentration for an Enzyme Assay

Objective: To determine the concentration of this compound buffer that supports maximal enzyme activity without causing inhibition.

Procedure:

  • Prepare a Range of Buffer Concentrations: Prepare a series of this compound buffers at the desired pH (e.g., pH 9.5) with varying concentrations (e.g., 10, 25, 50, 100, and 200 mM).

  • Set up Enzyme Reactions: For each buffer concentration, set up your standard enzyme assay in triplicate. Ensure that the final concentrations of the enzyme, substrate, and any cofactors are constant across all conditions.

  • Include Controls:

    • No-enzyme control: For each buffer concentration, include a reaction mixture without the enzyme to measure any non-enzymatic substrate degradation.

    • Positive control buffer: If you have a buffer system known to work well for your enzyme, run the assay in that buffer for comparison.

  • Initiate and Monitor the Reaction: Initiate the reactions by adding the enzyme and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate Initial Rates: Determine the initial reaction velocity (V₀) for each buffer concentration.

  • Analyze the Data: Plot the initial velocity as a function of the this compound concentration. The optimal concentration will be the one that gives the highest enzyme activity. A significant decrease in activity at higher concentrations may indicate buffer inhibition.

Visualizations

Experimental_Workflow_for_Optimizing_Diethylglycine_Concentration Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Data Collection cluster_analysis Data Analysis prep_buffer Prepare this compound Buffers (Varying Concentrations at Fixed pH) setup_reactions Set up Reactions for Each Buffer Concentration prep_buffer->setup_reactions prep_reagents Prepare Enzyme, Substrate, and Cofactor Solutions prep_reagents->setup_reactions add_controls Include No-Enzyme and Positive Control Buffers setup_reactions->add_controls initiate_reaction Initiate Reactions by Adding Enzyme add_controls->initiate_reaction monitor_reaction Monitor Reaction Progress Over Time initiate_reaction->monitor_reaction calculate_rates Calculate Initial Reaction Velocities (V₀) monitor_reaction->calculate_rates plot_data Plot V₀ vs. [this compound] calculate_rates->plot_data determine_optimal Identify Optimal Concentration plot_data->determine_optimal Troubleshooting_Logic_for_Low_Enzyme_Activity Troubleshooting Low Enzyme Activity with this compound Buffer start Low or No Enzyme Activity check_ph Is the buffer pH correct for the assay temperature? start->check_ph adjust_ph Adjust pH and re-test check_ph->adjust_ph No check_inhibition Could this compound be inhibitory? check_ph->check_inhibition Yes adjust_ph->start vary_concentration Test a range of lower This compound concentrations check_inhibition->vary_concentration Possibly check_reagents Are enzyme and substrate concentrations optimal? check_inhibition->check_reagents Unlikely compare_buffer Compare with a known compatible buffer vary_concentration->compare_buffer compare_buffer->start optimize_reagents Titrate enzyme and substrate concentrations check_reagents->optimize_reagents No other_factors Consider other factors: reagent stability, inhibitors, etc. check_reagents->other_factors Yes optimize_reagents->start

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethylglycine (DEG) related experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (N,N-Diethylglycine) is an N-alkyl derivative of the amino acid glycine (B1666218).[1][2] In experimental research, it is primarily used in studies involving glycine transporters (GlyT1 and GlyT2), which are crucial for regulating glycine concentrations in the central nervous system.[3] It serves as a valuable tool in pharmaceutical development for its potential to enhance the efficacy, stability, and bioavailability of drugs.[4] Additionally, it is utilized as a substrate in enzyme assays to investigate enzyme kinetics and metabolic pathways.

Q2: What are the recommended storage conditions for this compound?

A2: For solid this compound, it is recommended to store it at 2-8°C in a tightly sealed container, away from moisture.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation, and stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months).[6]

Q3: What are the common safety precautions to take when handling this compound?

A3: this compound may cause skin, eye, and respiratory irritation.[1] It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that users might encounter during experiments involving this compound, presented in a question-and-answer format.

Problem 1: Inconsistent or non-reproducible results in cell-based assays.

  • Q: My results from cell-based assays using this compound are highly variable between experiments. What could be the cause?

  • A: Inconsistent results can stem from several factors:

    • Compound Stability: Repeated freeze-thaw cycles of your this compound stock solution can lead to its degradation.[6] It is advisable to prepare single-use aliquots.

    • pH of Solution: The stability of this compound solutions can be pH-dependent. Ensure that the pH of your buffers and media is consistent across all experiments.

    • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact assay outcomes. Maintain a consistent cell culture protocol.

    • Contamination: Microbial contamination can degrade the compound and affect cellular responses. Always use sterile techniques when preparing and handling solutions.[6]

Problem 2: Low solubility or precipitation of this compound in aqueous solutions.

  • Q: I am observing precipitation when I dissolve this compound in my aqueous buffer. How can I improve its solubility?

  • A: The solubility of glycine and its derivatives can be challenging and is influenced by the solvent composition and temperature.[7][8]

    • Adjusting pH: The solubility of amino acids is often lowest at their isoelectric point. Adjusting the pH of the solution away from this point can increase solubility.

    • Co-solvents: For compounds with limited aqueous solubility, the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, may be necessary. However, be mindful of the potential effects of the co-solvent on your experimental system.

    • Temperature: Gently warming the solution can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

Problem 3: Unexpected results or lack of activity in glycine transporter (GlyT) assays.

  • Q: I am not observing the expected inhibitory or substrate activity of this compound in my glycine transporter assay. What should I check?

  • A: Several factors can contribute to a lack of expected activity:

    • Incorrect Transporter Subtype: Ensure your cell line is expressing the correct glycine transporter subtype (GlyT1 or GlyT2) that is relevant to your study.

    • Assay Conditions: The IC50 values of glycine transporter inhibitors can be highly dependent on assay conditions, such as the concentration of glycine and the incubation time.[9] Refer to established protocols and ensure your parameters are optimized.

    • Compound Purity: Impurities in your this compound sample could interfere with the assay. Verify the purity of your compound.

    • Cellular Uptake: If using whole-cell assays, ensure that the compound can effectively cross the cell membrane to reach its target.

Quantitative Data Summary

The following table summarizes key quantitative data for a typical in vitro [³H]glycine uptake assay used to assess the activity of compounds on glycine transporters.

ParameterTypical Value/RangeNotes
Cell Seeding Density 10,000 - 40,000 cells/wellDependent on cell line and well format (e.g., 96-well plate).
[³H]glycine Concentration 10 - 50 nMShould be close to the Km value for the transporter.
Unlabeled Glycine 10 µMUsed to achieve the desired final glycine concentration.[10]
Compound Incubation Time 15 - 30 minutesPre-incubation period before adding [³H]glycine.[11]
Uptake Incubation Time 10 - 20 minutesTime for cells to take up [³H]glycine.
IC50 for known inhibitors Varies (nM to µM range)Highly dependent on the specific inhibitor and assay conditions.[9]

Experimental Protocols

Protocol: In Vitro [³H]Glycine Uptake Inhibition Assay

This protocol provides a general methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, on Glycine Transporter 1 (GlyT1) or Glycine Transporter 2 (GlyT2) expressed in a mammalian cell line.[10][11]

Materials:

  • Mammalian cell line stably expressing the human GlyT1 or GlyT2 transporter (e.g., HEK293, CHO).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Hanks' Balanced Salt Solution (HBSS) or a similar assay buffer.

  • [³H]glycine.

  • Non-radiolabeled glycine.

  • Test compound (e.g., this compound) and reference inhibitors.

  • Multi-well plates (e.g., 96-well).

  • Scintillation cocktail and scintillation counter.

Methodology:

  • Cell Culture: Culture the cells expressing the glycine transporter of interest in appropriate media and conditions until they reach approximately 90% confluency.

  • Cell Plating: Harvest the cells and seed them into multi-well plates at an optimized density. Allow the cells to adhere overnight.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed HBSS.

  • Compound Incubation: Add HBSS containing the desired concentrations of the test compound or vehicle control to each well. Incubate for 20 minutes at room temperature.

  • Glycine Uptake Initiation: Add a solution containing [³H]glycine and non-radiolabeled glycine to achieve the desired final concentrations.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold HBSS to remove extracellular [³H]glycine.

  • Cell Lysis and Scintillation Counting: Lyse the cells to release the intracellular contents. Add a scintillation cocktail to the cell lysate and quantify the amount of incorporated [³H]glycine using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 or GlyT2 inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Glycine_Transporter_Signaling_Pathway Glycine Transporter Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Vesicle Synaptic Vesicle (Glycine) Glycine_Cleft Glycine Vesicle->Glycine_Cleft Release GlyT2 GlyT2 GlyT2->Vesicle Recycling Glycine_Cleft->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_Cleft->GlyR Binds to Inhibitory NMDA NMDA Receptor Glycine_Cleft->NMDA Co-agonist Excitatory GlyT1 GlyT1 Glycine_Cleft->GlyT1 Uptake

Caption: Glycine Transporter Signaling Pathway.

Glycine_Uptake_Assay_Workflow [³H]Glycine Uptake Assay Workflow start Start culture Culture cells expressing GlyT1 or GlyT2 start->culture plate Plate cells in multi-well plate culture->plate wash Wash cells with assay buffer plate->wash incubate Pre-incubate with This compound/test compound wash->incubate add_glycine Add [³H]glycine incubate->add_glycine terminate Terminate uptake (wash with cold buffer) add_glycine->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count analyze Analyze data (IC50) count->analyze end End analyze->end

Caption: [³H]Glycine Uptake Assay Workflow.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Inconsistent Results start Inconsistent Results check_reagents Check Reagent Stability start->check_reagents Is it the reagents? check_cells Check Cell Health start->check_cells Is it the cells? check_protocol Review Protocol start->check_protocol Is it the protocol? aliquot Aliquot stock solutions? Avoid freeze-thaw. check_reagents->aliquot Yes fresh_solution Prepare fresh solutions? check_reagents->fresh_solution Yes check_reagents->check_cells No aliquot->check_cells Still inconsistent fresh_solution->check_cells Still inconsistent passage_number Consistent passage number? check_cells->passage_number Yes confluency Consistent confluency? check_cells->confluency Yes check_cells->check_protocol No passage_number->check_protocol Still inconsistent confluency->check_protocol Still inconsistent incubation_times Consistent incubation times? check_protocol->incubation_times Yes concentrations Accurate concentrations? check_protocol->concentrations Yes no_solution Consult Senior Researcher check_protocol->no_solution No obvious errors solution Problem Solved incubation_times->solution Problem identified concentrations->solution Problem identified

Caption: Troubleshooting Decision Tree.

References

How to increase the stability of Diethylglycine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of N,N-Diethylglycine stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing N,N-Diethylglycine stock solutions?

A1: For general use, sterile, purified water (e.g., Milli-Q® or equivalent) is a good starting point, especially if using the hydrochloride salt of N,N-Diethylglycine, which is more water-soluble.[1] For applications requiring organic solvents, dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating highly concentrated stock solutions that can be further diluted in aqueous buffers. However, it is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store my N,N-Diethylglycine stock solutions for optimal stability?

A2: For short-term storage (up to one month), we recommend storing aqueous stock solutions in small, single-use aliquots in tightly sealed vials at -20°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For long-term storage, lyophilization of the N,N-Diethylglycine solution is the preferred method to ensure maximum stability. The lyophilized powder should be stored at -20°C or below in a desiccated environment.

Q3: I observed a precipitate in my stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur, especially with highly concentrated stock solutions. Gently warm the solution to 37°C and vortex or sonicate briefly to help redissolve the compound. If the precipitate persists, it may indicate that the concentration is too high for the solvent at that temperature. In this case, you may need to prepare a more dilute stock solution.

Q4: Can I add antioxidants to my N,N-Diethylglycine stock solution to improve stability?

A4: The addition of antioxidants can be beneficial in preventing oxidative degradation. However, the choice of antioxidant is critical. Some antioxidants, like sodium bisulfite, have been shown to react with and degrade certain amino acids.[2] If oxidative degradation is a concern, consider using antioxidants such as ascorbic acid or adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[3] It is advisable to first conduct a small-scale pilot experiment to confirm the compatibility and effectiveness of the chosen antioxidant with N,N-Diethylglycine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity in experiments Degradation of N,N-Diethylglycine in the stock solution due to improper storage or handling.Prepare fresh stock solutions. Aliquot new stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Confirm the activity of a new batch of stock solution with a positive control experiment.
Inconsistent experimental results Instability of N,N-Diethylglycine in the working solution (e.g., cell culture media or assay buffer).Prepare working solutions fresh from a stable stock solution immediately before each experiment. Evaluate the stability of N,N-Diethylglycine in your specific experimental buffer system over the time course of your experiment.
Discoloration of the stock solution This may indicate chemical degradation, such as oxidation.Discard the discolored solution and prepare a fresh stock. To prevent this, consider preparing solutions with deoxygenated solvents and storing them under an inert gas atmosphere (e.g., argon or nitrogen). Protect solutions from light by using amber vials.[2]
pH shift in the stock solution over time Degradation of N,N-Diethylglycine can lead to the formation of acidic or basic byproducts.Monitor the pH of your stock solution periodically. If a significant pH shift is observed, it is an indicator of degradation, and the solution should be discarded. Preparing stock solutions in a buffered system can help maintain a stable pH.

Experimental Protocols

Protocol 1: Preparation of a Stabilized N,N-Diethylglycine Aqueous Stock Solution

Objective: To prepare a buffered aqueous stock solution of N,N-Diethylglycine with enhanced stability.

Materials:

  • N,N-Diethylglycine hydrochloride

  • Sterile, purified water (e.g., Milli-Q®)

  • Sodium phosphate (B84403) monobasic and dibasic

  • 0.22 µm sterile syringe filter

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Prepare a 100 mM sodium phosphate buffer solution at pH 6.5.

  • Dissolve the desired amount of N,N-Diethylglycine hydrochloride in the phosphate buffer to achieve the target concentration (e.g., 100 mM).

  • Gently vortex the solution until the solid is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage.

Protocol 2: Stability-Indicating HPLC Method for N,N-Diethylglycine

Objective: To quantify the concentration of N,N-Diethylglycine and detect the presence of degradation products. This method is adapted from established methods for similar amino acid derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Procedure:

  • Prepare a standard curve of N,N-Diethylglycine in the same solvent as your stock solution.

  • Inject your N,N-Diethylglycine samples (from stability studies) and standards onto the HPLC system.

  • Integrate the peak corresponding to N,N-Diethylglycine and quantify its concentration using the standard curve.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Quantitative Data Summary

The following table presents hypothetical stability data for a 100 mM N,N-Diethylglycine hydrochloride stock solution under various storage conditions, as would be determined by the HPLC method described above.

Storage ConditionSolventDuration% N,N-Diethylglycine Remaining (Hypothetical)
4°CWater1 week95%
4°CpH 6.5 Phosphate Buffer1 week98%
-20°CWater1 month97%
-20°CpH 6.5 Phosphate Buffer1 month99%
Room Temperature (25°C)Water1 week80%
Room Temperature (25°C)pH 6.5 Phosphate Buffer1 week85%
LyophilizedN/A6 months at -20°C>99%

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep1 Weigh N,N-Diethylglycine HCl prep2 Dissolve in chosen solvent (e.g., water, buffer, DMSO) prep1->prep2 prep3 Sterile Filter (0.22 µm) prep2->prep3 prep4 Aliquot into amber vials prep3->prep4 store1 Short-term: -20°C prep4->store1 Store store2 Long-term: -80°C prep4->store2 Store store3 Lyophilized: -20°C prep4->store3 Store analysis1 Collect aliquots at defined time points store1->analysis1 Test store2->analysis1 Test store3->analysis1 Test analysis2 Perform HPLC analysis analysis1->analysis2 analysis3 Quantify remaining N,N-Diethylglycine analysis2->analysis3 analysis4 Identify degradation products analysis3->analysis4

Caption: Experimental workflow for preparing and assessing the stability of N,N-Diethylglycine stock solutions.

degradation_pathways DEG N,N-Diethylglycine N_Oxide N,N-Diethylglycine N-oxide DEG->N_Oxide Oxidative Stress Deamination Deamination Products (e.g., Glyoxylic acid + Diethylamine) DEG->Deamination Hydrolytic/Thermal Stress Decarboxylation Decarboxylation Product (Ethyl(methyl)amine) DEG->Decarboxylation Thermal Stress Oxidation Oxidation (e.g., H₂O₂) Hydrolysis Hydrolysis (Acid/Base) Thermal Thermal Stress (Heat)

Caption: Potential degradation pathways of N,N-Diethylglycine under various stress conditions.

References

Technical Support Center: Avoiding Interference of Diethylglycine in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid interference from N,N-Diethylglycine (DEG) in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is N,N-Diethylglycine (DEG) and why might it be present in my samples?

A1: N,N-Diethylglycine is a synthetic amino acid derivative.[1][2] It can be introduced into samples as a metabolite of certain drugs, a component of a synthesis or formulation buffer, or a contaminant. Its presence can be problematic in various analytical assays.

Q2: How can DEG interfere with my analytical assay?

A2: As a secondary amine, DEG can interfere with assays in several ways:

  • Reaction with assay reagents: The lone pair of electrons on the nitrogen atom makes it nucleophilic and capable of reacting with various reagents.

  • Fluorescence quenching or enhancement: Amines can interact with fluorophores, leading to inaccurate measurements in fluorescence-based assays.[3]

  • Altering reaction kinetics: DEG can affect the rate of enzymatic reactions, leading to incorrect quantification of enzyme activity.

  • Non-specific binding in immunoassays: The charged nature of DEG can lead to non-specific binding to antibodies or plates in immunoassays like ELISA, causing false positive or negative results.[4]

  • Interference in colorimetric assays: Amines can interfere with common protein quantification assays like the Bicinchoninic acid (BCA) assay.[5][6]

Q3: What are the common signs of DEG interference in my assay?

A3: Signs of interference may include:

  • Unexpectedly high or low readings.

  • Poor reproducibility between replicate samples.

  • Non-linear dose-response curves.

  • Appearance of "ghost peaks" in chromatography.[7][8]

  • High background signal in fluorescence or colorimetric assays.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating DEG interference in common analytical assays.

Issue 1: Inaccurate results in fluorescence-based assays.

Symptoms:

  • Lower or higher than expected fluorescence intensity.

  • High background fluorescence.

  • Inconsistent readings.

Troubleshooting Workflow:

Troubleshooting Fluorescence Assay Interference A Inaccurate Fluorescence Readings B Run a 'DEG only' control (DEG in assay buffer without analyte) A->B C Does DEG show intrinsic fluorescence or quenching? B->C D Yes C->D Yes E No C->E No F Implement Sample Cleanup (See Protocol 1 or 2) D->F G Consider Derivatization (See Protocol 3) D->G I Interference likely from another source. Investigate other sample components. E->I H Re-evaluate assay after cleanup/derivatization F->H G->H

Caption: Troubleshooting workflow for fluorescence assay interference.

Corrective Actions:

  • Run Controls: Run a control sample containing only DEG in the assay buffer to determine if it is intrinsically fluorescent at the excitation and emission wavelengths used or if it quenches the signal of the fluorescent probe.

  • Sample Cleanup: If interference is confirmed, remove DEG from the sample prior to analysis using one of the following methods:

    • Protocol 1: Liquid-Liquid Extraction (LLE) with pH Adjustment.

    • Protocol 2: Solid-Phase Extraction (SPE).

  • Derivatization: If sample cleanup is not feasible or insufficient, consider derivatizing DEG to a non-interfering form.

    • Protocol 3: Derivatization of Secondary Amines.

Issue 2: Unexpected results in High-Performance Liquid Chromatography (HPLC).

Symptoms:

  • Ghost peaks in the chromatogram.

  • Poor peak shape (tailing or fronting).

  • Shifting retention times.

  • Irreproducible peak areas.

Troubleshooting Workflow:

Troubleshooting HPLC Interference A Unexpected HPLC Results B Inject a 'DEG standard' A->B C Does DEG co-elute with the analyte of interest? B->C D Yes C->D Yes E No C->E No F Optimize Chromatographic Method (e.g., change mobile phase, gradient, or column) D->F G Implement Sample Cleanup (See Protocol 1 or 2) D->G H Consider Derivatization (See Protocol 3) D->H J Problem likely due to other factors (e.g., contaminated mobile phase, injector issues). Consult general HPLC troubleshooting guides. E->J I Re-analyze sample F->I G->I H->I

Caption: Troubleshooting workflow for HPLC interference.

Corrective Actions:

  • Method Optimization: Adjust the mobile phase composition, gradient, or use a different column chemistry to resolve the DEG peak from the analyte of interest.

  • Sample Cleanup: If chromatographic resolution is not possible, remove DEG using LLE (Protocol 1) or SPE (Protocol 2).

  • Derivatization: Derivatize DEG to alter its retention time and improve detection (Protocol 3). This is particularly useful for GC-MS analysis where derivatization increases volatility.[9][10]

Issue 3: Inaccurate quantification in colorimetric protein assays (e.g., BCA assay).

Symptoms:

  • Falsely elevated or decreased protein concentrations.

  • High background absorbance.

Troubleshooting Workflow:

Troubleshooting Colorimetric Assay Interference A Inaccurate Protein Quantification B Run a 'DEG only' control (DEG in assay buffer) A->B C Does DEG interfere with color development? B->C D Yes C->D Yes E No C->E No F Dilute the sample D->F G Precipitate protein to remove DEG (e.g., acetone (B3395972) or TCA precipitation) D->G H Use an alternative, amine-insensitive assay (e.g., Bradford assay) D->H J Interference from another component is likely E->J I Re-measure protein concentration F->I G->I H->I

Caption: Troubleshooting workflow for colorimetric assay interference.

Corrective Actions:

  • Dilution: Diluting the sample can often reduce the concentration of DEG to a non-interfering level.[5][11]

  • Protein Precipitation: Use methods like acetone or trichloroacetic acid (TCA) precipitation to separate the protein from interfering substances like DEG.[5][6]

  • Alternative Assay: Switch to a protein assay that is less susceptible to interference from amines, such as the Bradford assay. However, be aware of the specific limitations of the chosen assay.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Diethylglycine

This protocol is based on the principle of altering the polarity of DEG by changing the pH of the aqueous solution.

Methodology:

  • Acidification: To an aqueous sample containing DEG, add a dilute acid (e.g., 1 M HCl) to adjust the pH to ~2. At this pH, the amine group of DEG will be protonated, making it highly water-soluble.

  • Extraction of Neutral/Acidic Analytes: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Vortex thoroughly and allow the layers to separate. The organic layer will contain neutral and acidic analytes, while the protonated DEG will remain in the aqueous layer.

  • Basification (for extraction of DEG): To the aqueous layer, add a dilute base (e.g., 1 M NaOH) to adjust the pH to >10. This will deprotonate the amine, making it less polar.

  • Extraction of DEG: Add an equal volume of a water-immiscible organic solvent. Vortex and allow the layers to separate. The deprotonated DEG will now be in the organic layer.

  • Evaporation and Reconstitution: The organic layer can be evaporated to dryness and the residue reconstituted in a suitable solvent for analysis.

Table 1: Efficiency of Amine Extraction at Different pH Values

Analyte TypeSample pHExtraction Efficiency into Organic Solvent
Basic (e.g., DEG)pH < pKaLow
Basic (e.g., DEG)pH > pKaHigh[12]
AcidicpH < pKaHigh
AcidicpH > pKaLow
NeutralAny pHHigh

Note: The pKa of the tertiary amine in N,N-diethylglycine is estimated to be around 10. For efficient extraction into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 units above the pKa.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal

SPE can be used to either retain DEG while the analyte of interest passes through, or vice-versa.

Methodology (Cation Exchange SPE to Retain DEG):

  • Column Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Adjust the sample pH to < 4 to ensure DEG is protonated. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to elute neutral and acidic analytes.

  • Elution of DEG (if needed): Elute the retained DEG with a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

Table 2: Common SPE Sorbents for Amine Cleanup

Sorbent TypeMechanismRecommended for
C18, C8 (Reverse Phase)Hydrophobic interactionsRetaining non-polar analytes while polar DEG passes through in an aqueous mobile phase.
SCX (Strong Cation Exchange)Ion exchangeRetaining protonated basic compounds like DEG.[13]
Mixed-Mode (e.g., C8 & SCX)Hydrophobic and ion exchangeRetaining basic compounds with some hydrophobic character.
Protocol 3: Derivatization of this compound for Chromatographic Analysis

Derivatization can make DEG more volatile for GC-MS or add a chromophore/fluorophore for HPLC-UV/Fluorescence detection.

Methodology (General Acylation):

  • Sample Preparation: The sample containing DEG should be in an aprotic solvent.

  • Reagent Addition: Add an acylating agent (e.g., a solution of an acyl chloride like dansyl chloride or an acid anhydride) and a base catalyst (e.g., triethylamine).

  • Reaction: Incubate the mixture at a specified temperature and time (e.g., 70°C for 30 minutes for dabsyl chloride).[14]

  • Quenching: Stop the reaction by adding a quenching solution if necessary.

  • Analysis: The derivatized sample is now ready for injection into the chromatograph.

Table 3: Comparison of Common Derivatization Reagents for Secondary Amines

ReagentDetection MethodReaction ConditionsDerivative Stability
Dansyl ChlorideFluorescence, UVBasic pH, 30-60 min at 40-60°CGood[1]
Dabsyl ChlorideUV-Vis (Visible)Basic pH, 15-30 min at 70°C[14]Good
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Fluorescence, UVBasic pH, rapid at room temp[14]Moderate, can be unstable[1]
Acyl Chlorides (e.g., Benzoyl Chloride)UVBasic pH, room temperatureGood[1]
Silylating Agents (e.g., BSTFA)GC-MSAnhydrous conditions, heating may be requiredMoisture sensitive

Sample Handling and Storage

To minimize the risk of interference and analyte degradation, proper sample handling and storage are crucial.

Recommendations:

  • Storage Temperature: For long-term storage, keep biological samples frozen at -70°C or lower. For short-term storage (up to 7 days), 4°C is generally acceptable for many analytes, though enzymatic degradation can still occur.[4][15] Room temperature storage should be avoided as it can lead to significant analyte degradation.[15]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect the stability of some analytes. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

  • Sample Stability Studies: If DEG or the analyte of interest is expected to be unstable, it is recommended to conduct a stability study under the intended storage conditions. Studies have shown that some amino acids in dried blood spots can degrade significantly over time, even when stored at 4°C.[16]

References

Technical Support Center: Purification of Synthesized N,N-Diethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N,N-Diethylglycine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N,N-Diethylglycine.

Problem 1: Low Yield or No Crystal Formation During Recrystallization
Potential CauseRecommended Solution
Inappropriate Solvent System The ideal solvent should dissolve N,N-Diethylglycine when hot and have low solubility when cold. Ethanol (B145695)/water mixtures are a good starting point. Experiment with different ratios to find the optimal balance.
Insufficient Concentration The solution may not be saturated. Before cooling, concentrate the solution by carefully evaporating some of the solvent to the point of slight turbidity (the "cloud point").
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.
Presence of Impurities Certain impurities can inhibit crystallization. If the product is heavily contaminated, consider a preliminary purification step, such as column chromatography, before recrystallization.
Problem 2: Product Contamination with Starting Materials
Potential CauseRecommended Solution
Incomplete Reaction Ensure the synthesis reaction has gone to completion by monitoring with an appropriate technique, such as Thin Layer Chromatography (TLC). If necessary, adjust reaction time, temperature, or stoichiometry.
Similar Polarity of Product and Impurities Unreacted diethylamine (B46881) or chloroacetic acid may have similar polarities to N,N-Diethylglycine, making separation by normal-phase chromatography challenging. Consider using reversed-phase chromatography or adjusting the pH during an aqueous workup to exploit the zwitterionic nature of the product.
Problem 3: Oiling Out During Recrystallization
Potential CauseRecommended Solution
High Concentration of Impurities Oiling out can occur when the melting point of the impure mixture is lower than the boiling point of the recrystallization solvent. A preliminary purification step may be necessary.
Solvent System Too Nonpolar If using a mixed solvent system, the addition of the anti-solvent may be too rapid or the overall polarity may be too low. Add the anti-solvent dropwise to the hot solution until the cloud point is reached, then add a few drops of the "good" solvent to redissolve the initial precipitate before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized N,N-Diethylglycine?

A1: The most common and effective methods for purifying N,N-Diethylglycine are recrystallization and column chromatography. For high purity, a combination of these techniques is often employed.

Q2: What are the likely impurities in N,N-Diethylglycine synthesized from diethylamine and an acetic acid derivative?

A2: Common impurities include unreacted starting materials such as diethylamine and chloroacetic acid, as well as inorganic salts formed during the reaction, like sodium chloride.[1]

Q3: What is a good starting point for a recrystallization solvent for N,N-Diethylglycine?

A3: Due to the polar nature of the amino acid, a mixed solvent system is often effective. A good starting point is an ethanol/water mixture.[2][3] The N,N-Diethylglycine should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Slow cooling should then induce crystallization.

Q4: My N,N-Diethylglycine is a zwitterion. How does this affect purification?

A4: The zwitterionic nature of N,N-Diethylglycine means its solubility is highly pH-dependent. This property can be exploited during purification. For example, adjusting the pH of an aqueous solution can help in separating it from non-ionizable impurities through extraction.[4] For chromatographic purification of zwitterionic compounds, reversed-phase chromatography with pH-controlled mobile phases can be very effective.[5]

Q5: I am seeing multiple spots on my TLC plate after purification. What could be the cause?

A5: This could be due to several factors. It's possible that the purification was incomplete and impurities are still present. Another possibility is the degradation of the compound on the acidic silica (B1680970) gel of the TLC plate. You can test for this by spotting the sample, waiting for a period, and then developing the plate to see if new spots have formed.

Experimental Protocols

General Recrystallization Protocol (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude N,N-Diethylglycine in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Induce Saturation: Add hot water dropwise to the hot ethanol solution until a persistent cloudiness is observed. Add a few more drops of hot ethanol to just redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

General Column Chromatography Protocol
ParameterRecommendation
Stationary Phase Silica gel (for normal-phase) or C18 silica (for reversed-phase).
Mobile Phase (Normal-Phase) A mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane). A small amount of acid (e.g., trifluoroacetic acid) or base (e.g., triethylamine) may be added to improve peak shape.
Mobile Phase (Reversed-Phase) A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a pH-adjusting buffer.
Detection Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin) can be used to monitor the separation.

Visualizations

PurificationWorkflow crude Crude N,N-Diethylglycine dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Crystals collect->dry pure Pure N,N-Diethylglycine dry->pure

Caption: General workflow for the purification of N,N-Diethylglycine by recrystallization.

TroubleshootingPurification start Purification Attempt check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield oiling_out Oiling Out troubleshoot->oiling_out contamination Contamination troubleshoot->contamination

Caption: Logical flow for troubleshooting common purification challenges.

References

Navigating Diethylglycine Reactions: A Technical Support Guide for Optimal Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing solvent choice for reactions involving Diethylglycine (N,N-diethylglycine). Through a series of targeted FAQs and troubleshooting guides, this document aims to address common challenges encountered during experimentation, thereby streamlining process development and improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a this compound reaction?

A1: The choice of solvent is critical and should be guided by several factors:

  • Solubility: this compound, as an amino acid derivative, can exhibit poor solubility in non-polar organic solvents.[1] It is crucial to select a solvent that can dissolve all reactants to ensure a homogeneous reaction mixture.

  • Reaction Type: The nature of the reaction (e.g., N-alkylation, acylation, peptide coupling) will dictate the optimal solvent properties. For instance, polar aprotic solvents are often preferred for SN2-type reactions.

  • Reactant and Product Stability: The solvent should be inert and not promote the decomposition of starting materials or products.

  • Reaction Kinetics: The polarity of the solvent can significantly influence the reaction rate by stabilizing or destabilizing transition states.[2][3]

  • Downstream Processing: Consideration should be given to the ease of solvent removal and product purification during workup.

Q2: How does solvent polarity impact the rate of this compound reactions?

A2: Solvent polarity plays a pivotal role in reaction kinetics. For many reactions, particularly those involving the formation of charged intermediates or transition states, polar solvents can lead to faster reaction rates through stabilization.[2][3] However, the effect is highly dependent on the reaction mechanism. Protic solvents (e.g., water, alcohols) can solvate and potentially deactivate nucleophiles through hydrogen bonding, which may slow down certain reactions.[4][5] In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often excellent choices as they can dissolve a range of reactants without strongly solvating nucleophiles.

Q3: Can this compound's steric hindrance be a challenge in reactions, and how can solvent choice help?

A3: Yes, the two ethyl groups on the nitrogen atom of this compound create significant steric hindrance. This can make reactions like peptide coupling particularly challenging. To address this, solvents with superior solvating properties, such as N-Methyl-2-pyrrolidone (NMP), can be more effective than the commonly used Dimethylformamide (DMF). NMP can help to better solvate the sterically hindered amino acid and the growing peptide chain, potentially improving reaction efficiency.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with this compound and provides potential solutions related to solvent optimization.

Issue Potential Cause(s) Suggested Solutions
Low or No Reaction Conversion 1. Poor solubility of this compound or other starting materials. 2. Inappropriate solvent polarity for the reaction mechanism. 3. Deactivation of nucleophiles by protic solvents.1. Switch to a more polar solvent such as DMF, DMSO, or NMP. For particularly challenging solubility issues, consider using a co-solvent system, for example with 2,2,2-trifluoroethanol. 2. If a polar transition state is expected, ensure a sufficiently polar solvent is used. 3. For reactions requiring a strong nucleophile, switch from a protic solvent (e.g., methanol) to a polar aprotic solvent (e.g., acetonitrile, DMF).
Significant Side Product Formation (e.g., over-alkylation) 1. The reaction conditions (including solvent) favor the side reaction. 2. High concentration of reactants leading to undesired intermolecular reactions.1. Altering the solvent may change the selectivity of the reaction. For instance, in some cases, less polar solvents might reduce the rate of competing side reactions. 2. While not strictly a solvent issue, ensure that reactant concentrations are optimized. Sometimes, a more dilute solution can favor the desired intramolecular reaction.
Product is Difficult to Purify 1. The product is an oil instead of a solid. 2. The product has similar polarity to the solvent or byproducts.1. Oily products can sometimes be solidified by trituration with a non-polar solvent like hexane (B92381) or diethyl ether. 2. Choose a solvent with a boiling point that allows for easy removal by rotary evaporation. If purification is by chromatography, ensure the reaction solvent does not interfere with the separation.
Peptide Coupling with this compound is Inefficient 1. Steric hindrance of this compound impeding the reaction. 2. Aggregation of the peptide chain.1. Switch from DMF to NMP, which has better solvating properties for hindered amino acids.[6] 2. For aggregating sequences, consider using a solvent mixture such as DMSO/DMF to disrupt intermolecular hydrogen bonding.

Solvent Effects on Reaction Yield: A Comparative Overview

The following table summarizes the impact of different solvents on the yield of a representative multicomponent reaction involving a glycine (B1666218) derivative, which serves as an analogue for this compound reactions. This data highlights the critical role of solvent selection in optimizing reaction outcomes.

Solvent System Concentration (M) Relative Yield (%) Reference
Methanol0.466[7]
Methanol0.2High[7]
Ethanol/Methanol (60/40)0.2High[7]
Acetonitrile/Methanol (60/40)0.2Intermediate[7]
THF/Methanol (60/40)0.2Poor[7]

Note: Yields are based on a Ugi reaction with Boc-glycine and are intended to be illustrative of solvent effects.

Experimental Protocols

Protocol: Acylation of Fmoc-Protected this compound

This protocol provides a general method for the acylation of Fmoc-protected this compound, a common step in peptide synthesis.

Materials:

  • Fmoc-Diethylglycine

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Methylamine (B109427) solution (2M in THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-Diethylglycine (1.0 eq) in anhydrous THF.

  • Add N-methylmorpholine (2.0 eq) to the solution.

  • Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Add isobutyl chloroformate (1.0 eq) dropwise to the cooled solution.

  • Stir the reaction for 10 minutes at -20 °C.

  • Add the methylamine solution (2M in THF) to the reaction mixture.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Filter the solution to remove any solids.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with 1 M KHSO₄, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product as necessary, for example, by silica (B1680970) gel chromatography.

Visualizing Workflows and Concepts

To further clarify experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Fmoc-Diethylglycine in THF add_nmm Add NMM dissolve->add_nmm cool Cool to -20°C add_nmm->cool add_chloroformate Add Isobutyl Chloroformate cool->add_chloroformate stir1 Stir for 10 min add_chloroformate->stir1 add_amine Add Methylamine stir1->add_amine stir2 Stir Overnight add_amine->stir2 filter Filter stir2->filter evaporate1 Evaporate Solvent filter->evaporate1 extract Liquid-Liquid Extraction evaporate1->extract dry Dry Organic Layer extract->dry evaporate2 Final Evaporation dry->evaporate2 purify Purify Product evaporate2->purify

Caption: Workflow for the acylation of Fmoc-Diethylglycine.

troubleshooting_logic start Low Reaction Yield? solubility Check Reactant Solubility start->solubility polarity Assess Solvent Polarity start->polarity side_reactions Analyze for Side Products start->side_reactions sol_polar Switch to More Polar Solvent (e.g., DMF, NMP) solubility->sol_polar Poor sol_aprotic Switch to Aprotic Solvent polarity->sol_aprotic Protic Solvent Inhibition change_conditions Modify Conditions (Temp, Conc.) side_reactions->change_conditions Present

Caption: Decision tree for troubleshooting low yield in this compound reactions.

References

Technical Support Center: Handling Hygroscopic Diethylglycine Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic Diethylglycine powder.

Note on Isomers: The following information is generalized for this compound. As specific properties can vary between isomers (e.g., N,N-Diethylglycine), it is crucial to consult the Safety Data Sheet (SDS) and any specific product information provided by the manufacturer for the exact material in use.

Frequently Asked Questions (FAQs)

Q1: What does it mean if this compound powder is hygroscopic?

A1: Hygroscopic powders, like this compound, have a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to various challenges in handling, storage, and experimentation, as moisture absorption can alter the powder's physical and chemical properties.[1]

Q2: What are the potential consequences of improper handling of hygroscopic this compound powder?

A2: Improper handling can lead to several undesirable outcomes that may compromise experimental results and product quality. These include:

  • Physical Changes: The powder can clump, cake, or even liquefy, which affects its flowability and makes accurate weighing difficult.[2][3]

  • Chemical Degradation: Absorbed moisture can lead to chemical degradation of the active pharmaceutical ingredient (API).[2]

  • Inaccurate Dosing: Clumping and poor flowability can result in inconsistent and inaccurate dosing in formulations.[2]

  • Altered Stability and Dissolution: The presence of moisture can impact the stability and dissolution rate of the compound.[1]

Q3: How should I store this compound powder to prevent moisture absorption?

A3: Proper storage is critical for maintaining the integrity of hygroscopic powders. Follow these guidelines:

  • Airtight Containers: Store the powder in a tightly sealed, airtight container.[4] Glass or metal containers with secure closures are preferable.

  • Controlled Environment: Keep the storage area cool, dry, and well-ventilated.[5] Ideally, maintain a relative humidity below 50%.[6]

  • Use of Desiccants: For added protection, store the container inside a desiccator with a suitable drying agent like silica (B1680970) gel.[7]

  • First-In, First-Out (FIFO): Use older stock first to minimize the effects of long-term storage.[8]

Q4: My this compound powder has formed clumps. What should I do?

A4: Clumped powder is a sign of moisture absorption. Here’s how to address it:

  • Assessment: First, assess the extent of clumping. If it is minor, the powder may still be usable after re-drying, but it's important to verify its purity and moisture content.

  • Breaking Up Clumps: Gentle mechanical breaking of clumps with a spatula can be attempted, but this may not fully restore the powder's original properties.[4]

  • Re-Drying: For more significant clumping, re-drying the powder may be necessary. However, it is crucial to use a method that will not degrade the compound. Vacuum oven drying at a low temperature is often a suitable method. Always consult the product's technical data sheet for information on thermal stability.

  • Verification: After re-drying, it is essential to determine the moisture content to ensure it is within the acceptable range for your experiment.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent weighing results The powder is absorbing moisture from the air during weighing.- Minimize the time the container is open. - Weigh the powder in a low-humidity environment, such as a glove box with controlled atmosphere. - Use a weighing vessel with a lid.
Poor powder flowability (clogging in equipment) The powder has absorbed moisture, leading to increased cohesiveness.- Ensure the powder is properly dried before use. - Handle the powder in a low-humidity environment. - For processing, consider using flow aids or anti-caking agents, though this will alter the composition of your material.[2]
Unexpected experimental results (e.g., lower than expected yield, side reactions) The presence of water from absorbed moisture is interfering with the chemical reaction.- Confirm the moisture content of the powder before use. - Use anhydrous solvents and reagents in your experiments. - Handle the powder under an inert atmosphere (e.g., nitrogen or argon).
Physical appearance changes (e.g., color change, becoming sticky) Significant moisture absorption leading to physical and potentially chemical changes.- Do not use the powder if its appearance has significantly changed. - Review storage and handling procedures to prevent future occurrences. - Obtain a new, dry batch of the compound.

Quantitative Data on Hygroscopicity

Relative Humidity (%) Temperature (°C) Moisture Content (% w/w) after 24h Observations
2025Data to be determinede.g., No visible change
4025Data to be determinede.g., Slight clumping
6025Data to be determinede.g., Significant clumping
8025Data to be determinede.g., Becomes sticky/deliquescent

Experimental Protocols

Protocol 1: Gravimetric Method for Moisture Content Determination

This method determines the amount of water in a sample by measuring the weight loss after drying.[9]

Materials:

  • Drying oven

  • Analytical balance (accurate to 0.1 mg)

  • Desiccator with a desiccant

  • Weighing dish with a lid

Procedure:

  • Pre-dry the weighing dish and its lid in the oven at 102°C ± 2°C for at least 1 hour.

  • Cool the weighing dish and lid to room temperature in a desiccator.

  • Weigh the empty, dry weighing dish with its lid (W1).

  • Quickly add approximately 2-3 g of the this compound powder to the weighing dish and replace the lid.

  • Weigh the dish, lid, and powder (W2).

  • Place the weighing dish with the lid slightly ajar in the oven at a temperature that will not cause decomposition of the this compound (consult thermal stability data; if unavailable, a conservative temperature like 50-60°C under vacuum is recommended).

  • Dry for a specified period (e.g., 2-4 hours).

  • After the initial drying period, close the lid, remove the dish from the oven, and let it cool to room temperature in a desiccator.

  • Weigh the dish, lid, and dried powder (W3).

  • Repeat the drying, cooling, and weighing steps at 1-hour intervals until a constant weight is achieved (i.e., the difference between two consecutive weighings is not more than 0.5 mg).[10]

Calculation: Moisture Content (%) = [(W2 - W3) / (W2 - W1)] * 100

Protocol 2: Karl Fischer Titration for Moisture Content Determination

This is a highly accurate method for determining trace amounts of water in a sample.[9]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Anhydrous solvent suitable for this compound (e.g., methanol, formamide)

  • Gastight syringe for sample introduction

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint to eliminate any residual moisture.

  • Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard or a known amount of pure water.

  • Sample Preparation: In a controlled, low-humidity environment, accurately weigh a suitable amount of this compound powder. The sample size will depend on the expected moisture content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a quantitative transfer.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will typically calculate the moisture content automatically based on the amount of reagent consumed and the sample weight.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Handling this compound Powder start Start: Handling this compound Powder observe_powder Observe Powder Condition start->observe_powder is_clumped Is the powder clumped or sticky? observe_powder->is_clumped Visual Inspection weighing_issue Difficulty in accurate weighing? is_clumped->weighing_issue No redry_powder Action: Re-dry powder under vacuum at low heat. is_clumped->redry_powder Yes poor_flow Poor flowability in equipment? weighing_issue->poor_flow No handle_in_controlled_env Action: Handle in a glove box or low-humidity environment. weighing_issue->handle_in_controlled_env Yes poor_flow->redry_powder Yes proceed Proceed with experiment poor_flow->proceed No handle_in_controlled_env->proceed verify_moisture Action: Verify moisture content (Karl Fischer/Gravimetric). redry_powder->verify_moisture verify_moisture->proceed Moisture content acceptable stop Stop: Use a new batch of powder verify_moisture->stop Moisture content too high

Caption: Troubleshooting workflow for handling hygroscopic this compound powder.

ExperimentalWorkflow Experimental Workflow for Moisture Content Determination cluster_gravimetric Gravimetric Method cluster_karlfischer Karl Fischer Titration g1 Pre-dry and weigh empty dish g2 Add sample and weigh g1->g2 g3 Dry in oven g2->g3 g4 Cool in desiccator and weigh g3->g4 g5 Repeat until constant weight g4->g5 g6 Calculate moisture content g5->g6 kf1 Prepare titrator and pre-titrate kf2 Determine reagent titer kf1->kf2 kf3 Weigh and introduce sample kf2->kf3 kf4 Perform titration kf3->kf4 kf5 Automatic calculation of moisture content kf4->kf5 start Start: Need to determine moisture content decision Choose Method start->decision decision->g1 Gravimetric decision->kf1 Karl Fischer

Caption: Workflow for determining the moisture content of this compound powder.

References

Validation & Comparative

Comparative Analysis of Diethylglycine and Dimethylglycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biochemical properties, mechanisms of action, and physiological effects of Diethylglycine (DEG) and Dimethylglycine (DMG), highlighting current research and identifying knowledge gaps to guide future investigations.

This guide provides a detailed comparative analysis of this compound (DEG) and Dimethylglycine (DMG), two N-alkylated derivatives of the amino acid glycine (B1666218). While both molecules share a common structural backbone, the available scientific literature reveals a significant disparity in the depth of research and understanding of their respective biological roles. Dimethylglycine has been the subject of numerous studies, elucidating its metabolic pathways and physiological effects. In contrast, this compound remains a comparatively under-researched molecule, with its biological functions only beginning to be explored.

This document aims to synthesize the existing data on both compounds, presenting a side-by-side comparison to aid researchers, scientists, and drug development professionals in understanding their known attributes and the potential for future research.

Biochemical and Physiological Properties: A Comparative Overview

The following table summarizes the key biochemical and physiological properties of this compound and Dimethylglycine based on available scientific literature. A significant lack of data for this compound is evident.

PropertyThis compound (DEG)Dimethylglycine (DMG)
Molecular Formula C6H13NO2C4H9NO2
Molar Mass 131.17 g/mol 103.12 g/mol
Primary Role Alternative substrate for Glycine Transporters (GlyT1 and GlyT2)[1]Intermediate metabolite in the choline (B1196258) degradation pathway, methyl donor, antioxidant, and immunomodulator.[2][3][4]
Mechanism of Action Functions as a substrate for GlyT1 and GlyT2, suggesting a role in modulating glycinergic neurotransmission.[1]Acts as an agonist at the glycine site of the NMDA receptor; enhances humoral and cell-mediated immune responses; improves oxygen utilization and reduces lactic acid formation in animals.[2]
Metabolism Described as a drug metabolite, but specific pathways are not well-documented.[5]Produced from choline via betaine (B1666868) and is metabolized to sarcosine (B1681465) and then glycine, donating methyl groups in the process.[2][6]
Known Physiological Effects Potential to modulate glycinergic neurotransmission.[1]Purported to enhance athletic performance, improve immune function, support cognitive health, and have antioxidant properties.[3][7]
Natural Occurrence Not well-documented in natural sources.Found in foods such as beans, cereal grains, brown rice, pumpkin seeds, and liver.[2]

Signaling and Metabolic Pathways

Dimethylglycine Metabolism

Dimethylglycine is a key intermediate in the choline degradation pathway, which plays a crucial role in one-carbon metabolism. This pathway is essential for the synthesis of numerous important molecules in the body.

DMG_Metabolism Choline Choline Betaine_Aldehyde Betaine_Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase Betaine Betaine Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase DMG Dimethylglycine (DMG) Betaine->DMG Betaine-Homocysteine S-Methyltransferase Sarcosine Sarcosine DMG->Sarcosine Dimethylglycine Dehydrogenase Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase

Figure 1: Metabolic pathway of Dimethylglycine.

Experimental Protocols

Determination of this compound as a Glycine Transporter Substrate

The following methodology was employed to identify this compound as an alternative substrate for the glycine transporters GlyT1 and GlyT2[1].

Experimental Workflow:

  • Oocyte Preparation: Oocytes were harvested from Xenopus laevis and prepared for cRNA injection.

  • cRNA Injection: Oocytes were individually injected with cRNA encoding for either human GlyT1 or GlyT2. Non-injected oocytes served as a control group.

  • Electrophysiological Recordings: Two-electrode voltage-clamp recordings were performed on the oocytes. The membrane potential was clamped at -60 mV.

  • Substance Application: Oocytes were superfused with a standard bath solution. Test substances, including glycine (as a positive control), this compound, acetaminophen, propacetamol, and hydrolyzed propacetamol, were applied at specified concentrations.

  • Data Analysis: The currents induced by the application of each substance were measured and compared. The relative current induced by the test substances was calculated in relation to the maximum current induced by a high concentration of glycine.

DEG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocytes Xenopus laevis Oocytes Harvested Injection cRNA Injection (GlyT1, GlyT2, or Control) Oocytes->Injection VoltageClamp Two-Electrode Voltage Clamp (-60 mV) Injection->VoltageClamp Superfusion Superfusion with Test Substances (Glycine, DEG, etc.) VoltageClamp->Superfusion Recording Record Induced Currents Superfusion->Recording Comparison Compare Currents Recording->Comparison RelativeCurrent Calculate Relative Current vs. Glycine Comparison->RelativeCurrent

Figure 2: Experimental workflow for DEG's effect on GlyT.

Comparative Discussion

The existing body of research clearly establishes Dimethylglycine as a biologically active molecule with a defined role in metabolism. Its function as a methyl donor is critical in various biochemical pathways. The purported benefits of DMG on the immune system and physical performance, although requiring more extensive clinical validation, are supported by preliminary studies. The mechanism of action, particularly its interaction with NMDA receptors, opens avenues for its investigation in neurological contexts.

In stark contrast, This compound remains largely uncharacterized from a biological perspective. The discovery of its function as an alternative substrate for glycine transporters GlyT1 and GlyT2 is a significant step forward, suggesting that DEG could play a role in modulating glycinergic neurotransmission. This finding warrants further investigation into its potential effects on synaptic glycine levels and its subsequent physiological consequences. However, beyond this, there is a substantial lack of data on its metabolism, natural occurrence, and broader physiological effects. The description of DEG as a "drug metabolite" is intriguing but requires substantiation through dedicated metabolic studies.

Future Research Directions and Conclusion

The comparative analysis of this compound and Dimethylglycine underscores a significant research gap. While DMG is a well-recognized metabolite, the biological significance of DEG is only beginning to be uncovered. For researchers, scientists, and professionals in drug development, this presents both a challenge and an opportunity.

Future research should prioritize a comprehensive characterization of this compound, including:

  • Metabolic Studies: Elucidating the metabolic pathways of DEG in various biological systems to understand its formation and degradation.

  • Pharmacological Profiling: A broader screening of DEG against various biological targets to identify other potential mechanisms of action beyond glycine transporters.

  • In Vivo Studies: Conducting animal studies to determine the physiological and toxicological effects of DEG administration.

  • Direct Comparative Studies: Designing experiments to directly compare the efficacy and safety of DEG and DMG in relevant biological models.

References

A Comparative Guide to Validating Diethylglycine Purity: NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound like N,N-Diethylglycine is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of a Diethylglycine sample. Detailed experimental protocols and supporting data are presented to assist in selecting the most suitable method for your analytical needs.

Introduction

N,N-Diethylglycine is a non-proteinogenic amino acid with applications in various research areas, including as a building block in peptide synthesis and as a component in the development of novel pharmaceuticals. The presence of impurities, arising from the synthetic route or degradation, can significantly impact its chemical and biological properties. Therefore, accurate purity determination is paramount.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] This guide compares the performance of qNMR with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC), providing a clear overview of the strengths and limitations of each approach.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR and HPLC for the analysis of a this compound sample.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a stationary and mobile phase.
Reference Standard Requires a certified internal standard of a different compound.[3]Requires a certified reference standard of this compound.[1]
Quantification Absolute quantification based on the ratio of analyte to internal standard integrals.[4]Relative quantification based on the peak area of the analyte compared to a standard curve.
Impurity Detection Can detect and quantify structurally different impurities and residual solvents.[2]High sensitivity for detecting trace impurities, especially those with a chromophore.[1]
Specificity High for structural elucidation; can distinguish between different molecular structures.High for separating isomers and closely related compounds.
Sample Throughput Relatively fast (typically 5-15 minutes per sample after setup).Moderate (typically 10-30 minutes per sample).
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[4]May require derivatization for UV detection as this compound lacks a strong chromophore.[5]
Data Interpretation Requires expertise in NMR spectral analysis.Generally more straightforward with dedicated chromatography software.

Experimental Protocols

Validating this compound Purity by Quantitative ¹H-NMR Spectroscopy

This protocol outlines the procedure for determining the purity of a this compound sample using a ¹H-NMR spectrometer with a certified internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, 3,5-Dinitrobenzoic acid)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.

    • Dissolve the mixture in a precise volume of D₂O (e.g., 0.75 mL).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete magnetization recovery. A typical D1 value is 30 seconds.

    • Use a 90° pulse angle for excitation.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the methylene (B1212753) protons of the ethyl groups) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Expected ¹H-NMR Spectrum of this compound:

Based on the structure of N,N-Diethylglycine and spectral data of its sodium salt, the following approximate chemical shifts (in ppm) are expected in D₂O:

  • Triplet (~1.2 ppm): Methyl protons (-CH₃) of the ethyl groups.

  • Quartet (~3.1 ppm): Methylene protons (-CH₂-) of the ethyl groups.

  • Singlet (~3.5 ppm): Methylene protons (-CH₂-) of the glycine (B1666218) backbone.

Potential Impurities and their Detection by NMR:

  • Unreacted Starting Materials:

    • Diethylamine: Signals in the aliphatic region.

    • Chloroacetic acid: A singlet for the methylene protons.

  • By-products:

    • N-Ethylglycine: Will show a different set of signals corresponding to a single ethyl group.

  • Residual Solvents: Can be identified by their characteristic chemical shifts.

Alternative Method: Purity Determination by HPLC-UV (with pre-column derivatization)

As this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary for sensitive detection by HPLC-UV.

Procedure:

  • Derivatization: React the this compound sample and a certified this compound reference standard with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 338 nm for OPA).

  • Quantification: Prepare a calibration curve using the derivatized this compound reference standard. Calculate the purity of the sample by comparing its peak area to the calibration curve.

Data Presentation

The following table presents hypothetical data from the purity analysis of a this compound sample using both qNMR and HPLC.

ParameterqNMR ResultHPLC Result
Purity (%) 99.2 ± 0.299.1 ± 0.3
Detected Impurities Residual Ethanol (0.15%)Unidentified aliphatic impurity (~0.3%)Impurity A (RRT 0.85, 0.2%)Impurity B (RRT 1.12, 0.4%)
Analysis Time/Sample ~10 minutes~25 minutes
Sample Preparation Time ~5 minutes~30 minutes (including derivatization)

Visualizations

The following diagrams illustrate the experimental workflow for qNMR-based purity validation.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Weigh this compound Sample weigh_is Weigh Internal Standard dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for this compound purity validation by qNMR.

Conclusion

Both qNMR and HPLC are powerful techniques for assessing the purity of a this compound sample.[1] qNMR offers the advantage of being a primary method that provides absolute quantification without the need for a specific this compound reference standard. It is also highly effective for identifying and quantifying residual solvents and structurally diverse impurities.[2] In contrast, HPLC, particularly with a sensitive detector following derivatization, can offer superior sensitivity for detecting trace impurities.[1] The choice between these methods will ultimately depend on the specific requirements of the analysis. For accurate, absolute purity determination and structural confirmation, qNMR is an excellent choice. For routine quality control where high throughput and the detection of trace impurities are critical, HPLC is a well-established and reliable alternative. In many cases, using both techniques orthogonally can provide the most comprehensive purity profile of a this compound sample.

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity Against Diethylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for comparing the cross-reactivity of antibodies against various derivatives of N,N-Diethylglycine (DEG), a crucial step in the development of specific and reliable immunoassays.

When developing antibodies for small molecules like Diethylglycine (DEG) and its derivatives, a key challenge is ensuring high specificity. Cross-reactivity, the binding of an antibody to molecules other than its target antigen, can lead to inaccurate quantification and false-positive results. This guide outlines the principles and experimental protocols for assessing and comparing the cross-reactivity of anti-DEG derivative antibodies.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other structurally similar molecules.[1][2] For small molecules, known as haptens, to elicit an immune response and generate antibodies, they must first be conjugated to a larger carrier protein.[3] The structural similarity between the original hapten used for immunization and other related molecules is a primary determinant of cross-reactivity.

The degree of cross-reactivity is a critical parameter for the validation of any immunoassay. It is typically assessed by measuring the antibody's binding affinity to a panel of structurally related compounds.

Hypothetical Comparison of Anti-DEG Derivative Antibodies

Due to the limited publicly available data on the cross-reactivity of antibodies specifically against this compound derivatives, this guide presents a hypothetical comparative framework. We will consider a scenario where an antibody is raised against N,N-Diethylglycine and tested for cross-reactivity against a panel of plausible derivatives.

Table 1: Hypothetical Cross-Reactivity of an Anti-N,N-Diethylglycine Antibody

CompoundStructureIC50 (nM)Cross-Reactivity (%)
N,N-Diethylglycine (Immunogen) (C2H5)2NCH2COOH 10 100
N-Ethyl-N-methylglycine(C2H5)(CH3)NCH2COOH5020
N,N-Dimethylglycine(CH3)2NCH2COOH2005
N,N-Dipropylglycine(C3H7)2NCH2COOH1506.7
GlycineH2NCH2COOH>10,000<0.1
L-AlanineCH3CH(NH2)COOH>10,000<0.1

Note: The data presented in this table is purely illustrative and intended to demonstrate how such a comparison would be structured. Actual experimental results would be required to determine the true cross-reactivity.

Experimental Protocols

The most common method for determining antibody cross-reactivity for small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Hapten-Protein Conjugation

To generate antibodies against a small molecule like N,N-Diethylglycine, it must first be conjugated to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)). This process renders the small molecule immunogenic.

Hapten_Conjugation cluster_0 Hapten Preparation cluster_1 Carrier Protein cluster_2 Conjugation Hapten N,N-Diethylglycine (Small Molecule) Activation Carbodiimide Activation Hapten->Activation Conjugate Hapten-Protein Conjugate (Immunogen) Activation->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate

Competitive ELISA Protocol
  • Coating: Microtiter plate wells are coated with the hapten conjugated to a protein (different from the one used for immunization to avoid carrier-specific antibody interference).

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Competition: A fixed amount of the primary antibody (raised against the target DEG derivative) is pre-incubated with varying concentrations of the test compounds (the DEG derivatives to be tested for cross-reactivity) or the standard (the original immunizing DEG derivative).

  • Incubation: The antibody-compound mixtures are added to the coated wells. The free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.

  • Data Analysis: The signal intensity is inversely proportional to the concentration of the free compound in the initial mixture. The IC50 value (the concentration of the test compound that inhibits 50% of the antibody binding) is determined for each compound.

Cross-reactivity is then calculated using the following formula:

Cross-Reactivity (%) = (IC50 of the immunogen / IC50 of the test compound) x 100

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate with Hapten-Protein Conjugate Start->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Prepare_Samples Prepare Antibody and Competitor (DEG Derivatives) Mixtures Block_Plate->Prepare_Samples Incubate_Samples Add Mixtures to Plate and Incubate Prepare_Samples->Incubate_Samples Wash_1 Wash Plate Incubate_Samples->Wash_1 Add_Secondary_Ab Add Enzyme-Linked Secondary Antibody Wash_1->Add_Secondary_Ab Wash_2 Wash Plate Add_Secondary_Ab->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal Analyze_Data Calculate IC50 and Cross-Reactivity Measure_Signal->Analyze_Data End End Analyze_Data->End

Signaling Pathway Considerations

While this compound itself is a simple amino acid derivative, its derivatives could potentially be designed as haptens to study or modulate biological pathways. For instance, a DEG derivative could be designed to mimic a component of a signaling pathway, and antibodies could be used to detect its presence or effect.

Signaling_Pathway_Example Ligand External Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase_1 Kinase A Receptor->Kinase_1 Kinase_2 Kinase B Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Conclusion

References

A Comparative Analysis of the Buffering Capacity of Diethylglycine and Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the buffering capacity of N,N-Diethylglycine and the naturally occurring amino acid, Glycine (B1666218). Understanding the buffering properties of these molecules is crucial for their application in various scientific and pharmaceutical contexts, including formulation development, cell culture, and biochemical assays. This comparison is based on fundamental physicochemical properties and established experimental methodologies.

Introduction to Buffering Capacity

A buffer solution resists changes in pH upon the addition of an acid or a base. The effectiveness of a buffer is determined by its pKa—the pH at which the acidic and basic forms of the buffer are present in equal concentrations—and its overall concentration. The buffering capacity is maximal at the pKa and is significant within a range of approximately ±1 pH unit around the pKa.

Physicochemical Properties and Buffering Ranges

A direct comparison of the buffering capacity relies on the acid dissociation constants (pKa) of the ionizable groups in each molecule.

CompoundFunctional GrouppKa1 (α-carboxyl)pKa2 (α-amino)Effective Buffering Range(s)
Glycine Primary Amine~2.34~9.60pH 1.34 - 3.34 and pH 8.60 - 10.60
N,N-Diethylglycine Tertiary AmineNot Experimentally DeterminedNot Experimentally DeterminedEstimated based on chemical structure

*Note: Despite extensive searches, definitive experimental pKa values for N,N-Diethylglycine were not found in the available literature. The PubChem database entry for N,N-Diethylglycine alludes to an "IUPAC Digitized pKa Dataset" but does not provide the specific values.[1] For the purpose of this comparison, we will infer the likely impact of the diethyl substitution on the pKa values based on chemical principles.

Glycine's Buffering Behavior

Glycine, the simplest amino acid, possesses two ionizable groups: a carboxylic acid group and an amino group.[2] This gives it two distinct buffering regions. The titration curve of glycine clearly shows these two regions, with inflection points at its pKa values.[2][3][4][5][6] The buffering capacity of glycine solutions is dependent on their concentration; higher concentrations provide greater resistance to pH changes.[7] Glycine-based buffers, such as Glycine-HCl, are commonly used in the pH range of 2.2 to 3.6.[8]

Expected Buffering Behavior of N,N-Diethylglycine

N,N-Diethylglycine is a derivative of glycine where the two hydrogen atoms on the amino group are replaced by ethyl groups. This structural difference is expected to influence its pKa values and, consequently, its buffering capacity.

  • Inductive Effect on the Carboxyl Group (pKa1): The electron-donating nature of the two ethyl groups on the nitrogen atom will likely have a slight acid-weakening effect on the nearby carboxyl group. This would be expected to result in a slightly higher pKa1 for Diethylglycine compared to Glycine.

  • Steric and Electronic Effects on the Amino Group (pKa2): The tertiary amine in this compound is generally more basic than the primary amine in Glycine due to the electron-donating inductive effect of the ethyl groups. This would suggest a higher pKa2. However, steric hindrance from the bulky ethyl groups can impede the solvation of the protonated amine, which can decrease its stability and thus lower the pKa. The net effect on pKa2 is difficult to predict without experimental data but it is likely to be in a similar range to other tertiary amino compounds. For comparison, the related compound N,N-Dimethylglycine has reported pKa values of approximately 2.04 and a second value is not explicitly stated in the provided search results.[9]

Experimental Determination of Buffering Capacity

The buffering capacity of a compound is experimentally determined by titration with a strong acid or base.[10][11][12]

Experimental Protocol: Titration Method
  • Preparation of the Buffer Solution: A solution of the compound (e.g., Glycine or this compound) of a known concentration is prepared in deionized water.[13]

  • pH Meter Calibration: The pH meter is calibrated using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[10]

  • Initial pH Measurement: The initial pH of the prepared buffer solution is recorded.[10]

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is incrementally added to the buffer solution from a burette.[14][15]

  • Data Recording: The pH of the solution is recorded after each addition of the titrant.[11][14]

  • Titration Curve Generation: The recorded pH values are plotted against the volume of titrant added to generate a titration curve.[10]

  • pKa and Buffer Capacity Determination: The pKa values correspond to the midpoint of the flat regions (buffer regions) of the titration curve. The buffer capacity is greatest at the pKa and can be calculated from the slope of the titration curve.[3][16]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of buffering capacity.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffer Prepare Buffer Solution calibrate_ph Calibrate pH Meter initial_ph Measure Initial pH calibrate_ph->initial_ph add_titrant Incrementally Add Strong Acid/Base initial_ph->add_titrant record_ph Record pH add_titrant->record_ph record_ph->add_titrant Repeat plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa Values plot_curve->determine_pka calc_capacity Calculate Buffer Capacity determine_pka->calc_capacity

Caption: Experimental workflow for determining buffering capacity.

Logical Relationship of Buffering Properties

The relationship between a compound's chemical structure and its buffering capacity is hierarchical.

logical_relationship structure Chemical Structure (e.g., Functional Groups) pka pKa Values (Acid Dissociation Constants) structure->pka determines buffer_range Effective Buffering Range (pKa ± 1) pka->buffer_range defines buffer_capacity Buffering Capacity (Resistance to pH Change) buffer_range->buffer_capacity influences

Caption: Relationship between structure and buffering capacity.

Conclusion

Glycine is a well-characterized buffer with two distinct buffering ranges centered around pH 2.34 and 9.60. Its buffering capacity is directly related to its concentration in solution.

For researchers and drug development professionals, the choice between Glycine and this compound as a buffering agent will depend on the desired pH range of the application. To definitively compare their buffering capacities, experimental determination of the pKa values and titration curves for N,N-Diethylglycine is essential. The provided experimental protocol outlines the necessary steps to acquire this crucial data.

References

A Comparative Analysis of the Biological Activities of Diethylglycine and Other Glycine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of glycine (B1666218) analogs is crucial for the development of novel therapeutics targeting the central nervous system. This guide provides a comparative overview of N,N-diethylglycine and other key glycine analogs, including sarcosine (B1681465) (N-methylglycine), N,N-dimethylglycine, and D-serine, with a focus on their interactions with glycine transporters and the N-methyl-D-aspartate (NMDA) receptor. The information is supported by available experimental data and detailed methodologies.

Glycine is a fundamental neurotransmitter in the central nervous system, acting as both an inhibitory neurotransmitter by activating glycine receptors (GlyRs) and as a co-agonist at NMDA receptors, which are essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] The extracellular concentration of glycine is tightly regulated by two types of glycine transporters, GlyT1 and GlyT2.[3][4] Consequently, modulation of glycine levels and its action at NMDA receptors through glycine analogs has been a significant area of research for treating neurological and psychiatric disorders, including schizophrenia.[5][6]

Mechanism of Action: A Comparative Overview

The primary targets for the glycine analogs discussed in this guide are the glycine transporter type 1 (GlyT1) and the glycine binding site on the NMDA receptor. GlyT1 is predominantly found on glial cells and is responsible for clearing glycine from the synaptic cleft, thereby modulating NMDA receptor activity.[7][8] Inhibition of GlyT1 leads to an increase in synaptic glycine levels, enhancing NMDA receptor function.[5]

N,N-Diethylglycine (DEG) has been shown to function as an alternative substrate and a full agonist at both GlyT1 and GlyT2.[8] This suggests that it is transported by these proteins, which could influence glycine homeostasis in the synapse.

Sarcosine (N-methylglycine) is a well-characterized competitive inhibitor of GlyT1.[9][10] By blocking glycine reuptake, sarcosine effectively increases the concentration of glycine available to act on NMDA receptors.[11] It also acts as a co-agonist at the NMDA receptor's glycine binding site.[9][12]

N,N-Dimethylglycine (DMG) , structurally similar to sarcosine, also interacts with the NMDA receptor. Studies suggest it acts as a partial agonist at the glycine binding site of the NMDA receptor.[12][13] Its effects on glycine transporters are less definitively characterized in the available literature compared to sarcosine.

D-Serine is a potent endogenous co-agonist at the glycine site of the NMDA receptor.[14][15][16] Unlike the other analogs discussed, its primary role is direct activation of the NMDA receptor, rather than modulation of glycine transport.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data on the interaction of these glycine analogs with their primary molecular targets. It is important to note the limited availability of comprehensive quantitative data for N,N-diethylglycine.

CompoundTargetActionAffinity/PotencyReference
N,N-Diethylglycine GlyT1, GlyT2Alternative Substrate / Full AgonistData not available[8]
Sarcosine GlyT1Competitive InhibitorIC₅₀ values are in the micromolar range[9]
NMDA ReceptorCo-agonistLower potency than glycine[9][12]
N,N-Dimethylglycine NMDA ReceptorPartial AgonistData not available[12][13]
D-Serine NMDA ReceptorCo-agonistHigh potency, similar to glycine[15][16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

NMDA_Receptor_Signaling cluster_synapse Glutamatergic Synapse cluster_receptor presynaptic Presynaptic Neuron Glutamate Glutamate presynaptic->Glutamate Release postsynaptic Postsynaptic Neuron glia Glial Cell GlyT1 GlyT1 glia->GlyT1 NMDA_R NMDA Receptor Ca2_ion NMDA_R->Ca2_ion Ca²⁺ Influx AMPA_R AMPA Receptor AMPA_R->postsynaptic Depolarization (Na⁺ influx) Glutamate->NMDA_R Glutamate->AMPA_R Glycine Glycine Glycine->NMDA_R Co-agonist Glycine->GlyT1 Uptake Ca2_ion->postsynaptic Downstream Signaling (Synaptic Plasticity)

Caption: NMDA Receptor Signaling Pathway.

Glycine_Analog_Action cluster_workflow Mechanism of Glycine Transporter Modulators cluster_analogs Glycine Synaptic Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine->NMDA_R Binding NMDA_Activation Enhanced NMDA Receptor Activity NMDA_R->NMDA_Activation Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits Diethylglycine N,N-Diethylglycine This compound->GlyT1 Transported by

Caption: Action of Glycine Analogs on GlyT1.

Experimental Protocols

A key method for evaluating the activity of compounds on glycine transporters is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes.

Protocol: Glycine Transporter Activity Assay in Xenopus laevis Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding for the desired glycine transporter (e.g., human GlyT1 or GlyT2). Non-injected oocytes serve as a control.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, and the membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The baseline current is recorded.

  • Compound Application:

    • The perfusion solution is switched to one containing the test compound (e.g., N,N-diethylglycine, sarcosine) at various concentrations.

    • The resulting substrate-induced currents are recorded. Glycine is used as a reference agonist.

  • Data Analysis: The amplitude of the induced current is measured and compared to the maximal current induced by a saturating concentration of glycine. This allows for the determination of whether a compound is a substrate (induces a current) or an inhibitor (blocks glycine-induced current) and its relative potency.[8]

Conclusion

The comparative analysis of this compound and other glycine analogs reveals distinct mechanisms of action that are of significant interest for therapeutic development. While sarcosine and D-serine are well-studied as a GlyT1 inhibitor/NMDA co-agonist and a potent NMDA co-agonist, respectively, the biological activity of N,N-diethylglycine is less understood.

Emerging experimental evidence indicates that N,N-diethylglycine acts as a substrate for both GlyT1 and GlyT2.[8] This suggests a different modulatory role compared to the inhibitory action of sarcosine. By being transported, this compound could potentially compete with glycine for uptake, thereby indirectly affecting synaptic glycine concentrations, or it could have intracellular effects following transport.

Further research is imperative to fully elucidate the pharmacological profile of N,N-diethylglycine. This should include determining its binding affinity and transport kinetics at GlyT1 and GlyT2, as well as its activity at NMDA and other relevant receptors. Such studies will be crucial in assessing its potential as a therapeutic agent for neurological disorders. The existing data on well-characterized analogs like sarcosine and D-serine provide a valuable framework for these future investigations.

References

A Comparative Guide to the Synthesis of N,N-Diethylglycine: Traditional versus a Novel Two-Step Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic intermediates is paramount. N,N-Diethylglycine, a tertiary amino acid with applications in the synthesis of pharmaceuticals and other specialty chemicals, is one such compound. This guide provides an objective comparison of a traditional one-pot synthesis of N,N-Diethylglycine with a newer, two-step route involving an ester intermediate. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison at a Glance

The following table summarizes the key quantitative data for the two synthetic routes to N,N-Diethylglycine. The "Traditional Route" involves the direct reaction of chloroacetic acid with diethylamine (B46881). The "New Route" is a two-step process beginning with the formation of an ethyl chloroacetate (B1199739) intermediate, followed by amination with diethylamine.

ParameterTraditional Route (via Chloroacetic Acid)New Route (via Ethyl Chloroacetate)
Overall Yield ~85-92%67-96%
Purity High, requires purificationHigh, requires purification
Reaction Time 2-5 hours2-5 hours (total)
Reaction Temperature 20-70°CRoom Temperature
Key Reagents Chloroacetic Acid, DiethylamineChloroacetyl Chloride, Ethanol (B145695), Diethylamine
Number of Steps 12

The Synthetic Routes: A Detailed Examination

Traditional Route: Direct Alkylation of Diethylamine

The established method for synthesizing N,N-dialkylglycines involves the direct reaction of a haloacetic acid with the corresponding dialkylamine. In the case of N,N-Diethylglycine, chloroacetic acid is reacted with an excess of diethylamine in an aqueous solution. The excess diethylamine acts as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

This one-pot synthesis is straightforward and generally provides high yields. However, the reaction can be exothermic and requires careful temperature control. The use of a large excess of the volatile diethylamine can also present challenges in terms of handling and recovery.

New Route: A Two-Step Synthesis via an Ester Intermediate

A more recent approach involves a two-step process that begins with the synthesis of an ethyl chloroacetate intermediate.[1] This is achieved by reacting chloroacetyl chloride with ethanol. The resulting ethyl chloroacetate is then reacted with diethylamine to yield the ethyl ester of N,N-Diethylglycine. Subsequent hydrolysis of the ester would be required to obtain the final N,N-Diethylglycine product. This guide focuses on the formation of the N,N-disubstituted glycine (B1666218) ester as the novel aspect. This method offers the advantage of milder reaction conditions and avoids the direct handling of the more corrosive chloroacetic acid in the amination step.[1]

Experimental Protocols

Traditional Route: N,N-Diethylglycine from Chloroacetic Acid and Diethylamine

Materials:

  • Chloroacetic acid

  • Diethylamine (aqueous solution, e.g., 70%)

  • Water

Procedure:

  • A solution of chloroacetic acid in water is prepared at room temperature.

  • The chloroacetic acid solution is added portion-wise to a stirred aqueous solution of diethylamine, with the molar ratio of chloroacetic acid to diethylamine typically being between 1:2.5 and 1:5.

  • The reaction temperature is maintained between 20-70°C.

  • After the addition is complete, the mixture is stirred at the same temperature for an insulation period of 2-5 hours.

  • Following the reaction, unreacted diethylamine is removed by distillation.

  • The resulting solution is concentrated to induce crystallization of N,N-Diethylglycine, which is then isolated by filtration, washed, and dried.

New Route: N,N-Diethylglycine Ethyl Ester from Chloroacetyl Chloride, Ethanol, and Diethylamine

Step 1: Synthesis of Ethyl Chloroacetate

Materials:

  • Chloroacetyl chloride

  • Ethanol

Procedure:

  • In a reaction vessel, ethanol is placed and stirred at room temperature.

  • Chloroacetyl chloride is added dropwise to the ethanol. The molar ratio of ethanol to chloroacetyl chloride is typically 1:1 to 1:1.3.

  • The acylation reaction is allowed to proceed for 1-3 hours at room temperature.

  • After the reaction, the mixture is neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether or ethyl acetate).

  • The combined organic layers are washed, dried, and the solvent is removed to yield ethyl chloroacetate, which can be further purified by distillation.

Step 2: Synthesis of N,N-Diethylglycine Ethyl Ester

Materials:

  • Ethyl chloroacetate

  • Diethylamine

Procedure:

  • Ethyl chloroacetate is dissolved in a suitable solvent.

  • An excess of diethylamine is added to the solution at room temperature, with the molar ratio of ethyl chloroacetate to diethylamine being approximately 1:2.0 to 1:2.5.[1]

  • The mixture is stirred at room temperature for 1-2 hours.[1]

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.

  • The combined organic layers are washed, dried, and the product, N,N-Diethylglycine ethyl ester, is purified by distillation or column chromatography.[1]

Visualizing the New Synthetic Workflow

The following diagram illustrates the logical flow of the new, two-step synthetic route for producing N,N-Diethylglycine ethyl ester.

new_synthetic_route cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amination chloroacetyl_chloride Chloroacetyl Chloride esterification Acylation Reaction (1-3h, RT) chloroacetyl_chloride->esterification ethanol Ethanol ethanol->esterification ethyl_chloroacetate Ethyl Chloroacetate esterification->ethyl_chloroacetate Yield: High amination Amination Reaction (1-2h, RT) ethyl_chloroacetate->amination diethylamine Diethylamine diethylamine->amination product N,N-Diethylglycine Ethyl Ester amination->product Overall Yield: 67-96%

Caption: Workflow for the two-step synthesis of N,N-Diethylglycine ethyl ester.

Conclusion

Both the traditional and the new synthetic routes for N,N-Diethylglycine and its ester offer high yields and result in a product of high purity. The choice between the two methods will likely depend on the specific requirements of the laboratory or production facility.

The traditional, one-pot method is simpler in terms of the number of steps but requires careful management of the exothermic reaction and the handling of excess volatile amine. The new, two-step route provides an alternative with milder reaction conditions and may be preferable when avoiding the direct use of chloroacetic acid in the amination step is desirable. The formation of an ester intermediate in the new route also offers further possibilities for downstream chemical modifications. Researchers and drug development professionals are encouraged to evaluate both protocols based on their available equipment, safety protocols, and overall synthetic strategy.

References

The Efficacy of N,N-Dimethylglycine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical data on N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), reveals its potential as a therapeutic agent in various animal models of neurological and metabolic disorders. Due to a notable lack of publicly available research on the therapeutic efficacy of N,N-Diethylglycine in animal models, this guide will focus on the closely related and more extensively studied compound, N,N-Dimethylglycine.

N,N-Dimethylglycine has been investigated for its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Its therapeutic potential has been explored in models of depression, psychosis, and neurodegenerative diseases.[1][3][4] Furthermore, studies in poultry have examined its effects on metabolic efficiency and stress reduction.

Comparative Efficacy in Neurological Disorder Models

DMG has shown significant efficacy in mitigating the behavioral and synaptic deficits induced by the NMDA receptor antagonist ketamine, which is used to model certain symptoms of schizophrenia and depression in mice.

Attenuation of Ketamine-Induced Behavioral Deficits

In mouse models, pretreatment with DMG has been shown to reverse ketamine-induced hyperactivity, and impairments in motor coordination (rotarod performance), and recognition memory (novel location and novel object recognition tests).[2] Co-treatment with DMG also prevented memory impairments, social withdrawal, and other behavioral abnormalities associated with repeated ketamine exposure.[1]

Behavioral TestAnimal ModelTreatment GroupComparatorOutcomeReference
Locomotor ActivityICR MiceKetamine + DMG (30 & 100 mg/kg)Ketamine (20 mg/kg)DMG reversed ketamine-induced hyperactivity.[1][2]
Rotarod PerformanceICR MiceKetamine + DMGKetamineDMG reversed ketamine-induced impairment in motor coordination.[2]
Novel Location RecognitionICR MiceKetamine + DMG (30 & 100 mg/kg)Ketamine (20 mg/kg)DMG prevented ketamine-induced memory impairment.[1][2]
Novel Object RecognitionICR MiceKetamine + DMG (30 & 100 mg/kg)Ketamine (20 mg/kg)DMG prevented ketamine-induced memory impairment.[1][2]
Social Interaction TestICR MiceKetamine + DMG (30 & 100 mg/kg)Ketamine (20 mg/kg)DMG prevented ketamine-induced social withdrawal.[1]
Forced Swim TestICR MiceDMG aloneVehicleDMG exhibited antidepressant-like effects.[2]
Neuroprotective Effects in a Parkinson's Disease Model

A synthesized derivative of amantadine (B194251) and N,N-dimethylglycine (DMG-Am) has been evaluated for its neuroprotective capabilities in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.[4] The study found that DMG-Am restored motor and memory performance to control levels, suggesting a beneficial protective effect.[4]

Behavioral TestAnimal ModelTreatment GroupComparatorOutcomeReference
Motor PerformanceC57BL/6 MiceMPTP + DMG-Am (72 mg/kg)MPTPDMG-Am restored motor performance to control levels.[4]
Memory PerformanceC57BL/6 MiceMPTP + DMG-Am (72 mg/kg)MPTPDMG-Am restored memory performance to control levels.[4]

Efficacy in a Broiler Chicken Model of Pulmonary Hypertension

Dietary supplementation with DMG has been shown to improve nutrient digestibility and attenuate pulmonary hypertension syndrome in broilers raised under cold stress conditions.[5]

ParameterAnimal ModelTreatment GroupComparatorOutcomeReference
Incidence of Pulmonary HypertensionBroiler Chickens167 mg/kg Na-DMGControlSignificantly decreased from 44.8% to 14.6%.[5]
Crude Protein DigestibilityBroiler Chickens167 mg/kg Na-DMGControlSignificantly improved.[5]
Nitrogen-Free Extract DigestibilityBroiler Chickens167 mg/kg Na-DMGControlSignificantly improved.[5]

Experimental Protocols

Ketamine-Induced Behavioral Deficits Model
  • Animals: Male ICR mice.[1][2]

  • Drug Administration: Ketamine (20 mg/kg) was administered intraperitoneally (i.p.). DMG (30 and 100 mg/kg) was administered orally (p.o.) 30 minutes before ketamine administration.[1][2] For repeated exposure studies, ketamine was administered twice daily for 14 days, with or without DMG co-treatment.[1]

  • Behavioral Tests:

    • Locomotor Activity: Measured using an automated activity monitoring system.

    • Rotarod Test: Assessed motor coordination and balance.

    • Novel Location/Object Recognition Test: Evaluated spatial and recognition memory.

    • Social Interaction Test: Measured social behavior by observing the interaction time between two unfamiliar mice.

    • Forced Swim Test: Assessed antidepressant-like activity by measuring immobility time.

MPTP-Induced Parkinson's Disease Model
  • Animals: Male C57BL/6 mice, 8 weeks old.[4]

  • Drug Administration: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) was used to induce Parkinson's-like symptoms. DMG-Am (72 mg/kg) was administered for 12 consecutive days, starting 5 days simultaneously with and continuing for 7 days after MPTP treatment.[4]

  • Neurobehavioral Studies: Specific tests for motor and memory performance were conducted, although the names of the specific tests were not detailed in the abstract.[4]

Broiler Pulmonary Hypertension Model
  • Animals: 14-day-old broiler hens (Ross-308).[5]

  • Induction of Pulmonary Hypertension: Birds were raised under cold environmental temperature conditions (15 °C) and fed a high-energy diet.[5]

  • Drug Administration: Test diets contained either 0 or 167 mg of sodium N,N-dimethylglycinate (Na-DMG) per kg of feed.[5]

  • Outcome Measures: Incidence of pulmonary hypertension was assessed, and apparent fecal digestibility of crude protein and nitrogen-free extract was determined.[5]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for N,N-Dimethylglycine in the central nervous system is believed to be its role as a partial agonist at the glycine binding site of the NMDA receptor.[1] By binding to this site, DMG can modulate the activity of the NMDA receptor, which is crucial for synaptic plasticity and neuronal communication.

Below are diagrams illustrating the proposed signaling pathway of DMG at the NMDA receptor and a typical experimental workflow for evaluating its efficacy in a ketamine-induced behavioral model.

Caption: Proposed mechanism of N,N-Dimethylglycine at the NMDA receptor.

Experimental_Workflow start Start: Acclimatize Mice treatment Administer DMG or Vehicle start->treatment ketamine Administer Ketamine or Saline treatment->ketamine behavioral Conduct Behavioral Tests (e.g., Locomotor, Rotarod, Novel Object) ketamine->behavioral data Data Collection and Analysis behavioral->data end End: Compare Group Outcomes data->end

References

A Comparative Neurobiological Analysis: Sarcosine and the Enigmatic Diethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of Sarcosine's role as a modulator of the NMDA receptor and glycine (B1666218) transporter, contrasted with the current void in our understanding of Diethylglycine's neurobiological profile.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

In the intricate landscape of neurobiology, the modulation of excitatory neurotransmission via the N-methyl-D-aspartate (NMDA) receptor holds significant therapeutic potential for a range of neurological and psychiatric disorders. Glycine and D-serine act as essential co-agonists at the NMDA receptor, and molecules that influence their availability in the synaptic cleft are of considerable interest. This guide provides a detailed comparative study of two such molecules: Sarcosine (B1681465) (N-methylglycine) and this compound (N,N-diethylglycine).

While Sarcosine has been the subject of extensive research, revealing a dual mechanism of action as both a glycine transporter type 1 (GlyT1) inhibitor and a direct co-agonist at the NMDA receptor, this compound remains a largely uncharacterized compound in the realm of neurobiology. This guide will synthesize the current experimental data on Sarcosine, present it in a clear and comparative format, and highlight the significant knowledge gap that exists for this compound.

I. Mechanisms of Action: A Tale of Two Glycine Analogs

Sarcosine's neurobiological effects are primarily attributed to its interaction with two key components of the glutamatergic synapse: the glycine transporter type 1 (GlyT1) and the NMDA receptor itself.

Sarcosine:

  • Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft in the forebrain.[1][2][3] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, thereby enhancing the activation of NMDA receptors.[4]

  • NMDA Receptor Co-agonism: Beyond its effects on glycine transport, Sarcosine can directly act as a co-agonist at the glycine binding site of the NMDA receptor.[5][6] Studies have shown that sarcosine can potentiate NMDA receptor-mediated currents even in the presence of GlyT1 blockers, confirming its direct receptor activity.[6] However, it is considered a full agonist at this site.[5]

This compound:

As of the latest available data, there is a significant lack of published research on the neurobiological effects of N,N-diethylglycine. Its chemical structure as an N-alkylated glycine derivative suggests potential interactions with glycine binding sites, such as those on the NMDA receptor or glycine transporters. However, without experimental data, its activity as a GlyT1 inhibitor, NMDA receptor modulator, or its effects on any other neurobiological target remains speculative.

II. Quantitative Comparison of Neurobiological Activity

The following tables summarize the available quantitative data for Sarcosine. No comparable data currently exists for this compound.

Table 1: Sarcosine Activity at the NMDA Receptor

ParameterValueCell Type/PreparationReference
EC50 (NMDA Co-agonist) ~1-3 µM (for glycine)Oocytes expressing GluN1/GluN2A receptors[7]
Effect on NMDA-EPSC Potentiation at ≤250 µM, Reduction at >1 mMCA1 pyramidal neurons[8]

Note: EC50 for Sarcosine as a co-agonist is not explicitly stated in the provided results but is expected to be in a similar range to glycine based on its agonist properties.

Table 2: Sarcosine Activity at the Glycine Transporter 1 (GlyT1)

ParameterValuePreparationReference
Mode of Inhibition CompetitiveXenopus laevis oocytes[1]
Effect on Glycine Uptake InhibitionRecombinant hGlyT-1b expressed in CHO cells[9]

III. Neuroprotective Effects

Sarcosine:

Several studies have highlighted the neuroprotective potential of Sarcosine. In models of global cerebral ischemia, sarcosine preconditioning has been shown to reduce cell death in the hippocampus.[10] This neuroprotective effect is associated with a reduction in the expression of the NR2B subunit of the NMDA receptor.[10] Furthermore, in vitro studies have demonstrated that sarcosine can increase the percentage of viable cells against aluminum-induced neurotoxicity.[11][12][13]

This compound:

There is currently no available data on the neuroprotective effects of this compound.

IV. Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Signaling Pathway of Sarcosine

Sarcosine_Signaling cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Agonist Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Signaling Glycine Glycine Glycine->NMDAR Co-agonist Sarcosine Sarcosine Sarcosine->NMDAR Co-agonist GlyT1 GlyT1 Sarcosine->GlyT1 Inhibits GlyT1->Glycine Reuptake

Caption: Signaling pathway of Sarcosine at the glutamatergic synapse.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start: Prepare Brain Slices or Cultured Neurons setup Position Recording Pipette (filled with internal solution) near target neuron start->setup seal Form Gigaohm Seal between pipette and cell membrane setup->seal rupture Rupture Cell Membrane to achieve whole-cell configuration seal->rupture record Record NMDA Receptor-Mediated Currents (e.g., EPSCs) rupture->record application Apply Sarcosine or this compound record->application analysis Analyze Changes in Current (Amplitude, Frequency, Kinetics) record->analysis application->record end End: Data Interpretation analysis->end Binding_Assay_Workflow start Start: Prepare Membranes from GlyT1-expressing cells incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]-(R)-NPTS) - Varying concentrations of  Sarcosine or this compound start->incubation separation Separate Bound and Free Ligand (e.g., via filtration) incubation->separation quantification Quantify Radioactivity of bound ligand separation->quantification analysis Determine IC₅₀ and Kᵢ values quantification->analysis end End: Assess Inhibitory Potency analysis->end

References

A Head-to-Head Comparison of Diethylglycine (Bicine)-Based Buffers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biochemical research and pharmaceutical development, the selection of an appropriate buffer system is paramount to ensuring experimental accuracy and the stability of biological molecules. Diethylglycine, commonly known as Bicine, is a zwitterionic buffer that has carved a niche for itself in various laboratory applications, from enzyme assays to protein crystallization. This guide provides an objective, data-driven comparison of Bicine-based buffers against other frequently used biological buffers, offering insights into their respective performances under various experimental conditions.

Performance Characteristics: A Quantitative Comparison

The efficacy of a buffer is determined by several key parameters, including its pKa value, the temperature-induced shifts in pKa, and its potential to interact with metal ions, which can be critical for the function of many enzymes. The following tables summarize the quantitative data for Bicine and other common biological buffers.

Table 1: Physicochemical Properties of Selected Biological Buffers

BufferpKa at 25°CUseful pH RangeΔpKa/°C
Bicine (this compound) 8.26 - 8.357.6 – 9.0-0.018
Tris 8.067.1 - 9.1-0.028 to -0.031
HEPES 7.48 - 7.556.8 – 8.2-0.014
Phosphate (B84403) 7.20 (pKa2)6.2 – 8.2-0.0028

Table 2: Metal Ion Chelation Properties

BufferDivalent Cation Chelation (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺)
Bicine (this compound) Strong
Tris Moderate
HEPES Negligible
Phosphate Strong (especially with Ca²⁺ and Mg²⁺)

Experimental Protocols

To provide a framework for the objective evaluation of these buffers in your own laboratory setting, detailed methodologies for key experiments are outlined below.

Experimental Protocol 1: Determination of Buffer Capacity

Objective: To experimentally determine and compare the buffering capacity of Bicine, Tris, HEPES, and Phosphate buffers.

Materials:

  • Bicine, Tris, HEPES, and monobasic/dibasic phosphate salts

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter, calibrated

  • Magnetic stirrer and stir bars

  • Beakers and burettes

Procedure:

  • Prepare 100 mL of a 0.1 M solution of each buffer and adjust the pH to 7.5 with either HCl or NaOH.

  • Place 50 mL of one of the buffer solutions in a beaker with a magnetic stir bar.

  • Position the calibrated pH electrode in the solution and record the initial pH.

  • Titrate the buffer solution with 0.1 M HCl. Add the acid in 0.5 mL increments, recording the pH after each addition until the pH drops by at least two units.

  • Repeat the titration with a fresh 50 mL sample of the same buffer, this time using 0.1 M NaOH, until the pH increases by at least two units.

  • Repeat steps 2-5 for each of the other buffer solutions.

  • Plot the pH of each solution as a function of the volume of acid or base added. The buffer capacity is the region of the curve where the pH changes the least upon the addition of acid or base.

Experimental Protocol 2: Evaluating the Effect of Buffers on Enzyme Kinetics

Objective: To assess the influence of different buffers on the kinetic parameters of a model enzyme, such as Lactate Dehydrogenase (LDH).

Materials:

  • Lactate Dehydrogenase (LDH) from a commercial source

  • Pyruvate (B1213749)

  • NADH

  • Bicine, Tris, HEPES, and Phosphate buffers (0.1 M, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare a reaction mixture containing pyruvate and NADH in each of the four buffer systems.

  • Equilibrate the reaction mixtures and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).

  • To initiate the reaction, add a small, fixed amount of LDH to the reaction mixture in a cuvette.

  • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time. This represents the oxidation of NADH.

  • Repeat the assay for a range of substrate (pyruvate) concentrations in each of the four buffer systems.

  • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for LDH in each buffer by plotting v₀ against the substrate concentration and fitting the data to the Michaelis-Menten equation.

  • Compare the kinetic parameters obtained in the different buffer systems to evaluate the impact of each buffer on enzyme activity.

Visualizing Biochemical Pathways: The Creatine (B1669601) Kinase Reaction in Bicine Buffer

Bicine is often utilized in enzyme assays due to its buffering range, which is suitable for many physiological reactions. One such example is the creatine kinase (CK) assay, which is important in clinical diagnostics. The following diagram, generated using the DOT language, illustrates the reversible reaction catalyzed by creatine kinase.

CreatineKinasePathway cluster_forward Forward Reaction (Energy Storage) cluster_reverse Reverse Reaction (Energy Release) Creatine Creatine CK_forward Creatine Kinase Creatine->CK_forward ATP ATP ATP->CK_forward Phosphocreatine Phosphocreatine ADP ADP CK_forward->Phosphocreatine CK_forward->ADP Phosphocreatine_rev Phosphocreatine CK_reverse Creatine Kinase Phosphocreatine_rev->CK_reverse ADP_rev ADP ADP_rev->CK_reverse Creatine_rev Creatine ATP_rev ATP CK_reverse->Creatine_rev CK_reverse->ATP_rev

Creatine Kinase reversible reaction pathway.

Conclusion

The choice of a buffer can have a significant impact on the outcome of biochemical and pharmaceutical studies. This compound (Bicine) offers a useful buffering range in the physiological pH spectrum. However, its strong metal-chelating properties and moderate temperature-dependent pKa shifts are important considerations. In contrast, HEPES shows minimal metal ion interaction and greater pKa stability with temperature changes, making it a suitable alternative in many applications. Tris, while widely used, exhibits a more pronounced sensitivity of its pKa to temperature. Phosphate buffers, though offering good buffering capacity, are prone to precipitation with divalent cations.

Ultimately, the optimal buffer must be chosen based on the specific requirements of the experiment, including the pH range, temperature, and the presence of metal ions. The experimental protocols provided in this guide offer a starting point for the empirical determination of the most suitable buffer for your research or drug development needs. By carefully considering the properties of each buffer and validating their performance in the intended application, researchers can enhance the reliability and reproducibility of their results.

A Researcher's Guide to Validating Enzyme Inhibition Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate validation of assay results is paramount. This guide provides a comparative overview of common methodologies for validating the results of a hypothetical Diethylglycine-based enzyme inhibition assay. By presenting key performance metrics, detailed experimental protocols, and visual workflows, this document aims to equip scientists with the necessary tools to objectively assess and compare different assay platforms.

Comparing Assay Methodologies for Enzyme Inhibition Studies

The selection of an appropriate assay is a critical step in any screening campaign. The choice often depends on factors such as sensitivity, cost, throughput, and the nature of the enzyme and substrate. Below is a comparison of common assay formats that could be employed to screen for inhibitors of an enzyme that metabolizes this compound.

Parameter Hypothetical this compound Assay (Colorimetric) Alternative 1: Fluorescence-Based Assay Alternative 2: Label-Free (LC-MS) Assay
Principle Measures the change in absorbance of a chromogenic product resulting from the enzymatic reaction with this compound.Measures the change in fluorescence of a fluorogenic substrate or product.[1][2][3]Directly measures the mass of the substrate (this compound) and its product.[4][5]
Sensitivity ModerateHigh[1][2][3]High to Very High
Throughput HighHighLow to Medium
Cost per Sample LowModerateHigh
Susceptibility to Interference Compound color can interfere.Compound autofluorescence or quenching can interfere.[6]Minimal interference from compound properties.
IC50 Value (Hypothetical Inhibitor) 15 µM12 µM11.5 µM
Z'-factor > 0.6> 0.7Not typically used
Signal Window ~3-fold~5 to 10-foldN/A
Data Acquisition Time per Plate < 5 minutes< 5 minutes30-60 minutes

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable experimental data. The following sections outline the methodologies for the compared assays.

Hypothetical this compound-Based Colorimetric Assay

This assay quantifies the enzymatic conversion of this compound by measuring a color change.

Materials:

  • Enzyme of interest

  • This compound (substrate)

  • Chromogenic detection reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 10 µL of each test compound dilution to respective wells. Include wells for a positive control (known inhibitor) and a negative control (buffer/DMSO).

  • Add 40 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of the chromogenic detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Alternative 1: Fluorescence-Based Enzyme Inhibition Assay

This method offers higher sensitivity by using a fluorogenic substrate.

Materials:

  • Enzyme of interest

  • Fluorogenic substrate analog of this compound

  • Assay buffer

  • Test compounds

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • To the wells of a black microplate, add 10 µL of each test compound dilution. Include positive and negative controls.

  • Add 40 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Start the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at kinetic intervals or as an endpoint reading after a 30-minute incubation at 37°C, protected from light.[2]

  • Determine the rate of reaction or the endpoint fluorescence for each well.

  • Calculate the percent inhibition and determine the IC50 values.

Alternative 2: Label-Free (LC-MS) Enzyme Inhibition Assay

This technique provides direct and highly specific measurement of substrate and product, minimizing interference.[4][5]

Materials:

  • Enzyme of interest

  • This compound (substrate)

  • Assay buffer

  • Test compounds

  • Quenching solution (e.g., acetonitrile (B52724) with formic acid)

  • 96-well plate

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • In a 96-well plate, add 10 µL of each test compound dilution. Include appropriate controls.

  • Add 40 µL of the enzyme solution and incubate for 15 minutes.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of quenching solution to each well.

  • Analyze the samples by LC-MS to quantify the amount of remaining this compound and/or the formed product.

  • Calculate the percent inhibition based on the substrate-to-product conversion ratio and determine the IC50 values.[4]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations depict a typical workflow for enzyme inhibitor screening and a relevant metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispensing Dispense Compounds & Enzyme to Plate Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate) Reagent_Prep->Dispensing Incubation_1 Pre-incubation Dispensing->Incubation_1 Reaction_Start Add Substrate (this compound) Incubation_1->Reaction_Start Incubation_2 Reaction Incubation Reaction_Start->Incubation_2 Reaction_Stop Stop Reaction & Add Detection Reagent Incubation_2->Reaction_Stop Data_Acquisition Read Plate (Absorbance/Fluorescence/MS) Reaction_Stop->Data_Acquisition Data_Processing Calculate % Inhibition Data_Acquisition->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination Hit_Validation Hit Confirmation IC50_Determination->Hit_Validation

Caption: Workflow for a typical enzyme inhibitor screening assay.

glycine_metabolism cluster_pathway Glycine (B1666218) Metabolism Serine Serine SHMT SHMT Serine->SHMT Glycine Glycine Glycine_Cleavage Glycine Cleavage System (GCS) Glycine->Glycine_Cleavage Glutathione Glutathione Glycine->Glutathione Porphyrins Porphyrins (Heme) Glycine->Porphyrins SHMT->Glycine One_Carbon One-Carbon Units (for nucleotide synthesis) SHMT->One_Carbon Glycine_Cleavage->One_Carbon CO2_NH4 CO2 + NH4+ Glycine_Cleavage->CO2_NH4

Caption: Simplified diagram of key glycine metabolic pathways.[8][9][10]

References

A Structural and Functional Comparison of Diethylglycine and Betaine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of small molecule research, the structural nuances of compounds often dictate their biological activity and potential therapeutic applications. This guide provides a detailed structural and functional comparison of N,N-Diethylglycine (DEG) and N,N,N-Trimethylglycine, commonly known as Betaine or glycine (B1666218) betaine. While both are derivatives of the fundamental amino acid glycine, the substitution of ethyl groups in Diethylglycine versus methyl groups in Betaine leads to significant differences in their physicochemical properties and biological roles. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, supported by available data and detailed experimental protocols for comparative analysis.

Chemical Structure and Physicochemical Properties

The core difference between this compound and Betaine lies in the alkyl groups attached to the nitrogen atom of the glycine backbone. Betaine is a quaternary ammonium (B1175870) compound, being permanently cationic, and exists as a zwitterion at physiological pH.[1] this compound, a tertiary amine, can be protonated to form a cation. This structural variance influences their size, polarity, and ability to interact with biological molecules.

Table 1: Comparative Physicochemical Properties of this compound and Betaine

PropertyThis compoundBetaine (Trimethylglycine)
IUPAC Name 2-(diethylamino)acetic acid[2]2-(trimethylammonio)acetate[1]
Molecular Formula C₆H₁₃NO₂[2]C₅H₁₁NO₂[1]
Molecular Weight 131.17 g/mol [2]117.15 g/mol [1]
Structure A tertiary amine with two ethyl groups attached to the nitrogen of glycine.A quaternary ammonium compound with three methyl groups attached to the nitrogen of glycine.
Polarity Less polar than Betaine due to the larger, more hydrophobic ethyl groups.Highly polar due to its zwitterionic nature at physiological pH.
Solubility Soluble in water.Highly soluble in water.[1]
pKa Data not readily available.1.83[1]
LogP -1.7 (Predicted)[2]-3.1 (Predicted)[1]

Comparative Biological Activities

Osmoprotectant Activity

Betaine is a well-established and potent osmoprotectant, accumulated by cells to counteract osmotic stress by balancing intracellular and extracellular osmotic pressure without interfering with normal cellular functions.[3][4] The osmoprotective capacity of a molecule is influenced by its ability to be accumulated to high intracellular concentrations and to stabilize proteins and membranes.

While direct experimental data on the osmoprotective activity of this compound is scarce, we can infer its potential based on its structure. The larger and more hydrophobic ethyl groups of this compound compared to the methyl groups of Betaine may influence its interaction with water molecules and cellular membranes, potentially affecting its efficacy as an osmolyte. It is hypothesized that the smaller, more compact, and highly polar nature of Betaine contributes to its superior osmoprotective properties.

Table 2: Postulated Comparison of Osmoprotectant Properties

FeatureThis compound (Hypothesized)Betaine (Established)
Mechanism of Action May act as a compatible solute to balance osmotic pressure.Accumulates in cells to maintain cell volume and protect macromolecules from denaturation under osmotic stress.[3]
Efficacy Likely lower than Betaine due to increased hydrophobicity and steric hindrance from ethyl groups.Highly effective and widely used by various organisms as a primary osmoprotectant.[3]
Cellular Uptake Likely transported via amino acid or organic cation transporters, but with potentially different kinetics than Betaine.Actively transported into cells via specific transporters like the Betaine/GABA transporter 1 (BGT1).
Methyl Donor Activity

Betaine is a crucial methyl donor in the methionine cycle, where it donates one of its methyl groups to homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[5][6] This pathway is vital for regulating homocysteine levels and for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.

This compound, lacking methyl groups, cannot directly act as a methyl donor in the same manner as Betaine. Its ethyl groups are not substrates for methyltransferase enzymes like BHMT. Therefore, this compound is not expected to participate in the remethylation of homocysteine.

Table 3: Comparison of Methyl Donor Capabilities

FeatureThis compoundBetaine
Methyl Group Availability NoneThree methyl groups, one of which is readily donated.[6]
Role in Methionine Cycle Not a participant.Key methyl donor for the BHMT-catalyzed remethylation of homocysteine to methionine.[5]
Effect on Homocysteine Levels Not expected to lower homocysteine levels.Effectively lowers elevated homocysteine levels.[5]

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between this compound and Betaine, the following experimental protocols are proposed.

Osmoprotectant Activity Assay (Bacterial Growth under Osmotic Stress)

This protocol is designed to compare the ability of this compound and Betaine to protect bacterial cells from osmotic stress.

Methodology:

  • Bacterial Strain and Culture Conditions: Use a bacterial strain known to respond to osmoprotectants, such as Escherichia coli K-12. Grow the bacteria in a minimal medium (e.g., M9 minimal medium) with a suitable carbon source (e.g., glucose).

  • Osmotic Stress Induction: Prepare the minimal medium with a high concentration of a non-metabolizable solute, such as NaCl (e.g., 0.5 M), to induce osmotic stress.[7]

  • Experimental Groups:

    • Control: Bacteria grown in minimal medium without added osmolyte.

    • Osmotic Stress Control: Bacteria grown in minimal medium with NaCl.

    • Betaine Group: Bacteria grown in minimal medium with NaCl and supplemented with a range of concentrations of Betaine (e.g., 1 mM, 5 mM, 10 mM).

    • This compound Group: Bacteria grown in minimal medium with NaCl and supplemented with a range of concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM).

  • Growth Monitoring: Inoculate all experimental groups with an equal number of bacterial cells. Incubate the cultures at an appropriate temperature (e.g., 37°C) with shaking. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).[8]

  • Data Analysis: Plot growth curves (OD₆₀₀ vs. time) for all conditions. Compare the growth rates and final cell densities of the this compound and Betaine groups to the osmotic stress control. Higher growth rates and cell densities in the presence of the compound indicate greater osmoprotective activity.

Osmoprotectant_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain E. coli K-12 Media Minimal Medium Strain->Media Stress Minimal Medium + 0.5M NaCl Media->Stress Control Control Media->Control Stress_Control Osmotic Stress Control Stress->Stress_Control Betaine_Group Betaine Group Stress->Betaine_Group DEG_Group This compound Group Stress->DEG_Group Incubate Incubate at 37°C Control->Incubate Stress_Control->Incubate Betaine_Group->Incubate DEG_Group->Incubate Monitor Monitor OD600 Incubate->Monitor Plot Plot Growth Curves Monitor->Plot Compare Compare Growth Plot->Compare

Fig. 1: Workflow for Osmoprotectant Assay
In Vitro Methyl Donor Activity Assay (BHMT Activity)

This protocol aims to directly compare the ability of this compound and Betaine to act as methyl donors for the enzyme Betaine-Homocysteine S-Methyltransferase (BHMT).

Methodology:

  • Enzyme and Substrates:

    • Purified recombinant human BHMT.

    • L-Homocysteine.

    • Betaine (positive control).

    • This compound (test compound).

    • S-adenosyl-L-[methyl-¹⁴C]methionine (for a different type of methyltransferase assay, not directly applicable here but illustrates a common method for tracking methylation). A non-radioactive method is preferred for direct comparison.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5). The reaction mixture should contain BHMT, L-homocysteine, and either Betaine or this compound at various concentrations.

  • Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection of Methionine Production: The activity of BHMT is determined by measuring the amount of methionine produced. This can be quantified using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.[5]

  • Data Analysis: Calculate the rate of methionine production for each concentration of Betaine and this compound. Compare the specific activity of BHMT in the presence of each compound. A significant increase in methionine production with Betaine and a lack of production with this compound would be expected.

BHMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified BHMT Mix Prepare Reaction Mixture Enzyme->Mix Substrates L-Homocysteine Betaine or this compound Substrates->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Derivatize Derivatize with OPA Stop->Derivatize HPLC HPLC Analysis Derivatize->HPLC Quantify Quantify Methionine HPLC->Quantify

Fig. 2: Workflow for BHMT Activity Assay

Signaling Pathways and Cellular Transport

Betaine's biological effects are mediated through its role in the methionine cycle and its ability to influence cellular signaling pathways, often through its impact on S-adenosylmethionine (SAM) levels, which are critical for DNA and histone methylation.

Methionine_Cycle cluster_betaine_pathway Betaine-Dependent Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor (e.g., DNA, histones) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Homocysteine->Methionine BHMT BHMT BHMT Homocysteine->BHMT Betaine Betaine DMG Dimethylglycine Betaine->DMG Betaine->BHMT Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Methylation BHMT->DMG

Fig. 3: Role of Betaine in the Methionine Cycle

The cellular uptake of Betaine is an active process mediated by specific transporters, allowing for its accumulation against a concentration gradient. The uptake of this compound is less characterized but is likely to involve transporters for amino acids or organic cations. The efficiency of cellular uptake is a critical determinant of the biological activity of both compounds.

Conclusion

This compound and Betaine, despite their structural similarity as glycine derivatives, are predicted to have distinct biological profiles. Betaine is a well-characterized, highly effective osmoprotectant and a vital methyl donor. In contrast, the ethyl substitutions in this compound likely diminish its osmoprotective capacity and negate its ability to function as a direct methyl donor in the methionine cycle. The provided experimental protocols offer a framework for the direct, quantitative comparison of these two molecules, which is essential for elucidating the structure-activity relationships of N-alkylated amino acids. Such studies are crucial for the rational design of novel compounds for therapeutic or biotechnological applications. Further research is warranted to experimentally validate these hypotheses and to fully characterize the biological activity of this compound.

References

Assessing the Bioisosteric Replacement of Dimethylglycine with Diethylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioisosteric replacement is a fundamental strategy in drug design, aimed at modifying the physicochemical and pharmacological properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative assessment of Dimethylglycine (DMG) and its bioisostere, Diethylglycine (DEG). While DMG is a well-studied endogenous metabolite with a range of documented biological activities, DEG remains a largely uncharacterized compound, primarily utilized in synthetic chemistry. This document summarizes the available data for both molecules to aid researchers in evaluating the potential of DEG as a bioisosteric replacement for DMG.

Physicochemical Properties

A direct comparison of the fundamental physicochemical properties of Dimethylglycine and this compound is essential for understanding their potential similarities and differences in a biological context.

PropertyDimethylglycine (DMG)This compound (DEG)
Molecular Formula C4H9NO2[1]C6H13NO2[2]
Molecular Weight 103.12 g/mol [1]131.17 g/mol [2]
IUPAC Name 2-(dimethylamino)acetic acid[1]2-(diethylamino)acetic acid[2]
CAS Number 1118-68-9[3]1606-01-5[2]
Appearance White crystals[3]White to off-white powder[4]
Melting Point 178-182 °C[3]Not available
Boiling Point 175.2 °C[3]Not available
Solubility Information not readily availableStated to enhance solubility of drugs it's incorporated into[4]

Biological and Pharmacological Activities

Dimethylglycine has been the subject of numerous studies investigating its biological effects. In contrast, there is a significant lack of publicly available data on the pharmacological properties of this compound.

Biological ActivityDimethylglycine (DMG)This compound (DEG)
Primary Role Endogenous metabolite, methyl donor[5]Synthetic amino acid derivative, building block in peptide synthesis[4]
NMDA Receptor Activity Partial agonist at the glycine (B1666218) binding site[6]Not experimentally determined
Immunomodulatory Effects Enhances humoral and cell-mediated immune responses[5]Not experimentally determined
Antioxidant Properties Acts as a free-radical scavenger[5]Not experimentally determined
Metabolic Effects Involved in the choline (B1196258) cycle and one-carbon metabolism[5]Not experimentally determined
Toxicity Generally considered non-toxic[5][7]Stated to have a favorable safety profile for laboratory applications[4]

Signaling and Metabolic Pathways

Dimethylglycine Metabolism

DMG is an intermediate in the choline metabolic pathway. It is formed from betaine (B1666868) and is subsequently demethylated to sarcosine (B1681465), which is then converted to glycine. This pathway is crucial for one-carbon metabolism, providing methyl groups for various biochemical reactions.

DMG_Metabolism Choline Choline Betaine Betaine Choline->Betaine DMG Dimethylglycine (DMG) Betaine->DMG BHMT Sarcosine Sarcosine DMG->Sarcosine DMGDH One_Carbon_Metabolism One-Carbon Metabolism DMG->One_Carbon_Metabolism Glycine Glycine Sarcosine->Glycine SARDH

Caption: Metabolic pathway of Dimethylglycine (DMG).

Hypothetical Metabolism of this compound

Based on the structure of DEG and the known metabolic pathways of similar N-alkylated amino acids, a hypothetical metabolic pathway can be proposed. It is plausible that DEG could undergo sequential de-ethylation, although the enzymes responsible for such reactions in vivo have not been identified.

DEG_Metabolism DEG This compound (DEG) EEG Ethylglycine (Hypothetical) DEG->EEG Hypothetical De-ethylation Excretion Excretion DEG->Excretion Unchanged Glycine Glycine EEG->Glycine Hypothetical De-ethylation

Caption: Hypothetical metabolic pathway of this compound (DEG).

Experimental Protocols

Detailed experimental protocols are crucial for the direct comparison of DMG and DEG. As no such comparative studies have been published, this section outlines a general workflow for future research.

Experimental Workflow for Comparative Assessment

A systematic approach is required to evaluate the bioisosteric replacement of DMG with DEG. This would involve a series of in vitro and in vivo experiments to compare their key biological activities.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Receptor_Binding NMDA Receptor Binding Assay PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Studies Receptor_Binding->PK_PD Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DMGDH) Enzyme_Inhibition->PK_PD Cell_Uptake Cellular Uptake Studies Cell_Uptake->PK_PD Antioxidant_Assay Antioxidant Capacity Assays (e.g., DPPH, ABTS) Efficacy_Models Disease Models (e.g., Inflammation, Neurological) Antioxidant_Assay->Efficacy_Models Immunomodulation_Assay Cytokine Release Assays in Immune Cells Immunomodulation_Assay->Efficacy_Models Toxicity Acute and Chronic Toxicity Studies PK_PD->Toxicity Data_Analysis Data Analysis & Comparison Toxicity->Data_Analysis Efficacy_Models->Toxicity Start Comparative Study Initiation Start->Receptor_Binding Start->Enzyme_Inhibition Start->Cell_Uptake Start->Antioxidant_Assay Start->Immunomodulation_Assay Conclusion Conclusion on Bioisosteric Replacement Potential Data_Analysis->Conclusion

Caption: Proposed experimental workflow for the comparative assessment of DMG and DEG.

1. NMDA Receptor Binding Assay:

  • Objective: To determine the binding affinity and functional activity (agonist, antagonist, or partial agonist) of DEG at the glycine binding site of the NMDA receptor, in comparison to DMG.

  • Method: Radioligand binding assays using a labeled ligand for the glycine site (e.g., [³H]glycine or [³H]DCKA) in rodent brain membrane preparations. Functional activity can be assessed using electrophysiological recordings (e.g., patch-clamp) in primary neuronal cultures or cell lines expressing NMDA receptors.

2. Immunomodulation Assay (Cytokine Release):

  • Objective: To compare the effects of DMG and DEG on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.

  • Method: Primary immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of DMG or DEG. Cytokine levels in the cell culture supernatant are then measured using ELISA or multiplex bead assays.

3. Antioxidant Capacity Assay:

  • Objective: To quantify and compare the free-radical scavenging activity of DMG and DEG.

  • Method: Standard in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed.

Conclusion and Future Directions

The assessment of this compound as a bioisosteric replacement for Dimethylglycine is currently hampered by a significant lack of experimental data. While DMG is a well-documented metabolite with diverse biological activities, DEG is primarily known as a synthetic building block. The structural modification from methyl to ethyl groups in DEG is expected to increase its lipophilicity, which could alter its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. However, without experimental evidence, any predictions regarding the biological activity of DEG remain speculative.

Future research should focus on a systematic, head-to-head comparison of DMG and DEG using the experimental workflows outlined in this guide. Such studies are essential to determine if the bioisosteric replacement of dimethyl groups with diethyl groups in the glycine scaffold offers any therapeutic advantages. Key areas of investigation should include NMDA receptor modulation, immunomodulatory effects, and antioxidant potential. The synthesis of DEG and its derivatives is also an important area for further exploration[8]. Until such data becomes available, the potential of this compound as a valuable pharmacological agent remains an open and intriguing question for the scientific community.

References

Quantitative Comparison of Diethylglycine's Effect on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Diethylglycine (DEG) on protein stability. Due to the limited direct experimental data on this compound in the readily available scientific literature, this guide draws comparisons from structurally related glycine-based osmolytes and established principles of protein stabilization. The information presented herein is intended to provide a foundational understanding and a framework for empirical validation.

Introduction to Osmolytes and Protein Stability

Osmolytes are small organic molecules that organisms accumulate at high concentrations in response to environmental stress. They are known to influence the stability of proteins, with some acting as stabilizers (protecting osmolytes) and others as destabilizers. Protecting osmolytes, such as glycine (B1666218) and its N-methylated derivatives, generally enhance protein stability by being preferentially excluded from the protein surface. This exclusion shifts the folding equilibrium towards the more compact, native state to minimize the unfavorable interactions between the osmolyte and the protein backbone.

Comparative Quantitative Data

While direct quantitative data for this compound (N,N-diethylglycine) is not prevalent in the reviewed literature, we can infer its potential effects by examining data from studies on glycine and its N-methylated analogs. The following table summarizes the change in melting temperature (ΔTm) of hen egg white lysozyme (B549824) in the presence of various osmolytes, providing a basis for a qualitative comparison.

OsmolyteChemical StructureChange in Melting Temperature (ΔTm) of Lysozyme (°C)Reference ProteinConcentration (M)
GlycineH₂NCH₂COOH+5.3Hen Egg White Lysozyme1.0
N-Methylglycine (Sarcosine)CH₃NHCH₂COOH+4.8Hen Egg White Lysozyme1.0
N,N-Dimethylglycine (DMG)(CH₃)₂NCH₂COOH+3.9Hen Egg White Lysozyme1.0
N,N,N-Trimethylglycine (Betaine)(CH₃)₃N⁺CH₂COO⁻+3.2Hen Egg White Lysozyme1.0
Trimethylamine N-oxide (TMAO)(CH₃)₃NO+3.8Hen Egg White Lysozyme1.0
N,N-Diethylglycine (DEG) (CH₂CH₃)₂NCH₂COOH Data Not Available --

Note: The ΔTm values are indicative and can vary with experimental conditions such as pH and buffer composition.

Analysis of Trends:

The data on glycine and its N-methylated derivatives suggest a trend where increasing the methylation of the amino group leads to a slight decrease in the stabilizing effect on lysozyme. Following this trend, it can be hypothesized that this compound, with its two ethyl groups, might also act as a protein stabilizer, though its efficacy relative to the methylated glycine series would require experimental determination. The larger hydrophobic surface area of the ethyl groups compared to methyl groups could lead to more complex interactions with the protein surface and surrounding water molecules.

Experimental Protocols

To quantitatively assess the effect of this compound on protein stability, a standard method such as Differential Scanning Calorimetry (DSC) can be employed.

Differential Scanning Calorimetry (DSC) Protocol for Measuring Protein Melting Temperature (Tm)
  • Protein and Ligand Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). The final protein concentration for DSC analysis is typically in the range of 0.5 - 2 mg/mL.

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a series of protein-Diethylglycine solutions with varying concentrations of this compound (e.g., 0.1 M, 0.5 M, 1 M) while keeping the protein concentration constant.

    • Prepare a reference solution containing only the buffer and the corresponding concentration of this compound for each sample.

  • DSC Instrument Setup:

    • Set the DSC instrument to scan a temperature range that encompasses the expected melting transition of the protein (e.g., 20 °C to 100 °C).

    • Set a suitable scan rate, typically 1 °C/min.

    • Equilibrate the instrument at the starting temperature.

  • Data Acquisition:

    • Load the protein-Diethylglycine sample into the sample cell and the corresponding reference solution into the reference cell.

    • Initiate the temperature scan. The instrument will measure the differential heat capacity (ΔCp) between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the thermal denaturation of the protein.

    • The temperature at the apex of this peak is the melting temperature (Tm).

    • Analyze the data using the instrument's software to determine the Tm for the protein in the absence and presence of different concentrations of this compound.

    • The change in melting temperature (ΔTm = Tm with this compound - Tm without this compound) provides a quantitative measure of the effect of this compound on protein stability.

Visualizations

Hypothesized Mechanism of Protein Stabilization by Osmolytes

G cluster_unfolded Unfolded State cluster_folded Folded (Native) State Unfolded Unfolded Protein Interaction_U Unfavorable Interaction (Preferential Exclusion) Folded Folded Protein Unfolded->Folded Folding Equilibrium Shifted Towards Native State Osmolytes_U Osmolyte Molecules (e.g., this compound) Folded->Unfolded Unfolding Interaction_F Minimized Interaction Osmolytes_F Osmolyte Molecules

General Experimental Workflow for Assessing Protein Stability

G Start Protein Sample + this compound DSC Differential Scanning Calorimetry (DSC) Start->DSC Thermogram Generate Thermogram (ΔCp vs. Temperature) DSC->Thermogram Analysis Data Analysis Thermogram->Analysis Tm Determine Melting Temperature (Tm) Analysis->Tm DeltaTm Calculate ΔTm vs. Control Tm->DeltaTm Conclusion Assess Stabilizing Effect DeltaTm->Conclusion

Conclusion

While direct experimental evidence for the effect of this compound on protein stability is currently limited in the public domain, the established behavior of structurally similar glycine-based osmolytes provides a strong basis for hypothesizing its protein-stabilizing properties. The provided experimental protocol for Differential Scanning Calorimetry offers a robust method for empirically quantifying the impact of this compound on the thermal stability of a target protein. Further research is necessary to fully elucidate the specific interactions and thermodynamic consequences of this compound on protein structure and function. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel protein stabilizer.

Safety Operating Guide

Proper Disposal of Diethylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Diethylglycine, ensuring the protection of laboratory personnel and the environment.

For researchers and scientists in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the disposal of this compound, a versatile amino acid derivative used in pharmaceutical research and development. Adherence to these guidelines will help mitigate risks and ensure that waste is handled in a safe and environmentally responsible manner.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, information for similar compounds like N,N-Dimethylglycine and the parent compound Glycine, along with general chemical safety principles, informs these guidelines. Always prioritize the SDS for the specific chemical you are using.

Key Hazard Considerations:

  • Irritant: N,N-Diethylglycine is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Solid Form: this compound is typically a white to off-white powder.[2] While not inherently a dust explosion risk in its delivered form, the accumulation of fine dust can create an explosion hazard.[3]

  • Solubility: It is soluble in water.[4]

Quantitative Data Summary

The following table summarizes key data for this compound and a related compound, which is essential for assessing its properties for safe handling and disposal.

PropertyThis compoundN,N-Dimethylglycine (for comparison)Glycine (for comparison)
Molecular Formula C6H13NO2C4H9NO2C2H5NO2
Molecular Weight 131.17 g/mol [1]Not specified75.07 g/mol [4]
Appearance White to off-white powder[2]Not specifiedWhite powder solid[4]
Solubility in Water Soluble[4]Not specifiedSoluble[4]
pH Not specifiedNot specified5.9-6.4 (5% aqueous solution)[4]
Primary Hazards Irritant[1]Harmful if swallowed[3]Not classified as hazardous

Detailed Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[5][6]

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in chemical waste management.[5][7][8]

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams, such as strong acids or bases.[7]

  • Contaminated Labware: Sharps, such as needles and broken glass, must be placed in a designated sharps container.[8] Other contaminated labware like gloves and wipes should be collected in a separate, clearly labeled container for solid chemical waste.[6]

Step 2: Container Management

The choice and handling of waste containers are crucial to prevent leaks and accidents.[5]

  • Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[7]

  • Closure: Keep waste containers tightly sealed except when adding waste.[6][7]

Step 3: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[5]

  • Secondary Containment: Store liquid waste containers in secondary containment trays to capture any potential leaks.[5][7]

  • Segregation: Do not store incompatible chemicals together.[5]

Step 4: Disposal and Removal

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.[9]

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][10]

  • Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent (such as water). The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, deface the label and dispose of the container as regular trash or according to your institution's guidelines.[9][10]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Diethylglycine_Disposal_Workflow cluster_generation Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid this compound start->solid_waste Solid liquid_waste This compound Solution start->liquid_waste Liquid contaminated_labware Contaminated Labware start->contaminated_labware Labware solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container contaminated_labware->sharps_container Sharps other_labware_container Labeled Solid Waste Container contaminated_labware->other_labware_container Non-Sharps saa Satellite Accumulation Area (SAA) - Secondary Containment - Segregated Storage solid_container->saa liquid_container->saa sharps_container->saa other_labware_container->saa ehs_pickup EHS/Licensed Waste Hauler Pickup saa->ehs_pickup

References

Essential Safety and Operational Guide for Handling Di-ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Di-ethylglycine in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure research environment.

Disclaimer: A comprehensive Safety Data Sheet (SDS) with detailed quantitative data for Di-ethylglycine (CAS No: 1606-01-5 or 2566-29-2) was not publicly available at the time of this writing. The following guidance is based on the known hazards of Di-ethylglycine as a skin and eye irritant, and a potential respiratory irritant, supplemented with best practices for handling similar amino acid derivatives.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to mitigate the risks of exposure to Di-ethylglycine. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose & Specifications
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a splash hazard.Protects against splashes and dust. Must meet ANSI Z87.1 standards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact. Given that Di-ethylglycine is classified as a skin irritant, glove selection is critical. While specific breakthrough times are not available, it is recommended to use nitrile or neoprene gloves of a standard thickness (e.g., >5 mil) and to change them immediately if contact with the chemical is suspected. Double gloving can provide additional protection.
Body Protection A laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If dust or aerosols may be generated, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.Prevents inhalation of airborne particles or vapors. Ensure proper fit testing and training before use.

Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan minimizes risks during the handling of Di-ethylglycine.

1. Pre-Handling Preparations:

  • Consult Safety Resources: Always review any available safety information and your institution's standard operating procedures.

  • Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and operational.

  • Gather Materials: Confirm that all necessary PPE is available, in good condition, and correctly sized. Have all experimental apparatus and reagents ready.

2. Handling the Chemical:

  • Avoid Direct Contact: Use appropriate tools such as spatulas or scoops for transferring the solid chemical.

  • Weighing: When weighing the powder, use an analytical balance with a draft shield to minimize the dispersal of dust.

  • Solution Preparation: Add the solid Di-ethylglycine to the solvent slowly to prevent splashing.

  • Minimize Dust: Handle the solid form carefully to avoid generating dust.

3. Post-Handling Procedures:

  • Secure Container: Tightly close the primary container of Di-ethylglycine.

  • Decontaminate: Clean the work area and any equipment used with an appropriate solvent and cleaning agent.

  • Dispose of Waste: Properly dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, as outlined in the disposal plan below.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of Di-ethylglycine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste Di-ethylglycine Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by your institution's EHS or a licensed chemical waste disposal service.
Contaminated Materials (e.g., gloves, wipes, weighing paper) Place in a designated hazardous waste container that is separate from regular laboratory trash. This waste should be incinerated by a licensed facility.
Empty Containers Triple rinse the container with a suitable solvent (e.g., water, if soluble). Collect the rinsate as hazardous waste. After thorough rinsing and air drying, the container may be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.
Solutions of Di-ethylglycine Collect in a labeled hazardous waste container. Do not pour solutions down the drain unless specifically permitted by local regulations and institutional policies for neutralized and highly dilute solutions. It is generally recommended to collect all solutions as chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of Di-ethylglycine.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Review SDS & SOPs Area Prepare Well-Ventilated Area / Fume Hood Prep->Area PPE_Check Verify PPE Availability & Condition Area->PPE_Check Emergency Check Safety Shower & Eyewash PPE_Check->Emergency Weigh Weigh Solid in Draft Shield Emergency->Weigh Proceed to Handling Dissolve Prepare Solution (if applicable) Weigh->Dissolve Experiment Perform Experimental Procedure Dissolve->Experiment Secure Securely Close Container Experiment->Secure Complete Experiment Clean Clean Work Area & Equipment Secure->Clean Waste Dispose of Waste per Protocol Clean->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: Logical workflow for the safe handling and disposal of Di-ethylglycine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylglycine
Reactant of Route 2
Diethylglycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.